molecular formula C14H17NO2 B1608664 ethyl 5-isopropyl-1H-indole-2-carboxylate CAS No. 881041-38-9

ethyl 5-isopropyl-1H-indole-2-carboxylate

Cat. No.: B1608664
CAS No.: 881041-38-9
M. Wt: 231.29 g/mol
InChI Key: XEQITYGXVHXTNP-UHFFFAOYSA-N
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Description

Ethyl 5-isopropyl-1H-indole-2-carboxylate (CAS 881041-38-9) is a high-purity chemical building block belonging to the class of indole-2-carboxylate esters. This compound is of significant interest in medicinal chemistry, particularly in antiviral research. The indole-2-carboxylic acid scaffold has been identified as a promising core for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that this scaffold can chelate the two Mg²⁺ ions within the integrase active site, a mechanism critical for inhibiting the viral replication cycle . The strategic 5-isopropyl substituent on the indole ring is designed to explore interactions with a hydrophobic cavity adjacent to the enzyme's active site, potentially enhancing binding affinity and selectivity . With a molecular formula of C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol, this product is supplied with a minimum purity of 95% . It is intended for research and development purposes only, strictly within a laboratory setting. This product is not for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling, as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-propan-2-yl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-17-14(16)13-8-11-7-10(9(2)3)5-6-12(11)15-13/h5-9,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQITYGXVHXTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405835
Record name ethyl 5-isopropyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881041-38-9
Record name ethyl 5-isopropyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of ethyl 5-isopropyl-1H-indole-2-carboxylate, a substituted indole derivative of interest to researchers and professionals in drug development. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The title compound, with its specific substitution pattern, offers a unique chemical entity for further molecular exploration and development.

Introduction to the Significance of Substituted Indoles

Indole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1] They are integral components of many approved drugs and are continuously investigated for new therapeutic applications, including as inhibitors of enzymes like HIV-1 integrase.[2][3] The strategic placement of functional groups on the indole core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The 5-isopropyl and 2-ethoxycarbonyl substituents on the indole ring of the target molecule provide distinct lipophilic and electronic characteristics, making it a valuable intermediate for the synthesis of more complex bioactive compounds.

Synthesis of this compound

The most direct and widely employed method for the synthesis of 2,5-disubstituted indoles such as this compound is the Fischer indole synthesis.[4] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4]

The Fischer Indole Synthesis: A Mechanistic Perspective

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system. The reaction proceeds through several key steps:

  • Hydrazone Formation: The synthesis begins with the reaction of a substituted phenylhydrazine, in this case, (4-isopropylphenyl)hydrazine, with a suitable α-ketoester, typically ethyl pyruvate. This condensation reaction forms the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step that initiates the cyclization.

  • Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and subsequently aromatizes to form the stable indole ring.

The choice of acid catalyst is crucial for the success of the Fischer indole synthesis. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed to promote the reaction.[4]

Experimental Protocol: Fischer Indole Synthesis

The following is a representative protocol for the synthesis of this compound.

Starting Materials:

  • (4-isopropylphenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-isopropylphenyl)hydrazine hydrochloride (1.0 equivalent) in absolute ethanol. Add ethyl pyruvate (1.1 equivalents) to the solution. The mixture is typically stirred at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

  • Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). The reaction is then heated to reflux and monitored by TLC until the hydrazone is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice and water. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Diagram of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis Start Starting Materials: (4-isopropylphenyl)hydrazine HCl Ethyl Pyruvate Hydrazone Hydrazone Formation (Ethanol, RT) Start->Hydrazone Cyclization Acid-Catalyzed Cyclization (H₂SO₄, Reflux) Hydrazone->Cyclization Workup Work-up and Neutralization (Ice, NaHCO₃) Cyclization->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Ethyl 5-isopropyl-1H- indole-2-carboxylate Purification->Product Characterization_Workflow cluster_characterization Characterization Synthesized_Product Synthesized Product (Crude) Purification Purification (Column Chromatography) Synthesized_Product->Purification Pure_Product Pure Ethyl 5-isopropyl-1H- indole-2-carboxylate Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Analysis Pure_Product->MP

Caption: Workflow for the Characterization of the Synthesized Product.

Conclusion

The synthesis of this compound can be reliably achieved through the Fischer indole synthesis, a time-tested and versatile method. Careful execution of the experimental protocol and thorough characterization using a suite of modern analytical techniques are paramount to ensure the identity and purity of the final product. This in-depth guide provides the necessary theoretical framework and practical considerations for researchers and scientists to successfully synthesize and characterize this valuable indole derivative for applications in drug discovery and development.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]
  • Supplementary Information for Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). (n.d.). Royal Society of Chemistry. [Link]
  • Supporting Information for Palladium-Catalyzed Dearomative Allylic Alkylation of Indoles with Alkynes To Synthesize Indolenines. (n.d.). American Chemical Society. [Link]
  • Wikipedia. (2023). Fischer indole synthesis. [Link]
  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 72. [Link]
  • Li, G., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 83(15), 8344–8352. [Link]
  • El-Sawy, E. R., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
  • SciSpace. (n.d.). The Fischer Indole Synthesis. [Link]
  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. [Link]
  • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]
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  • European Patent Office. (n.d.). Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid.
  • Google Patents. (n.d.). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1047-1055. [Link]
  • PubChem. (n.d.). Ethyl 5-amino-1H-indole-2-carboxylate. [Link]
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  • Google Patents. (n.d.). 1,5,7-trisubstituted indoline compounds and salts thereof.

Sources

ethyl 5-isopropyl-1H-indole-2-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 5-isopropyl-1H-indole-2-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a core indole scaffold, a functionality of significant interest in the fields of medicinal chemistry and materials science. The indole ring system is a prevalent motif in numerous natural products, pharmaceuticals, and agrochemicals, bestowing upon its derivatives a wide array of biological activities. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Furthermore, it delves into its synthesis, reactivity, and safe handling protocols, underpinned by established scientific principles and supported by authoritative references.

Chemical Identity and Structure

The unique arrangement of the isopropyl group at the C5 position and the ethyl ester at the C2 position of the indole nucleus dictates the specific physicochemical characteristics and reactivity of this molecule.

  • IUPAC Name: ethyl 5-propan-2-yl-1H-indole-2-carboxylate[1]

  • CAS Number: 881041-38-9[2]

  • Molecular Formula: C₁₄H₁₇NO₂[1]

  • Synonyms: 5-isopropyl-1H-indole-2-carboxylic acid ethyl ester[1]

Molecular Structure:

G A 4-Isopropylaniline B Diazotization (NaNO2, HCl) A->B C Reduction (e.g., SnCl2) B->C D Hydrazone Formation (with Ethyl Pyruvate) C->D E Fischer Indole Synthesis (Acid catalyst, heat) D->E F This compound E->F

Caption: A potential synthetic route to the target molecule.

Chemical Reactivity:

The reactivity of this compound is governed by the indole nucleus and the ester functional group.

  • Indole Nucleus: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the primary site for electrophilic attack.

  • Ester Group: The ethyl ester can undergo various transformations:

    • Hydrolysis: Treatment with a base (e.g., NaOH) or acid will hydrolyze the ester to the corresponding carboxylic acid (5-isopropyl-1H-indole-2-carboxylic acid).

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol (5-isopropyl-1H-indol-2-yl)methanol. [3] * Amidation: Reaction with amines can convert the ester to the corresponding amide.

  • N-H Group: The nitrogen atom of the indole ring can be deprotonated with a suitable base and subsequently alkylated or acylated.

Caption: Key reactive sites on the molecule.

Applications in Research and Development

Indole derivatives are a cornerstone in drug discovery due to their ability to mimic the structure of tryptophan and interact with various biological targets. While specific biological activities for this compound are not extensively reported in public literature, its structural motifs are present in compounds with known pharmacological effects. It serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antiviral, anticancer, and anti-inflammatory agents. [4]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. [5]Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • Skin Contact: Wash thoroughly with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: If swallowed, seek medical attention.

    • Inhalation: Move to fresh air.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The precipitated product, 5-isopropyl-1H-indole-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization.

Protocol 2: N-Alkylation of this compound

  • To a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the indolide anion.

  • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • PubChem. This compound. [Link]

  • PubChem. 5-isopropyl-1H-indole-2-carboxylic acid. [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3323. [Link]

  • Advanced Biotech. Safety Data Sheet: Koolada-3 synthetic. [Link]

  • PubChem. Ethyl 5-amino-1H-indole-2-carboxylate. [Link]

  • Cheméo. Chemical Properties of Ethyl indole-2-carboxylate, N-methyl-. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • PubChem. Ethyl indole-2-carboxylate. [Link]

  • ResearchGate. Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. [Link]

  • ResearchGate. Ethyl 1H-indole-2-carboxylate. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

  • NIST. 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

Sources

A Guide to the Solid-State Architecture of Indole-Based Pharmaceutical Scaffolds: A Crystal Structure Analysis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the crystal structure of ethyl 5-isopropyl-1H-indole-2-carboxylate, a key scaffold in medicinal chemistry. This document delves into the experimental methodologies and theoretical frameworks essential for a thorough understanding of its solid-state properties, which are critical for drug design, formulation, and development.

Introduction: The Significance of Indole Scaffolds and Crystal Structure in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] this compound and its derivatives are of particular interest due to their potential as inhibitors of various enzymes and as intermediates in the synthesis of more complex therapeutic agents.[1][2][3] The three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, profoundly influences the physicochemical properties of a compound, including its solubility, stability, bioavailability, and manufacturability.[4][5][6] Therefore, a detailed analysis of the crystal structure is a cornerstone of modern drug development, providing invaluable insights for rational drug design and optimization.[7][8]

This guide will use the crystal structure of a closely related analogue, ethyl 1H-indole-2-carboxylate, as a primary example to illustrate the principles and techniques of single-crystal X-ray diffraction (SC-XRD) analysis. The methodologies and interpretations presented are directly applicable to the title compound and other similar indole derivatives. The complete crystallographic data for ethyl 1H-indole-2-carboxylate can be found in the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures.[9][10]

Part 1: From Solution to Solid: The Art and Science of Crystallization

The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step in the entire process.[11][12] The objective is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice.

Rationale for Solvent Selection and Crystallization Technique

The choice of solvent is paramount and is guided by the solubility profile of the compound.[13] For this compound, a molecule of moderate polarity, a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, methanol) should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Several classical crystallization techniques can be employed:[14][15]

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[13] This gradual increase in concentration promotes the formation of a few large, well-ordered crystals rather than many small ones.

  • Slow Cooling: A saturated solution at a higher temperature is gradually cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.[15]

  • Anti-Solvent Diffusion: A layer of an anti-solvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution.

Experimental Protocol: Crystallization of Ethyl 1H-indole-2-carboxylate (Representative Example)

The following protocol describes the crystallization of the representative compound, ethyl 1H-indole-2-carboxylate, which yielded crystals suitable for SC-XRD analysis.[13]

  • Dissolution: Dissolve approximately 10 mg of ethyl 1H-indole-2-carboxylate in 1 mL of methanol in a small, clean glass vial. Gently warm the mixture if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Loosely cap the vial and leave it undisturbed at room temperature.

  • Observation: Monitor the vial daily for the formation of crystals. Colorless, needle-like or prismatic crystals of suitable size and quality for SC-XRD are typically obtained within a few days to a week.

Part 2: Illuminating the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[16][17][18] It relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

The SC-XRD Workflow: A Step-by-Step Overview

The process of determining a crystal structure from a single crystal can be broken down into several key stages.

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Irradiation with X-rays data_processing Data Processing & Reduction data_collection->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Structure Validation & Analysis structure_refinement->validation Refined Structure (CIF)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector. These images consist of a pattern of spots, each corresponding to a specific diffracted X-ray beam.

The raw diffraction images are then processed. This involves:

  • Indexing: Determining the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all the measured intensities on a common scale and averaging symmetry-equivalent reflections.

Structure Solution and Refinement

The ultimate goal is to generate a model of the atomic arrangement that accurately reproduces the experimentally observed diffraction pattern.

  • Structure Solution: This is the process of obtaining an initial, approximate model of the crystal structure. For small molecules, direct methods are typically used, which are mathematical techniques that can determine the phases of the diffracted X-rays from their intensities.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal displacement parameters, and other model parameters to achieve the best possible agreement between the calculated and observed diffraction data. This process is typically performed using specialized software such as SHELXL or Olex2.[16]

Part 3: Deciphering the Crystal Structure of Ethyl 1H-indole-2-carboxylate

The following analysis is based on the published crystal structure of ethyl 1H-indole-2-carboxylate.[4][13]

Crystallographic Data Summary

A summary of the key crystallographic data provides a snapshot of the crystal's fundamental properties.

ParameterValue
Chemical FormulaC₁₁H₁₁NO₂
Formula Weight189.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622(7)
b (Å)18.891(2)
c (Å)9.6524(13)
β (°)104.454(13)
Volume (ų)982.1(2)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.280
Temperature (K)170

Data obtained from Lynch et al. (2020)[4]

Molecular Geometry

The analysis of bond lengths and angles within the molecule confirms the expected geometry of the indole ring and the ethyl carboxylate substituent. The indole ring system is essentially planar.

Supramolecular Assembly: Intermolecular Interactions and Crystal Packing

The way in which individual molecules pack together in the crystal is determined by a network of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice.

intermolecular_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Packing mol1 Molecule A mol2 Molecule B mol1->mol2 N-H···O Hydrogen Bond mol2->mol1 N-H···O Hydrogen Bond dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 π-π Stacking

Figure 2: A schematic representation of the key intermolecular interactions in the crystal structure of ethyl 1H-indole-2-carboxylate.

In the crystal structure of ethyl 1H-indole-2-carboxylate, the most significant intermolecular interaction is a hydrogen bond between the indole N-H group of one molecule and the carbonyl oxygen atom of the ethyl carboxylate group of a neighboring molecule.[4][13] These hydrogen bonds link the molecules into centrosymmetric dimers. These dimers then pack in a herringbone fashion, with weaker van der Waals forces and potential π-π stacking interactions between the indole rings of adjacent dimers contributing to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the electron distribution of the molecule and its neighbors. The surface is colored to highlight different types of intermolecular contacts and their relative strengths.

For ethyl 1H-indole-2-carboxylate, the Hirshfeld surface analysis would reveal prominent red spots corresponding to the N-H···O hydrogen bonds, indicating these are the shortest and strongest intermolecular contacts. The analysis would also show regions corresponding to H···H, C···H, and C···C contacts, which represent the weaker van der Waals interactions that contribute to the overall crystal packing.

Part 4: Implications for Drug Development and Conclusion

The detailed understanding of the crystal structure of this compound, as exemplified by its parent analogue, has several critical implications for drug development:

  • Polymorph Screening: The existence of different crystal forms (polymorphs) of a drug substance is a major concern in the pharmaceutical industry, as different polymorphs can have different physical properties. A thorough understanding of the intermolecular interactions in the known crystal form can guide the design of experiments to screen for other potential polymorphs.

  • Formulation Development: Knowledge of the solid-state structure is essential for designing stable and effective drug formulations. For example, understanding the hydrogen bonding network can help predict potential interactions with excipients.

  • Intellectual Property: The discovery and characterization of a new, stable, and bioavailable crystalline form of a drug can be a valuable form of intellectual property.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Retrieved from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Cody, V. (2005). The role of crystallography in drug design. The AAPS Journal, 7(1), E1-E3. Retrieved from [Link]

  • EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

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  • Hathwar, V. R., et al. (2022). Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 923–931. Retrieved from [Link]

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  • Kamlesh, D. R., & Vivekanand, C. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Retrieved from [Link]

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  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

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  • Sharma, A., et al. (2021). Crystallographic structure, activity prediction, and hydrogen bonding analysis of some CSD-based 3,3'-bis-indole derivatives: A review. ResearchGate. Retrieved from [Link]

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Unlocking the Therapeutic Potential of Ethyl 5-isopropyl-1H-indole-2-carboxylate: A Hypothesis-Driven Technical Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Ethyl 5-isopropyl-1H-indole-2-carboxylate represents an under-investigated derivative within this chemical class. While direct biological data for this specific molecule is scarce, the extensive body of research on structurally related indole-2-carboxylates provides a strong foundation for a hypothesis-driven approach to identifying its potential therapeutic targets. This technical guide synthesizes the known pharmacology of analogous compounds to propose a rational, multi-pronged strategy for elucidating the therapeutic promise of this compound. We present a series of prioritized therapeutic areas, potential molecular targets, and detailed experimental workflows designed to systematically evaluate its bioactivity and mechanism of action for an audience of drug discovery and development professionals.

Introduction: The Indole-2-Carboxylate Scaffold as a Source of Therapeutic Innovation

The indole ring system is a cornerstone of modern drug discovery, with derivatives demonstrating efficacy in oncology, infectious diseases, and neurology.[1][2] The indole-2-carboxylate core, in particular, has proven to be a versatile template for engaging a diverse range of biological targets. Extensive research has demonstrated that modifications at the 5-position of the indole ring can significantly influence potency and selectivity, making this compound a molecule of considerable interest. This guide will leverage structure-activity relationship (SAR) data from related compounds to build a compelling case for investigating this specific derivative and provide a practical roadmap for its preclinical evaluation.

Hypothesized Therapeutic Areas and Molecular Targets

Based on a comprehensive review of the literature on 5-substituted indole-2-carboxylate analogs, we have identified three primary therapeutic areas with the highest probability of relevance for this compound: oncology, virology, and neurodegenerative/inflammatory disorders.

Oncology: A Multi-Targeted Approach to Cancer Therapy

The most extensively documented therapeutic application for indole-2-carboxylate derivatives is in the treatment of cancer.[2][3] These compounds have been shown to exert their anti-proliferative effects through various mechanisms.[3]

Potential Molecular Targets in Oncology:

  • Protein Kinases: Many indole-based compounds are potent and selective kinase inhibitors.[4] Specifically, derivatives of indole-2-carboxamide have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7] The isopropyl group at the 5-position may confer selectivity and potency towards these or other oncogenic kinases.

  • Apoptosis Induction: Indole derivatives can trigger programmed cell death by modulating key proteins in the apoptotic cascade.[3] Targets in this pathway include the anti-apoptotic proteins Bcl-2 and Mcl-1, as well as Poly(ADP-ribose) polymerase 1 (PARP), an enzyme involved in DNA repair.[3]

  • Tubulin Polymerization: A subset of indole compounds function as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[3]

  • 14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing promise in the treatment of hepatocellular carcinoma.[8]

Virology: Targeting HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10] The carboxylic acid moiety is crucial for chelating with magnesium ions in the enzyme's active site.[9][10] While this compound is an ester, it could act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

Potential Molecular Target in Virology:

  • HIV-1 Integrase: The core indole-2-carboxylic acid structure is a key pharmacophore for inhibiting the strand transfer step of viral DNA integration.[9][10]

Neurodegenerative and Inflammatory Disorders: Modulating GSK-3β and Cannabinoid Receptors

The therapeutic potential of indole derivatives extends beyond oncology and virology.

Potential Molecular Targets in Neurology and Inflammation:

  • Glycogen Synthase Kinase-3β (GSK-3β): Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have been investigated as potential inhibitors of GSK-3β, a kinase implicated in the pathology of Alzheimer's disease, type 2 diabetes, and inflammation.[11]

  • Cannabinoid Receptors (CB1 and CB2): Tricyclic indole-2-carboxamides have been synthesized and evaluated for their activity at cannabinoid receptors and have shown antitumor properties in glioma cell lines.[12] While the structure of this compound is simpler, the potential for cannabinoid receptor modulation should not be overlooked.

Proposed Experimental Workflows for Target Validation

To systematically investigate the therapeutic potential of this compound, we propose a tiered screening and validation workflow.

Initial Broad-Spectrum Biological Screening

The first step is to perform a broad phenotypic screen to identify the most promising therapeutic area(s).

Experimental Protocol: Multi-Panel Cell Viability Assays

  • Cell Line Selection:

    • Oncology Panel: A diverse panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, HepG2 for liver cancer).[3][8]

    • Normal Cell Line: A non-cancerous cell line (e.g., WI-38 or HEK293) to assess general cytotoxicity.[4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a dilution series to treat cells with a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to determine the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Summary of IC50 Values

Cell LineTumor TypeIC50 (µM) of this compound
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
HepG2Liver CancerExperimental Value
WI-38Normal Lung FibroblastExperimental Value

Interpretation of Results: Potent activity against cancer cell lines with significantly lower toxicity in the normal cell line would prioritize the oncology therapeutic area for further investigation.

Tier 2: Target-Based Assays (Based on Tier 1 Results)

Assuming positive results in the oncology screen, the next step is to investigate the specific molecular targets.

Workflow Diagram: Oncology Target Deconvolution

Oncology_Target_Deconvolution cluster_screening Initial Screening cluster_target_validation Target Validation Phenotypic_Screen Phenotypic Screen (Cell Viability Assays) Kinase_Assays Kinase Inhibition Assays (EGFR, CDK2) Phenotypic_Screen->Kinase_Assays If potent anti-proliferative activity Apoptosis_Assays Apoptosis Assays (Caspase-Glo, Western Blot for Bcl-2/PARP) Phenotypic_Screen->Apoptosis_Assays If potent anti-proliferative activity Tubulin_Assay Tubulin Polymerization Assay Phenotypic_Screen->Tubulin_Assay If potent anti-proliferative activity

Caption: Workflow for oncology target identification.

Experimental Protocol: Kinase Inhibition Assays (e.g., EGFR and CDK2)

  • Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced, which is proportional to kinase activity.

  • Reagents: Recombinant human EGFR and CDK2/cyclin E1 enzymes, their respective substrates, ATP, and the test compound.

  • Procedure: a. In a multi-well plate, combine the kinase, its substrate, and varying concentrations of this compound. b. Initiate the kinase reaction by adding ATP. c. Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for the inhibition of each kinase.

Experimental Protocol: Apoptosis Induction Assays

  • Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. a. Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours. b. Lyse the cells and add the Caspase-Glo® 3/7 reagent. c. Measure the luminescent signal, which is proportional to caspase activity.

  • Western Blot Analysis: a. Treat cells as described above. b. Prepare cell lysates and separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane. d. Probe the membrane with primary antibodies against key apoptosis-related proteins, such as cleaved PARP, Bcl-2, and Mcl-1. e. Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands. An increase in cleaved PARP and a decrease in Bcl-2 or Mcl-1 would indicate apoptosis induction.

Antiviral and Neurological Target Assays

If the initial screening suggests other activities or if a comprehensive profiling is desired, the following assays should be performed.

Workflow Diagram: Diversified Target Screening

Diversified_Target_Screening cluster_antiviral Antiviral cluster_neuro Neurology/Inflammation Test_Compound This compound HIV_Integrase_Assay HIV-1 Integrase Assay (Prodrug Hypothesis) Test_Compound->HIV_Integrase_Assay GSK3B_Assay GSK-3β Inhibition Assay Test_Compound->GSK3B_Assay CB_Receptor_Assay Cannabinoid Receptor Binding Assay Test_Compound->CB_Receptor_Assay

Caption: Screening cascade for antiviral and neurological targets.

Experimental Protocol: HIV-1 Integrase Assay

  • Prodrug Consideration: Pre-incubate this compound with a liver microsomal fraction (e.g., S9 fraction) to facilitate hydrolysis to the carboxylic acid.

  • Assay Principle: Use a commercially available fluorescence-based HIV-1 integrase assay kit.

  • Procedure: Follow the kit manufacturer's protocol, which typically involves incubating the recombinant integrase with a donor DNA substrate and the test compound (or its metabolite), followed by the addition of a target DNA. The integration event leads to a change in fluorescence.

  • Data Analysis: Calculate the IC50 for the inhibition of the strand transfer reaction.

Experimental Protocol: GSK-3β Inhibition Assay

This would follow a similar procedure to the kinase assays described in section 3.2, using recombinant GSK-3β and a specific substrate.

Conclusion and Future Directions

This compound is a molecule with significant, yet unexplored, therapeutic potential. By leveraging the extensive knowledge base of its structural analogs, we have formulated a clear, hypothesis-driven path forward for its investigation. The proposed workflows provide a robust framework for identifying and validating its primary therapeutic targets. Positive findings in any of the outlined assays will warrant further investigation, including lead optimization to improve potency and drug-like properties, and in vivo studies in relevant animal models to establish preclinical proof-of-concept. This systematic approach will be instrumental in determining if this compound can be developed into a novel therapeutic agent.

References

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  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2017). MDPI. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved from [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved from [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2022). PMC - NIH. Retrieved from [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2022). RSC Medicinal Chemistry (RSC Publishing). Retrieved from [Link]

  • Ethyl 1H-indole-2-carboxylate. (2020). ResearchGate. Retrieved from [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2022). RSC Medicinal Chemistry (RSC Publishing). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. (2025). PubMed. Retrieved from [Link]

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Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Dabrafenib (formerly GSK2118436), a potent and selective inhibitor of BRAF kinases. It is intended for researchers, scientists, and drug development professionals investigating targeted cancer therapies. This document will delve into the core chemical properties, mechanism of action, preclinical and clinical data, and the evolving landscape of resistance mechanisms.

Introduction to Dabrafenib: A Targeted Approach to Cancer Therapy

Dabrafenib, marketed under the brand name Tafinlar®, is a cornerstone in the targeted therapy of cancers harboring specific mutations in the BRAF gene.[1] Initially developed by GlaxoSmithKline as GSK2118436, its discovery and subsequent approval by the U.S. Food and Drug Administration (FDA) in 2013 marked a significant advancement in personalized medicine, particularly for patients with metastatic melanoma.[1][2] Dabrafenib's efficacy is rooted in its ability to selectively inhibit the constitutively active BRAF kinases that drive tumor proliferation in a subset of cancers.[3][4] This guide will explore the multifaceted nature of Dabrafenib, from its fundamental chemical characteristics to its complex interactions within the cellular signaling milieu.

Physicochemical Properties and Formulation

Dabrafenib is supplied as a mesylate salt.[5] For research purposes, it is typically supplied as a lyophilized powder that is soluble in DMSO and ethanol with slight warming.[6] It is crucial to store the lyophilized form at -20°C, desiccated, to maintain stability for up to 24 months. Once in solution, it should be stored at -20°C and used within three months to prevent loss of potency.[6]

Table 1: Physicochemical Properties of Dabrafenib

PropertyValueReference
Molecular Formula C23H20F3N5O2S2[6]
Molecular Weight 519.6 g/mol [6]
CAS Number 1195765-45-7[6]
Synonyms GSK2118436, Tafinlar[7][8]
Solubility Soluble in DMSO (at 30 mg/ml), Ethanol (at 1 mg/ml with slight warming)[6]
Storage Lyophilized: -20°C, desiccated. In solution: -20°C[6]

Mechanism of Action: Targeting the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates normal cell growth, differentiation, and survival.[9][10] In approximately 50% of melanomas, a mutation in the BRAF gene leads to constitutive activation of the BRAF protein kinase, resulting in uncontrolled downstream signaling and cell proliferation.[4][11] The most common of these mutations is the V600E substitution, where valine is replaced by glutamic acid at codon 600.[11]

Dabrafenib is an ATP-competitive inhibitor of RAF kinases, exhibiting high potency against the BRAF V600E mutant.[3][4] By binding to the active conformation of the mutated BRAF kinase, Dabrafenib disrupts its kinase activity, leading to a decrease in the phosphorylation of downstream targets MEK and ERK.[4][12] This blockade of the MAPK pathway ultimately results in G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[4][12]

Dabrafenib also demonstrates activity against other BRAF V600 mutations, including V600K, V600D, and V600R.[4] Interestingly, while highly effective against mutant BRAF, Dabrafenib can paradoxically activate the MAPK pathway in BRAF wild-type cells.[4][12] This occurs through a RAS-dependent mechanism involving the dimerization of RAF proteins.[11] This paradoxical activation is a key consideration in the clinical setting and has led to the development of combination therapies.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_mutant BRAF (V600E) RAS->BRAF_mutant Activates MEK MEK BRAF_mutant->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival

Figure 1: Simplified diagram of the MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.

Preclinical and Clinical Efficacy

Preclinical Characterization

In vitro cell proliferation assays have demonstrated that Dabrafenib inhibits cell lines with BRAF V600E mutations with an IC50 of approximately 200 nM.[4] Preclinical studies using xenograft mouse models with BRAF V600E-mutated human melanoma cells (such as Colo 205) showed that oral administration of Dabrafenib led to the inhibition of tumor growth.[4][12] This was accompanied by a reduction in ERK activation and Ki67 (a proliferation marker), and an increase in p27 (a cell cycle inhibitor).[12]

Table 2: In Vitro Potency of Dabrafenib Against RAF Kinases

KinaseIC50 (nM)Reference
BRAF V600E 0.6[8]
BRAF V600K 0.5[13]
Wild-type BRAF 3.2[13]
c-RAF 5.0[8]
Clinical Trials and FDA Approval

Dabrafenib has been extensively evaluated in numerous clinical trials, both as a monotherapy and in combination with other targeted agents.[7][14]

  • BREAK-1 (Phase I): This trial established the recommended dose of 150mg twice daily and demonstrated the safety and tolerability of Dabrafenib in melanoma patients with BRAF mutations. It also showed activity against both BRAF V600E and V600K mutations, including in patients with brain metastases.[15]

  • BREAK-3 (Phase III): This pivotal trial compared Dabrafenib to the standard chemotherapy dacarbazine in patients with previously untreated BRAF V600E-mutant metastatic melanoma. The study demonstrated a significant improvement in progression-free survival (PFS) for patients treated with Dabrafenib.[15]

  • BREAK-MB (Phase II): This trial specifically focused on patients with BRAF-mutant melanoma and brain metastases, showing that Dabrafenib was effective in this patient population.[15]

Based on these and other supporting data, the FDA approved Dabrafenib in 2013 for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E mutation.[1] The indication was later expanded to include BRAF V600K mutations and for use in combination with the MEK inhibitor Trametinib.[1][16]

Combination Therapy: A Strategy to Overcome Resistance

The emergence of resistance is a significant challenge in targeted cancer therapy. In the context of BRAF inhibitors, resistance often arises through the reactivation of the MAPK pathway.[17][18] To address this, combination therapy with a MEK inhibitor, such as Trametinib, has become the standard of care.[19]

The rationale for combining Dabrafenib with Trametinib is twofold:

  • Enhanced Pathway Inhibition: Dual blockade of both BRAF and MEK provides a more profound and sustained inhibition of the MAPK pathway.[19]

  • Mitigation of Paradoxical Activation: The addition of a MEK inhibitor can abrogate the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which is thought to contribute to certain side effects like the development of cutaneous squamous cell carcinomas.[12]

Clinical trials have consistently shown that the combination of Dabrafenib and Trametinib leads to improved progression-free survival and overall response rates compared to Dabrafenib monotherapy in patients with BRAF-mutant melanoma.[19]

Combination_Therapy_Workflow Patient Patient with BRAF V600-mutant Melanoma Diagnosis Tumor Biopsy & BRAF Mutation Testing Patient->Diagnosis Treatment Dabrafenib + Trametinib Combination Therapy Diagnosis->Treatment Positive for BRAF V600 mutation Monitoring Monitor for Response and Adverse Events Treatment->Monitoring Outcome Improved Progression-Free and Overall Survival Monitoring->Outcome

Sources

A Comprehensive Technical Guide to Ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-isopropyl-1H-indole-2-carboxylate is a substituted indole derivative that has garnered interest within the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds. This guide provides a detailed overview of the fundamental molecular properties of this compound, serving as a foundational resource for its application in research and development.

Physicochemical Properties

The precise molecular formula and weight are critical parameters for any experimental work, influencing everything from reaction stoichiometry to analytical characterization.

The molecular identity of this compound is defined by its constituent atoms. The established chemical formula for this compound is C14H17NO2[1]. This composition dictates its molecular weight and informs its spectroscopic and chromatographic behavior.

PropertyValueSource
Molecular Formula C14H17NO2PubChem[1]
Molecular Weight 231.29 g/mol PubChem
CAS Number 881041-38-9United States Biological[2]

Molecular Structure and Visualization

Understanding the two-dimensional structure of a molecule is fundamental to predicting its chemical reactivity and biological interactions. The structure of this compound is characterized by a central indole core, substituted at the 2-position with an ethyl carboxylate group and at the 5-position with an isopropyl group.

Figure 1. 2D structure of this compound.

Experimental Protocols

Molecular Weight Verification by Mass Spectrometry

Objective: To experimentally confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Look for the protonated molecule [M+H]+. The expected m/z value would be approximately 232.30.

Conclusion

This guide has detailed the essential molecular characteristics of this compound, providing its molecular formula, weight, and a visual representation of its structure. This foundational data is paramount for any researcher or scientist intending to work with this compound.

References

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The Synthesis of Indole-2-Carboxylates: A Historical and Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate scaffold is a privileged structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its presence in molecules targeting a wide range of diseases, including cancer, HIV, and inflammatory disorders, has made the development of efficient and versatile synthetic routes to this core a cornerstone of medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of the discovery and historical evolution of indole-2-carboxylate synthesis, from the foundational named reactions of the late 19th and early 20th centuries to the sophisticated catalytic methods of the modern era. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into their practical application, scope, and limitations.

Classical Approaches: The Foundation of Indole-2-Carboxylate Synthesis

The early history of indole synthesis is rich with named reactions that have stood the test of time, providing reliable, albeit sometimes harsh, methods for constructing the indole nucleus. Two of these, the Reissert and Fischer syntheses, have been particularly significant in the preparation of indole-2-carboxylates.

The Reissert Indole Synthesis: A Two-Step Journey from Nitroaromatics

Discovered by Arnold Reissert in 1897, this method provides a direct route to indole-2-carboxylic acids from readily available o-nitrotoluenes.[2][3] The synthesis proceeds in two key stages: a base-catalyzed condensation with diethyl oxalate, followed by a reductive cyclization.

Mechanism and Strategic Considerations:

The first step involves the deprotonation of the benzylic methyl group of an o-nitrotoluene using a strong base, typically potassium ethoxide, which has been shown to be more effective than sodium ethoxide.[2][4] The resulting carbanion then undergoes a Claisen condensation with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[2][3]

The second stage is the reductive cyclization of the pyruvate derivative. A variety of reducing agents can be employed, with zinc dust in acetic acid being a classic choice.[2] Other effective systems include ferrous sulfate and ammonia, and catalytic hydrogenation.[3] The reduction of the nitro group to an amine is followed by spontaneous intramolecular condensation with the adjacent ketone and subsequent dehydration to furnish the aromatic indole ring.[5]

Diagram: The Reissert Indole Synthesis Mechanism

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Decarboxylation (Optional) o_nitrotoluene o-Nitrotoluene intermediate1 Ethyl o-nitrophenylpyruvate o_nitrotoluene->intermediate1 1. KOEt 2. Diethyl Oxalate diethyl_oxalate Diethyl Oxalate intermediate2 Amino Intermediate intermediate1->intermediate2 Reduction (e.g., Zn/AcOH) base KOEt indole_acid Indole-2-carboxylic Acid intermediate2->indole_acid Intramolecular Condensation indole Indole indole_acid->indole Heat reducing_agent [H] heat Δ

Caption: A simplified workflow of the Reissert Indole Synthesis.

The Reissert synthesis is particularly valuable for preparing indole-2-carboxylic acids with substitution on the benzene ring, as the starting o-nitrotoluenes are often readily accessible. The final indole-2-carboxylic acid can be decarboxylated upon heating to yield the corresponding indole.[2]

The Fischer Indole Synthesis: A Versatile Cyclization of Arylhydrazones

First reported by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for indole construction.[6][7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde.[7] For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are the carbonyl component of choice.[4]

Mechanism and Strategic Considerations:

The generally accepted mechanism proceeds through several key steps:

  • Tautomerization: The arylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: A[1][1]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, breaking the weak N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, and the terminal amine then attacks the imine carbon to form a five-membered ring.

  • Elimination of Ammonia: Finally, elimination of ammonia under the acidic conditions yields the indole ring.[7]

A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, zinc chloride, and polyphosphoric acid.[6] The choice of acid can significantly impact the reaction's success and yield.

Diagram: The Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Arylhydrazone Arylhydrazone of Pyruvic Acid Derivative Enamine Enamine Tautomer Arylhydrazone->Enamine Tautomerization Intermediate1 [3,3]-Sigmatropic Rearrangement Product Enamine->Intermediate1 [3,3]-Sigmatropic Shift Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Rearomatization & Intramolecular Attack Indole Indole-2-carboxylate Intermediate2->Indole Elimination of NH3

Caption: Key steps in the Fischer Indole Synthesis.

While incredibly versatile, the Fischer synthesis can suffer from a lack of regioselectivity when using unsymmetrical ketones. However, for indole-2-carboxylates derived from pyruvic acid, this is not a concern. A potential limitation is the need for elevated temperatures and strong acids, which may not be compatible with sensitive functional groups.[6]

The Batcho-Leimgruber Indole Synthesis: A Note on Applicability

The Batcho-Leimgruber synthesis, developed in the 1970s, is a powerful method for preparing indoles that are unsubstituted at the 2- and 3-positions.[5][8] The reaction involves the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine, which is then reductively cyclized to the indole.[9]

While highly effective for its intended purpose, the direct synthesis of indole-2-carboxylates via the Batcho-Leimgruber route is not its primary application. The mechanism inherently leads to an unsubstituted C2 position. However, it is a valuable method for producing the core indole nucleus, which can then be functionalized at the C2 position in subsequent steps.

Modern Methods: The Rise of Catalytic Efficiency

In recent decades, the field of indole synthesis has been revolutionized by the advent of transition-metal catalysis. These modern methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for C-C and C-N bond formation.

Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds

A significant advancement in the synthesis of indole-2-carboxylates is the direct oxidative C-H amination of 2-acetamido-3-arylacrylates.[1][10] This palladium-catalyzed reaction utilizes molecular oxygen as the terminal oxidant, making it an environmentally attractive and atom-economical process.

Mechanism and Strategic Considerations:

The reaction is thought to proceed through a catalytic cycle involving a Pd(II) species. The 2-acetamido-3-arylacrylate substrate coordinates to the palladium center, followed by an intramolecular C-H activation/amination step to form a palladacycle intermediate. Subsequent reductive elimination furnishes the 1-acetyl-indole-2-carboxylate product and a Pd(0) species, which is then reoxidized to Pd(II) by molecular oxygen to complete the catalytic cycle. The acetyl protecting group can be readily removed to afford the final indole-2-carboxylate.

This method demonstrates excellent scope, tolerating both electron-rich and electron-poor substituents on the aryl ring.[1] The mild reaction conditions are a significant advantage over the often harsh conditions of the classical syntheses.

Diagram: Palladium-Catalyzed Aerobic Amination Workflow

Pd_Catalyzed_Amination StartingMaterial 2-Acetamido-3-arylacrylate Intermediate Palladacycle Intermediate StartingMaterial->Intermediate Pd(II) catalyst, O2 Product1 1-Acetyl-indole-2-carboxylate Intermediate->Product1 Reductive Elimination FinalProduct Indole-2-carboxylate Product1->FinalProduct Deacetylation

Caption: A simplified workflow of the palladium-catalyzed aerobic amination.

Comparative Analysis of Synthetic Methods

The choice of synthetic route to a particular indole-2-carboxylate will depend on several factors, including the availability of starting materials, the desired substitution pattern, functional group compatibility, and scalability. The following table provides a comparative overview of the methods discussed.

FeatureReissert SynthesisFischer SynthesisPd-Catalyzed Aerobic Amination
Starting Materials o-Nitrotoluenes, Diethyl OxalateArylhydrazines, Pyruvic Acid/Esters2-Acetamido-3-arylacrylates
Key Transformation Condensation followed by reductive cyclizationAcid-catalyzed cyclization of an arylhydrazoneIntramolecular aerobic C-H amination
Reagents/Catalysts Strong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH)Brønsted or Lewis acid (e.g., HCl, ZnCl₂)Pd(II) catalyst (e.g., Pd(OAc)₂), O₂ (oxidant)
Typical Conditions Stepwise; can involve strong base and acidic reductionOften requires high temperatures and strong acidMild temperatures (e.g., 80-120 °C)
Yields Generally good to excellent[4]Moderate to excellent, can be variable[6]Good to high[1]
Substrate Scope Good for substituted o-nitrotoluenesBroad for substituted arylhydrazinesBroad for substituted 2-acetamido-3-arylacrylates[1]
Advantages Readily available starting materials, direct route to 2-carboxylic acidsHighly versatile, widely applicableMild conditions, high functional group tolerance, atom-economical
Limitations Can be multi-step, use of strong baseHarsh conditions may not be suitable for sensitive substratesRequires synthesis of the acrylate starting material

Experimental Protocols

Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate[4]

Step A: Preparation of the Potassium Salt of Ethyl o-nitrophenylpyruvate

  • In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether and 39.1 g (1.00 g atom) of freshly cut potassium.

  • Under a slow stream of dry nitrogen, add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains gentle reflux.

  • Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.

  • With stirring, add 146 g (1.00 mole) of diethyl oxalate, followed 10 minutes later by 137 g (1.00 mole) of o-nitrotoluene.

  • After an additional 10 minutes of stirring, pour the mixture into a 5-L Erlenmeyer flask, stopper, and let it stand for at least 24 hours.

  • Collect the deep-purple potassium salt by filtration and wash with anhydrous ether until the filtrate is colorless. The yield of the air-dried salt is typically 204–215 g (74–78%).

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • In a 400-mL hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt from Step A in 200 mL of glacial acetic acid.[4]

  • Add 0.20 g of platinum catalyst and hydrogenate the mixture at an initial pressure of 40–50 p.s.i. The reaction is complete when hydrogen uptake ceases (typically 1-2 hours).

  • Remove the catalyst by filtration and wash with glacial acetic acid.

  • Slowly add 3 L of water to the filtrate with stirring to precipitate the product as a yellow solid.

  • Collect the solid by filtration, wash with five 100-mL portions of water, and dry in a desiccator over calcium chloride. The yield of crude ethyl indole-2-carboxylate is 19.3–20.0 g (94–97%). Recrystallization from a mixture of methylene chloride and light petroleum ether can afford white needles.

Protocol 2: Fischer Indole Synthesis of a Substituted Indole-2-carboxylate (General Procedure)[11]
  • Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and ethyl pyruvate (1.0 eq) in ethanol. Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step or purified by recrystallization.

  • Cyclization: Add the crude hydrazone to a flask containing a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of glacial acetic acid and sulfuric acid) at a controlled temperature (e.g., 0 °C for strong acid mixtures or elevated temperatures for PPA).

  • Heat the reaction mixture with stirring and monitor by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired indole-2-carboxylate.

Protocol 3: Palladium-Catalyzed Aerobic Amination for Ethyl 1-acetyl-1H-indole-2-carboxylate[1][10]
  • To a reaction vessel, add ethyl 2-acetamido-3-phenylacrylate (1.0 eq), Pd(OAc)₂ (0.05-0.10 eq), and a suitable solvent system (e.g., a mixture of DMSO and toluene).

  • Flush the vessel with oxygen (or use an oxygen balloon).

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl 1-acetyl-1H-indole-2-carboxylate.

  • Deacetylation: The resulting acetylated indole can be deacetylated under standard basic or acidic conditions to provide the final ethyl indole-2-carboxylate.

Conclusion

The synthesis of indole-2-carboxylates has a rich history, evolving from robust but often harsh classical methods to elegant and mild modern catalytic approaches. The Reissert and Fischer indole syntheses remain valuable tools in the synthetic chemist's arsenal, particularly for specific substitution patterns and when starting materials are readily available. However, the development of palladium-catalyzed C-H functionalization strategies represents a significant leap forward, offering greater efficiency, functional group tolerance, and more environmentally benign reaction conditions. For researchers and drug development professionals, a thorough understanding of this historical progression and the mechanistic nuances of each method is crucial for the strategic design and efficient execution of synthetic routes to novel indole-2-carboxylate-based therapeutic agents.

References

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate via Fischer Indolization for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules targeting a wide array of biological targets. Substituted indoles, in particular, serve as crucial intermediates for developing novel therapeutic agents, including inhibitors of kinases like GSK-3β and EGFR/CDK2, as well as antiviral compounds such as HIV-1 integrase inhibitors.[2][3][4][5]

This application note provides a detailed and robust protocol for the synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate, a valuable building block for drug discovery programs. We will employ the classic Fischer indole synthesis, a reliable and versatile method for constructing the indole ring system.[6][7] This guide is designed for researchers and scientists in drug development, offering not just a step-by-step procedure but also a deep dive into the reaction mechanism, causal relationships behind experimental choices, and practical troubleshooting advice to ensure reproducible success.

Synthesis Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[6][7] The reaction constructs the indole ring by treating an arylhydrazine with an aldehyde or ketone under acidic conditions at elevated temperatures.[8] For our target molecule, the synthesis begins with the condensation of (4-isopropylphenyl)hydrazine with ethyl pyruvate to form a key hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.

G A 1. Hydrazone Formation (Arylhydrazine + Ketone) B 2. Tautomerization (Hydrazone to Enamine) A->B + H⁺ C 3. Protonation & [3,3]-Sigmatropic Rearrangement B->C Key Step D 4. Rearomatization & Intramolecular Cyclization C->D - H⁺ E 5. Elimination of NH3 & Deprotonation D->E + H⁺ F Final Indole Product E->F - H⁺, - NH₄⁺

Caption: Key stages of the Fischer indole synthesis mechanism.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale.

Materials and Reagents
ReagentCAS No.Mol. WeightEquivalentsAmount
(4-isopropylphenyl)hydrazine hydrochloride27447-32-7188.691.05.00 g
Ethyl pyruvate617-35-6116.121.13.40 mL
Glacial Acetic Acid64-19-760.05-50 mL
Polyphosphoric Acid (PPA)8017-16-1-~10x wt50 g
Ethanol (Absolute)64-17-546.07-For Recrystallization
Deionized Water7732-18-518.02-For Work-up
IceN/A--For Work-up
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

SAFETY FIRST: Phenylhydrazine derivatives can be toxic and are potential skin sensitizers. [9]Polyphosphoric acid is highly corrosive. This entire procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Hydrazone Formation (In Situ):

    • To a 250 mL round-bottom flask, add (4-isopropylphenyl)hydrazine hydrochloride (5.00 g, 26.5 mmol) and glacial acetic acid (50 mL).

    • Begin stirring the suspension at room temperature.

    • Add ethyl pyruvate (3.40 mL, 29.2 mmol) dropwise to the mixture over 5 minutes.

    • Heat the reaction mixture to 80°C and stir for 1 hour. The solid should dissolve, and the solution may change color, indicating the formation of the phenylhydrazone intermediate. [10]

  • Fischer Indole Cyclization:

    • After 1 hour, carefully add polyphosphoric acid (50 g) to the reaction mixture in portions. Caution: The addition may be exothermic, and the mixture will become very viscous. Ensure the stirring is vigorous enough to maintain a homogenous mixture.

    • Once the PPA has been added, increase the temperature and heat the mixture at 100-110°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (Eluent: 20% Ethyl Acetate in Hexane).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 60-70°C.

    • In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~500 mL).

    • Slowly and carefully pour the warm, viscous reaction mixture into the ice-water slurry with vigorous stirring. This will quench the reaction and precipitate the crude product.

    • Continue stirring for 30 minutes until the precipitate is well-formed.

    • Collect the crude solid by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with several portions of water (5 x 100 mL) to remove any residual acid. [11]

  • Purification:

    • The crude product can be purified by recrystallization. Transfer the filtered solid to a beaker.

    • Add a minimal amount of hot absolute ethanol to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals of this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol and dry them under vacuum. The pure product should be a white to off-white crystalline solid. [11][12]

Characterization

The final product should be characterized by standard analytical techniques:

  • Appearance: White or off-white crystalline solid.

  • Melting Point: Compare with literature values for similar compounds (e.g., ethyl indole-2-carboxylate m.p. 122.5–124°C). [12]* ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₄H₁₇NO₂: 231.29 g/mol ).

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete hydrazone formation or cyclization.Increase reaction time or temperature for the cyclization step. Ensure the PPA is well-mixed and active.
No Product Precipitates Product is too soluble in the work-up mixture; reaction failed.Concentrate the aqueous solution by partially removing water under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate.
Oily Product Impurities are present; product has a low melting point.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify by column chromatography on silica gel.
Product Fails to Crystallize Solution may be too dilute or supersaturated.Concentrate the solution by evaporating some solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal. [11]Cool to a lower temperature.

Conclusion and Future Directions

The Fischer indole synthesis remains a powerful and efficient method for the preparation of substituted indoles. This protocol provides a reliable pathway to this compound, a versatile intermediate for medicinal chemistry. The resulting ester can be readily transformed into other key functional groups. For instance, alkaline hydrolysis yields the corresponding 5-isopropyl-1H-indole-2-carboxylic acid, [12]a common precursor for creating amide libraries through coupling reactions. [13]Furthermore, the ester can be converted to the carbohydrazide, opening pathways to other heterocyclic systems. [1]The successful synthesis of this building block enables further exploration of the chemical space around the indole scaffold in the pursuit of new therapeutic agents.

References

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The Strategic Utility of Ethyl 5-Isopropyl-1H-indole-2-carboxylate in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Among the vast family of indole derivatives, ethyl 5-isopropyl-1H-indole-2-carboxylate stands out as a particularly valuable and versatile building block. Its strategic placement of functional groups—an activatable N-H proton, a readily transformable C2-ester, a nucleophilic C3 position, and a lipophilic C5-isopropyl group—offers a rich platform for molecular elaboration. The isopropyl moiety, in particular, can enhance binding affinity to biological targets by engaging with hydrophobic pockets, a common strategy in modern drug design.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a precursor for complex molecular architectures. We will delve into its synthesis, key chemical transformations, and its application in the development of potential therapeutics, supported by detailed, field-proven protocols.

I. Synthesis of the Core Building Block: A Modern Approach to a Classic Reaction

The most reliable and scalable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone or α-keto ester.[2][3] In this case, the key precursors are 4-isopropylphenylhydrazine and ethyl pyruvate.

Causality in Synthesis: Why the Fischer Indole Synthesis?

The Fischer indole synthesis is the method of choice due to its robustness, tolerance of various functional groups on the phenylhydrazine, and the ready availability of the starting materials. The reaction mechanism proceeds through a[4][4]-sigmatropic rearrangement of the protonated hydrazone, a thermally and acid-promoted process that is highly efficient for forming the indole core.[1] The choice of a strong, dehydrating acid catalyst like polyphosphoric acid (PPA) is crucial for driving the cyclization and subsequent aromatization to completion, especially when dealing with sterically demanding substrates.[4][5]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Acid-Catalyzed Cyclization A 4-Isopropylphenylhydrazine C Hydrazone Intermediate A->C + B - H₂O B Ethyl Pyruvate D Protonated Hydrazone C->D H⁺ E [3,3]-Sigmatropic Rearrangement D->E F Cyclization & Aromatization E->F - NH₄⁺ G This compound F->G

Caption: Fischer Indole Synthesis Workflow.

Protocol 1: Synthesis of this compound

This protocol details the one-pot synthesis and purification of the title compound.

Materials:

  • 4-Isopropylphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution (aq.)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask, suspend 4-isopropylphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of hydrazine). To this stirred suspension, add ethyl pyruvate (1.05 eq) dropwise at room temperature. Heat the mixture at 80°C for 1 hour to ensure complete formation of the phenylhydrazone. Monitor the reaction by TLC.

  • Cyclization: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting hydrazine) to the reaction mixture in portions. The mixture will become viscous and exothermic.

  • Heating: Heat the reaction mixture to 100-110°C with vigorous stirring for 2-3 hours. The color of the mixture will darken. Continue to monitor by TLC until the hydrazone intermediate is consumed.

  • Work-up: Allow the reaction mixture to cool to approximately 60-70°C and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

ParameterValue
Typical Scale 10-50 mmol
Reaction Time 4-5 hours
Temperature 80-110°C
Typical Yield 65-80%
Purification Column Chromatography

II. Application Notes: A Gateway to Bioactive Molecules

This compound is not merely a stable, crystalline solid; it is a launchpad for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The strategic functional handles allow for sequential or orthogonal modifications, making it a favored intermediate in drug discovery programs.

Application in the Synthesis of Kinase Inhibitors (e.g., GSK-3β)

Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in several diseases, including Alzheimer's, type II diabetes, and certain cancers.[6][7][8] The indole scaffold is a known pharmacophore for GSK-3β inhibition. The synthesis of potent inhibitors often involves the conversion of the C2-ester of an indole-2-carboxylate into a carboxamide. The C5-isopropyl group can provide crucial hydrophobic interactions within the ATP-binding site of the kinase. The general synthetic approach involves hydrolysis of the ethyl ester followed by amide coupling with a desired amine.[6]

Application in the Development of Anticancer Agents

The indole nucleus is a "privileged scaffold" in cancer drug discovery.[9][10] Derivatives of indole-2-carboxamides have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[5][11] The synthetic strategy often mirrors that for kinase inhibitors, where the C2-carboxamide is a key feature for biological activity. Further functionalization at the N1 position can modulate solubility, cell permeability, and target engagement.

Application in the Synthesis of Antiviral Compounds

Indole derivatives have demonstrated broad-spectrum antiviral activity.[12] Notably, compounds based on the indole-2-carboxylic acid core have been identified as promising inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[4] The mechanism of action involves the chelation of essential metal ions in the enzyme's active site by the carboxylic acid and the indole nitrogen. The C5 substituent plays a role in establishing favorable interactions with the enzyme or the viral DNA.

Applications cluster_0 Key Transformations cluster_1 Therapeutic Targets A Ethyl 5-isopropyl-1H- indole-2-carboxylate B Hydrolysis A->B C N-Alkylation A->C D Amide Coupling B->D E Decarboxylation B->E H Antiviral Agents (e.g., HIV-1 Integrase Inhibitors) B->H G Anticancer Agents (e.g., Kinase Inhibitors) C->G F GSK-3β Inhibitors (e.g., Diabetes, Alzheimer's) D->F D->G

Caption: Synthetic pathways from the core building block.

III. Key Synthetic Transformations and Protocols

The true power of this compound lies in its chemical reactivity. The following protocols outline the fundamental transformations that convert this building block into advanced intermediates.

Protocol 2: N-Alkylation

Functionalization of the indole nitrogen is a common strategy to modulate the pharmacological properties of the final compound.[12]

Causality in Protocol: A strong base like sodium hydride is required to deprotonate the relatively acidic N-H proton (pKa ≈ 17 in DMSO). The resulting sodium salt is a potent nucleophile that readily undergoes an SN2 reaction with an alkyl halide. Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching of the base and the anionic intermediate.

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0°C and add the desired alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

ParameterValue
Base Sodium Hydride (NaH)
Solvent Anhydrous DMF or THF
Temperature 0°C to Room Temperature
Typical Yield 85-95%
Protocol 3: Ester Hydrolysis to Carboxylic Acid

The conversion of the C2-ethyl ester to a carboxylic acid is a critical step for preparing amide derivatives or for direct use in applications like HIV-1 integrase inhibition.[4]

Causality in Protocol: Saponification using a strong base like potassium hydroxide in a protic solvent mixture (e.g., ethanol/water) is a standard and high-yielding method for ester hydrolysis. The reaction is driven by the formation of the stable carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add potassium hydroxide (KOH, 3.0-5.0 eq) and heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 2-3 by the slow addition of cold 1M HCl.

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

ParameterValue
Reagent Potassium Hydroxide (KOH)
Solvent Ethanol/Water
Temperature Reflux
Typical Yield >95%
Protocol 4: Amide Coupling

The formation of the C2-amide bond is arguably the most important transformation for harnessing the biological potential of this scaffold.

Causality in Protocol: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, a coupling agent is required to activate the carboxylic acid. A combination of a carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive, like HOBt (hydroxybenzotriazole), is a widely used and effective system. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an activated HOBt ester, which is less prone to side reactions (like racemization if the amine is chiral) and reacts cleanly with the amine to form the desired amide bond. A tertiary amine base like DIPEA (N,N-diisopropylethylamine) is used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

Procedure:

  • Preparation: In a round-bottom flask, dissolve 5-isopropyl-1H-indole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes. Then, add EDC hydrochloride (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

ParameterValue
Coupling Agents EDC / HOBt
Base DIPEA
Solvent Anhydrous DMF
Typical Yield 70-90%

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction and the reliability of subsequent functionalization reactions—N-alkylation, hydrolysis, and amide coupling—make it an accessible and powerful tool for researchers. The strategic presence of the C5-isopropyl group offers a handle for enhancing lipophilicity and target engagement, positioning this scaffold as a key intermediate in the development of next-generation therapeutics targeting a wide range of diseases. The protocols and insights provided herein are intended to empower scientists to confidently incorporate this valuable building block into their synthetic strategies.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Faham, A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link][12]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link][4]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC), 17(3). [Link][9]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link][10]

  • De la Cruz, J., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]

  • Khan, I., et al. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Al-Obaid, A. M., et al. (2020). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 10(1), 1-15. [Link][11]

  • Fischer Indole Synthesis. Grokipedia. [Link][1]

  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]

  • Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link][6]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society, 74(15), 3948-3949. [Link][9]

  • Fischer Indole Synthesis. Wikipedia. [Link][3]

  • Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.471; Vol. 37, p.32. [Link]

  • Sharma, S., et al. (2022). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances, 12(45), 29285-29302. [Link][7]

  • Lozinskaya, I. M., et al. (2019). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1804-1817. [Link][8]

Sources

Application Note: Ethyl 5-isopropyl-1H-indole-2-carboxylate as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. This document provides a detailed guide for leveraging ethyl 5-isopropyl-1H-indole-2-carboxylate, a specific but underexplored derivative, as a starting point for novel drug discovery campaigns. We will explore its potential by examining the established therapeutic relevance of the indole-2-carboxylate core and provide detailed protocols for its chemical modification and biological evaluation against several high-value target classes, including viral integrases, protein kinases, and inflammatory mediators. This guide is designed to bridge synthetic strategy with pharmacological screening, offering a comprehensive workflow for identifying and optimizing new lead compounds.

The Scientific Rationale: Why this compound?

While this compound itself is not extensively documented in therapeutic contexts[1][2], its core structure, the indole-2-carboxylate moiety, is central to numerous potent bioactive molecules. The strategic value of this scaffold lies in its combination of a planar, aromatic indole ring system and a versatile carboxylate handle, which can be modified to fine-tune pharmacological properties.

Key Structural Features and Their Significance:

  • Indole Core: Provides a rigid framework for orienting substituents and engages in crucial π-stacking, hydrogen bonding (via the N-H group), and hydrophobic interactions with biological targets.

  • C2-Ethyl Carboxylate: This group is a critical synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore known to chelate metal ions in enzyme active sites, such as the magnesium ions in the HIV-1 integrase active site[3][4][5]. Alternatively, it can be converted to amides or other functional groups to explore diverse chemical space.

  • C5-Isopropyl Group: This lipophilic group can enhance binding affinity by occupying hydrophobic pockets within a target protein. Its presence can also improve pharmacokinetic properties like membrane permeability.

  • N1-Hydrogen and C3-Position: These positions are prime sites for synthetic modification. N-alkylation can modulate solubility and target engagement, while substitution at the C3 position is a well-established strategy for optimizing the activity of indole-based drugs[4][6].

The indole-2-carboxylate scaffold has given rise to potent inhibitors for a range of diseases, demonstrating its vast therapeutic potential:

  • Antiviral Agents: Derivatives have been developed as novel HIV-1 integrase strand transfer inhibitors (INSTIs)[3][4][5].

  • Anticancer Therapeutics: Indole-2-carboxamides have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[7].

  • Anti-inflammatory Drugs: The scaffold is the basis for highly potent and selective CysLT1 antagonists for conditions like asthma[8].

  • Neurodegenerative Disease Targets: Ethyl 2-carboxylate-5-substituted 1H-indole derivatives have been investigated as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease[9][10].

This proven track record makes this compound an excellent and logical starting point for a drug discovery program.

Drug Discovery Workflow: From Scaffold to Lead Candidate

We propose a structured workflow to systematically explore the therapeutic potential of this compound. This process involves creating a focused library of derivatives, screening them against rationally selected targets, and interpreting the results to guide lead optimization.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Optimization A Starting Material: Ethyl 5-isopropyl-1H- indole-2-carboxylate B Protocol 1: Ester Hydrolysis A->B F Protocol 3: N-Alkylation A->F C 5-isopropyl-1H-indole- 2-carboxylic acid B->C D Protocol 2: Amide Coupling C->D J Protocol 5: HIV-1 Integrase Assay C->J Direct Screening E Amide Library (Target: Kinases, etc.) D->E H Primary Assays E->H G N-Alkylated Library (Target: Viral Replication) F->G G->H I Protocol 4: GSK-3β Kinase Assay H->I H->J K Protocol 6: EGFR/CDK2 Kinase Assay H->K L Data Analysis (IC50 Determination) I->L J->L K->L M Structure-Activity Relationship (SAR) L->M N Lead Optimization M->N O ADME/Tox Profiling N->O

Caption: Proposed drug discovery workflow.

Synthetic Protocols for Library Generation

The following protocols provide step-by-step methodologies for key chemical transformations. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: Synthesis of 5-isopropyl-1H-indole-2-carboxylic acid (Scaffold Acid)

Rationale: Hydrolysis of the ethyl ester is a foundational step. The resulting carboxylic acid is not only a key pharmacophore for targets like HIV integrase[3][4] but also the necessary precursor for creating an amide library via coupling reactions. A strong base like sodium hydroxide in a water/alcohol solvent system ensures complete saponification.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) pellets

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask.

  • In a separate beaker, prepare a 2M solution of NaOH in water. Add the NaOH solution (3.0 eq) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture to pH 2-3 by adding 2M HCl. A precipitate should form. This step protonates the carboxylate salt, causing the less soluble carboxylic acid to crash out of the aqueous solution.

  • Extract the aqueous mixture three times with ethyl acetate. The organic solvent will pull the desired product out of the aqueous phase.

  • Combine the organic layers and wash once with water, then once with brine. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain pure 5-isopropyl-1H-indole-2-carboxylic acid.

Protocol 2: Parallel Amide Synthesis via Amide Coupling

Rationale: Converting the scaffold acid to a diverse library of amides is a classic medicinal chemistry strategy to explore Structure-Activity Relationships (SAR)[7][11]. We use a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) to activate the carboxylic acid. HOBt acts as a catalyst and suppresses side reactions, leading to cleaner and more efficient amide bond formation with a library of primary or secondary amines.

Materials:

  • 5-isopropyl-1H-indole-2-carboxylic acid (from Protocol 1)

  • A diverse library of amine building blocks (e.g., benzylamines, anilines, piperidines)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (for a single reaction in a parallel synthesis plate):

  • To a well containing a solution of 5-isopropyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester intermediate.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq). DIPEA is a non-nucleophilic base used to neutralize the HCl salt byproduct of the EDC reaction, driving the reaction forward.

  • Seal the plate and allow it to shake at room temperature for 12-18 hours.

  • Upon completion, quench the reaction by adding water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate. The resulting crude amides can be purified by preparative HPLC.

Biological Evaluation: Target-Specific Assay Protocols

The following are generalized protocols for primary screening of the synthesized compound library.

Protocol 3: In Vitro GSK-3β Kinase Activity Assay (Luminescence-Based)

Rationale: Many kinase assays rely on the quantification of ATP consumption, as kinases transfer a phosphate group from ATP to a substrate. A luminescence-based assay, such as the Kinase-Glo® assay, provides a highly sensitive method to measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence corresponds to higher kinase activity, so an active inhibitor will result in a stronger luminescent signal. This method is cited as a standard for evaluating GSK-3β inhibitors[9][10].

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • Synthesized compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the kinase reaction mixture containing GSK-3β enzyme, substrate peptide, and assay buffer.

  • Add 50 nL of the serially diluted compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: In Vitro HIV-1 Integrase Strand Transfer Assay (Fluorescence-Based)

Rationale: The indole-2-carboxylic acid core is known to inhibit HIV-1 integrase by chelating two critical Mg²⁺ ions in the enzyme's active site, thus preventing the "strand transfer" step of viral DNA integration[3][4]. A fluorescence-based assay can be designed to measure this specific step.

G cluster_0 Mechanism of Inhibition cluster_1 Assay Principle A HIV-1 Integrase Active Site Mg²⁺ Mg²⁺ C Chelation Complex (Inhibition of Strand Transfer) B Indole-2-carboxylate (Active Inhibitor) B->A Binds & Chelates Ions G Strand Transfer Event B->G Blocks this step D Fluorescently Labeled Viral DNA Donor D->G E Biotinylated Target DNA E->G F Streptavidin-Coated Plate H Fluorescent Signal Detected F->H If transfer occurs G->F Binds to Plate

Caption: HIV-1 Integrase inhibition mechanism and assay principle.

Procedure Outline:

  • Coat a streptavidin-coated 96-well plate with biotinylated target DNA.

  • In a separate reaction tube, pre-incubate the HIV-1 integrase enzyme with the fluorescently labeled viral DNA donor and the test compound (or DMSO control).

  • Transfer the enzyme-DNA-compound mixture to the coated plate.

  • Allow the strand transfer reaction to proceed for 60-90 minutes at 37°C.

  • Wash the plate to remove any unbound DNA.

  • If strand transfer occurred, the fluorescent viral DNA will be covalently linked to the target DNA and captured on the plate.

  • Read the fluorescence intensity. A lower signal indicates inhibition of the strand transfer reaction.

  • Calculate IC₅₀ values from dose-response curves.

Data Interpretation and Lead Optimization

The primary screening will generate IC₅₀ values for the synthesized library against the selected targets. This quantitative data should be organized for clear comparison.

Table 1: Hypothetical Screening Data for a Library of Derivatives

Compound IDR¹ Group (at N1)R² Group (Amide)GSK-3β IC₅₀ (µM)HIV-1 INT IC₅₀ (µM)EGFR IC₅₀ (µM)
Scaffold Acid -H-OH>5015.7>50
AMD-01 -H-NH-benzyl25.2>5010.3
AMD-02 -H-NH-(4-Cl-phenyl)18.9>501.2
AMD-03 -H-NH-cyclohexyl45.1>5022.5
ALK-01 -CH₂-Ph-OEt>505.2>50
ALK-02 -CH₂-(4-F-Ph)-OEt>501.8>50

From this hypothetical data, initial SAR can be derived:

  • The free carboxylic acid shows moderate activity only against HIV-1 Integrase, as expected.

  • Converting the acid to an amide (AMD series) switches the activity profile, abolishing integrase inhibition but introducing EGFR inhibitory activity. A halogenated phenyl group (AMD-02) appears favorable for EGFR binding.

  • N-alkylation (ALK series) appears to enhance potency against HIV-1 Integrase, with electron-withdrawing groups on the benzyl ring (ALK-02) being beneficial.

These initial findings would guide the next round of synthesis, focusing on expanding the N-alkylated series for antiviral development and further exploring substitutions on the phenylamide for anticancer applications.

References

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ScienceDirect. [Link]

  • Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. [Link]

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. PubMed Central. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

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Application Notes and Protocols for the N-Alkylation of Ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Indoles in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a vast array of natural products and FDA-approved pharmaceuticals.[1] The functionalization of the indole nitrogen (the N-1 position) is a pivotal strategy in drug discovery, offering a powerful handle to modulate the physicochemical and pharmacological properties of indole-containing molecules. N-alkylation can significantly impact a compound's solubility, metabolic stability, and binding affinity to its biological target. This application note provides a comprehensive guide to the N-alkylation of ethyl 5-isopropyl-1H-indole-2-carboxylate, a versatile intermediate for the synthesis of novel therapeutic agents. The presence of the electron-withdrawing ester group at the C-2 position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation.[2][3]

This guide moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each method, providing the rationale behind experimental choices to empower researchers to not only replicate but also troubleshoot and adapt these procedures for their specific needs.

Challenges in the N-Alkylation of Indoles

While seemingly straightforward, the N-alkylation of indoles can present several challenges:

  • Ambident Nucleophilicity: The indole anion is an ambident nucleophile, meaning it can react at either the N-1 or C-3 position. The regioselectivity of the alkylation is highly dependent on the reaction conditions, including the counter-ion, solvent, and the nature of the electrophile.

  • Low Acidity of the N-H Bond: The N-H bond of an unsubstituted indole is not highly acidic (pKa ≈ 17 in DMSO), often necessitating the use of strong bases for deprotonation.[4]

  • Substrate Sensitivity: Many indole-containing molecules possess sensitive functional groups that may not be compatible with harsh reaction conditions (e.g., strong bases or high temperatures).

The strategic placement of an ester group at the C-2 position, as in our target molecule, favorably increases the acidity of the N-H proton, making deprotonation more facile and often allowing for the use of milder bases.[2][5]

Core Protocols for N-Alkylation

This section details several robust and widely employed protocols for the N-alkylation of this compound. Each protocol is presented with a mechanistic overview, a detailed experimental procedure, and a discussion of its advantages and limitations.

Protocol 1: Classical N-Alkylation via Deprotonation with a Strong Base

This is the most traditional and often highly effective method for N-alkylation, particularly for simple alkyl halides.[1] The reaction proceeds through the formation of a sodium indolate salt, which then acts as a nucleophile in an SN2 reaction with the alkylating agent.

Mechanism:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Indole This compound Indolate Sodium Indolate Indole->Indolate Deprotonation NaH Sodium Hydride (NaH) NaH->Indolate H2 H₂ (gas) Indolate->H2 Indolate_2 Sodium Indolate Product N-Alkylated Indole Indolate_2->Product SN2 Attack RX Alkyl Halide (R-X) RX->Product NaX NaX Product->NaX

Caption: General workflow for classical N-alkylation.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon or nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equivalents).

  • Solvent Addition: Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.2 M solution based on the indole).

  • Indole Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium indolate may result in a color change.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Advantages:

  • High yields for reactive alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Relatively simple and cost-effective.

  • Well-established and widely applicable.[1]

Limitations:

  • Requires strictly anhydrous conditions.

  • Sodium hydride is a flammable and moisture-sensitive reagent that must be handled with care.

  • Not suitable for substrates with base-sensitive functional groups.

Protocol 2: Mitsunobu Reaction

Mechanism:

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Nucleophilic Attack Alcohol Alcohol (R-OH) Intermediate Phosphonium Adduct Alcohol->Intermediate PPh3 Triphenylphosphine (PPh₃) PPh3->Intermediate DIAD Diisopropyl Azodicarboxylate (DIAD) DIAD->Intermediate Intermediate_2 Phosphonium Adduct Indole This compound Product N-Alkylated Indole Indole->Product SN2 Attack Intermediate_2->Product Byproducts Triphenylphosphine oxide + DIAD-H₂ Product->Byproducts

Caption: Simplified workflow of the Mitsunobu reaction.

Detailed Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous THF (0.2 M), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the desired N-alkylated product from the byproducts.

Advantages:

  • Mild reaction conditions.

  • Broad substrate scope, including a wide range of alcohols.

  • Inversion of stereochemistry at the alcohol center.[8]

Limitations:

  • The stoichiometry of the reagents needs to be carefully controlled.

  • Purification can be challenging due to the presence of stoichiometric amounts of byproducts (triphenylphosphine oxide and the hydrazine derivative).[9]

  • The reaction is not atom-economical.

Protocol 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a greener and often more practical alternative to classical N-alkylation, especially for large-scale synthesis.[10] This method avoids the need for strictly anhydrous conditions and strong, hazardous bases. The phase-transfer catalyst facilitates the transfer of the indolate anion from the aqueous phase to the organic phase, where it reacts with the alkylating agent.

Mechanism:

G cluster_0 Aqueous Phase cluster_1 Interphase cluster_2 Organic Phase Indole Indole Indolate Indolate Anion Indole->Indolate Deprotonation Base Aqueous Base (e.g., NaOH) Base->Indolate PTC Phase-Transfer Catalyst (Q⁺X⁻) IonPair Q⁺Indolate⁻ Indolate->IonPair Ion Exchange PTC->IonPair IonPair_2 Q⁺Indolate⁻ Product N-Alkylated Indole IonPair_2->Product Alkylation RX Alkyl Halide (R-X) RX->Product PTC_Regen Q⁺X⁻ Product->PTC_Regen

Caption: The catalytic cycle of phase-transfer catalysis.

Detailed Experimental Protocol:

  • Preparation: In a round-bottom flask, combine this compound (1.0 equivalent), the alkylating agent (1.2 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 equivalents) in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Base Addition: Add an aqueous solution of a base, such as 50% sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the organic mixture.

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkylating agent.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Advantages:

  • Does not require anhydrous conditions.

  • Uses inexpensive and less hazardous bases.[10][11]

  • Amenable to large-scale synthesis.

Limitations:

  • Reaction rates can be slower than with strong bases in aprotic solvents.

  • The efficiency of the catalyst can be affected by the choice of solvent and base.

Protocol 4: Reductive Amination

Reductive amination provides a metal-free pathway for the N-alkylation of indoles using aldehydes as the alkylating agents.[12] The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced.

Mechanism:

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Indole This compound Iminium Iminium Ion Indole->Iminium Aldehyde Aldehyde (RCHO) Aldehyde->Iminium Iminium_2 Iminium Ion Product N-Alkylated Indole Iminium_2->Product Reduction Reductant Reducing Agent (e.g., Et₃SiH) Reductant->Product

Caption: General scheme for reductive N-alkylation.

Detailed Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Acid Catalyst (Optional): A catalytic amount of a Brønsted or Lewis acid can be added to facilitate iminium ion formation.

  • Reductant Addition: Add a reducing agent such as triethylsilane (Et₃SiH) (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Advantages:

  • Metal-free reaction conditions.[12]

  • Utilizes readily available aldehydes as alkylating agents.

  • Generally mild reaction conditions.

Limitations:

  • The choice of reducing agent is critical to avoid over-reduction or side reactions.

  • May not be suitable for all types of aldehydes.

Protocol 5: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] While typically used for N-arylation, it can also be adapted for N-alkylation, particularly with alkyl halides that are less reactive in traditional SN2 reactions.

Mechanism:

G Pd(0)L Pd(0)Lₙ OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex R-Pd(II)(X)Lₙ OxAdd->Pd(II)Complex LigandExch Ligand Exchange Pd(II)Complex->LigandExch IndolateComplex R-Pd(II)(Indolate)Lₙ LigandExch->IndolateComplex RedElim Reductive Elimination IndolateComplex->RedElim Product N-Alkylated Indole RedElim->Product Product->Pd(0)L RX Alkyl Halide (R-X) RX->OxAdd Indolate Indolate Indolate->LigandExch

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol:

  • Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the alkyl halide (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, DavePhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 equivalents) in a Schlenk tube.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Advantages:

  • Excellent functional group tolerance.[13]

  • Applicable to a wide range of alkylating agents, including those with β-hydrogens that can be problematic in other methods.

  • Can be performed under relatively mild basic conditions.

Limitations:

  • Requires the use of an expensive palladium catalyst and ligands.

  • The reaction needs to be carried out under an inert atmosphere.

  • Optimization of the catalyst, ligand, and base may be required for a specific substrate.

Summary of Protocols and Data

ProtocolBaseAlkylating AgentKey ReagentsAdvantagesDisadvantages
Classical Strong (e.g., NaH)Alkyl HalidesNaH, Anhydrous DMF/THFHigh yields, cost-effectiveRequires anhydrous conditions, hazardous base
Mitsunobu -AlcoholsPPh₃, DIAD/DEADMild conditions, stereochemical controlStoichiometric byproducts, purification challenges
Phase-Transfer Aqueous (e.g., NaOH)Alkyl HalidesPTC (e.g., TBAB)No anhydrous conditions, scalableSlower reaction rates
Reductive Amination -AldehydesReducing Agent (e.g., Et₃SiH)Metal-free, mild conditionsChoice of reductant is crucial
Buchwald-Hartwig Weak (e.g., Cs₂CO₃)Alkyl HalidesPd catalyst, Phosphine ligandHigh functional group toleranceExpensive reagents, inert atmosphere required

Conclusion and Future Perspectives

The N-alkylation of this compound is a critical transformation for the synthesis of novel, biologically active molecules. This application note has detailed five robust and versatile protocols, each with its own set of advantages and limitations. The choice of the most appropriate method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the presence of other functional groups in the molecule. For simple and reactive alkyl halides on a smaller scale, the classical approach with a strong base remains a reliable option. For larger-scale synthesis or when avoiding hazardous reagents is a priority, phase-transfer catalysis is an excellent choice. The Mitsunobu reaction offers a unique advantage for the stereospecific introduction of alkyl groups from alcohols. Reductive amination and Buchwald-Hartwig amination provide powerful alternatives for a broader range of substrates and functional group compatibility. As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable methods for C-N bond formation will undoubtedly further empower the drug discovery process.

References

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Sources

Application Notes and Protocols for the Fischer Indole Synthesis of Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indole Carboxylates

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Among the diverse family of indole derivatives, those bearing a carboxylate functionality are of particular strategic importance. Indole-2-carboxylic acids and their esters, for instance, serve as pivotal intermediates in the synthesis of compounds ranging from anti-inflammatory drugs to kinase inhibitors.[3][4] Similarly, indole-3-acetic acid and its analogues are a well-known class of plant hormones (auxins) and have inspired the development of various synthetic analogues with significant biological activities.

The Fischer indole synthesis, a venerable and remarkably versatile reaction discovered by Hermann Emil Fischer in 1883, remains a primary and efficient method for the construction of the indole ring system.[2][5] This reaction, which proceeds via the acid-catalyzed cyclization of an arylhydrazone, offers a powerful tool for accessing a wide range of substituted indoles.[2][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedure for the Fischer indole synthesis specifically tailored for the preparation of indole carboxylates. We will delve into the mechanistic nuances, provide step-by-step protocols for key transformations, and offer practical insights for successful execution and troubleshooting.

Mechanistic Considerations for Carboxylated Substrates

The classical Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The initial step is the condensation of the arylhydrazine with a carbonyl compound to form an arylhydrazone.[7]

  • Tautomerization: The hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.[5][7]

  • [8][8]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[7][8]

  • Rearomatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of a molecule of ammonia yields the aromatic indole ring.[5][7]

When synthesizing indole carboxylates, the choice of the carbonyl precursor is critical. For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are commonly employed.[7] For indole-3-carboxylates, a succinaldehydic acid derivative can be used.[8] The presence of the carboxylate group can influence the reaction conditions, particularly the choice and strength of the acid catalyst.

Catalyst Selection: A Critical Parameter

The choice of acid catalyst is a crucial factor in the success of the Fischer indole synthesis.[1][5] A wide range of both Brønsted and Lewis acids have been successfully employed.[1][2][9]

  • Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[1][5] PPA is often favored for its efficacy in promoting the cyclization of sterically hindered or less reactive substrates.[10]

  • Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts.[1][5][9] ZnCl₂ is a classic and frequently used catalyst in this reaction.[7]

The optimal catalyst often depends on the specific substrates and the desired reaction temperature. For carboxylated substrates, a moderately strong acid is typically sufficient, although empirical optimization is always recommended.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate

This protocol details the synthesis of ethyl indole-2-carboxylate from phenylhydrazine and ethyl pyruvate.

Materials and Equipment:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Ethanol, absolute

  • Glacial acetic acid

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Workflow Diagram:

Fischer_Indole_Synthesis_Workflow cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Indolization cluster_workup Step 3: Work-up & Purification A Phenylhydrazine + Ethyl Pyruvate B Reflux in Ethanol with Acetic Acid Catalyst A->B C Phenylhydrazone Intermediate B->C D Add Acid Catalyst (e.g., PPA or ZnCl₂) C->D E Heat Reaction Mixture D->E F Crude Ethyl Indole-2-carboxylate E->F G Quench with Ice-water F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Ethyl Indole-2-carboxylate J->K

Caption: Workflow for the synthesis of ethyl indole-2-carboxylate.

Step-by-Step Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve phenylhydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 5-10 drops).

    • Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath to induce crystallization of the phenylhydrazone.

    • Collect the solid phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry. For many applications, the crude hydrazone can be used directly in the next step without purification.

  • Indolization (Cyclization):

    • Method A (Using PPA): In a separate flask, heat polyphosphoric acid (PPA) to approximately 80-100 °C. Carefully add the phenylhydrazone in portions with vigorous stirring. The mixture will become viscous. Continue heating and stirring for 30-60 minutes.

    • Method B (Using ZnCl₂): Mix the phenylhydrazone with anhydrous zinc chloride (2-3 eq) in a flask. Heat the mixture in an oil bath to 120-150 °C for 1-2 hours.

  • Work-up and Purification:

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Alternatively, if the product is oily, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure ethyl indole-2-carboxylate.[3]

Protocol 2: Synthesis of Indole-3-acetic acid via the Japp-Klingemann Reaction

This protocol utilizes the Japp-Klingemann reaction to prepare the necessary hydrazone precursor for the synthesis of an indole-3-acetic acid derivative.[11] The Japp-Klingemann reaction is a valuable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[11][12]

Materials and Equipment:

  • Aniline (or substituted aniline)

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl 2-acetylsuccinate

  • Sodium acetate

  • Ethanol

  • Sulfuric acid or other strong acid for cyclization

  • Sodium hydroxide (for hydrolysis)

  • Standard laboratory glassware for diazotization and coupling reactions.

Workflow Diagram:

Japp_Klingemann_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Japp-Klingemann Coupling cluster_fischer Step 3: Fischer Indolization cluster_hydrolysis Step 4: Hydrolysis A Aniline + HCl + NaNO₂ B Aryl Diazonium Salt A->B C Ethyl 2-acetylsuccinate + Sodium Acetate D Hydrazone Intermediate C->D E Acid-catalyzed Cyclization D->E F Ethyl Indole-3-acetate Derivative E->F G Base Hydrolysis (NaOH) F->G H Acidification (HCl) G->H I Indole-3-acetic Acid H->I

Caption: Workflow for indole-3-acetic acid synthesis via the Japp-Klingemann reaction.

Step-by-Step Procedure:

  • Preparation of the Aryl Diazonium Salt:

    • Dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete diazotization.

  • Japp-Klingemann Coupling:

    • In a separate beaker, dissolve ethyl 2-acetylsuccinate (1.0 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring.

    • Allow the reaction to stir in the cold for several hours, then let it stand at room temperature overnight.

    • The resulting hydrazone may precipitate and can be collected by filtration.

  • Fischer Indole Synthesis:

    • The crude hydrazone is then subjected to Fischer indolization using a strong acid catalyst such as concentrated sulfuric acid in ethanol or polyphosphoric acid, with heating.

  • Hydrolysis:

    • The resulting ethyl indole-3-acetate derivative is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Fischer indole synthesis of carboxylates. Please note that these are representative examples, and optimization may be necessary for specific substrates.

EntryCarbonyl PrecursorArylhydrazineCatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethyl pyruvatePhenylhydrazineZnCl₂None (neat)140-1501-260-75
2Ethyl pyruvate4-MethoxyphenylhydrazinePPANone (neat)80-1000.5-170-85
3Pyruvic acidPhenylhydrazineH₂SO₄Acetic AcidReflux2-455-70
4Hydrazone from Japp-KlingemannSubstituted PhenylhydrazoneH₂SO₄/EthanolEthanolReflux3-565-80

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Incomplete Hydrazone Formation: Ensure anhydrous conditions and the use of a catalytic amount of acid. If necessary, isolate and purify the hydrazone before cyclization.

    • Suboptimal Catalyst or Temperature: The choice of acid and reaction temperature is critical.[9] For electron-withdrawing groups on the arylhydrazine, a stronger acid or higher temperature may be required. Conversely, for electron-donating groups, milder conditions may suffice.

    • Side Reactions: The strongly acidic conditions can sometimes lead to side reactions such as sulfonation (with H₂SO₄) or polymerization. Using a milder catalyst or a shorter reaction time might be beneficial.

  • Formation of Isomers:

    • When using unsymmetrical ketones, the formation of two regioisomers is possible. The regioselectivity can sometimes be influenced by the choice of the acid catalyst.[9]

  • Safety Precautions:

    • Many hydrazines are toxic and potential carcinogens; always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

    • Strong acids like PPA and H₂SO₄ are highly corrosive. Handle with extreme care.

    • The reaction can be exothermic, especially during the addition of the hydrazone to hot PPA. Add reagents slowly and ensure adequate cooling is available.

Conclusion

The Fischer indole synthesis is a powerful and enduring method for the construction of indole-containing molecules. Its application to the synthesis of indole carboxylates provides access to a class of compounds with immense importance in medicinal chemistry and beyond. By carefully selecting the starting materials, optimizing the choice of acid catalyst, and adhering to the detailed protocols outlined in these application notes, researchers can effectively and safely synthesize a wide range of valuable indole carboxylate derivatives.

References

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Application Notes and Protocols: Harnessing Click Chemistry for the Functionalization of Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Indole-2-Carboxylates and Click Chemistry

The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6] Its rigid bicyclic structure and synthetic tractability make it an ideal starting point for the design of novel therapeutics.[1] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for the late-stage functionalization of such scaffolds.[7] This bioorthogonal reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and chemical biology.[7]

This guide provides a comprehensive overview of the application of click chemistry to indole-2-carboxylate derivatives. We will delve into the synthesis of click-ready indole-2-carboxylates and provide detailed protocols for their subsequent conjugation, empowering researchers to explore new chemical space and develop novel molecular entities with enhanced biological properties.

Core Applications in Drug Discovery and Beyond

The fusion of indole-2-carboxylates with diverse molecular entities via a stable triazole linker, facilitated by click chemistry, has opened new avenues in several research areas:

  • Drug Discovery: The 1,2,3-triazole ring formed during the click reaction is not merely a linker but can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets. This has been exploited in the development of novel anticancer[1], and antiviral agents.[5] For instance, indole-chalcone-based glycohybrids synthesized via click chemistry have shown promising anticancer potential.[1]

  • Bioconjugation: Click chemistry enables the straightforward attachment of indole-2-carboxylate derivatives to biomolecules such as peptides, proteins, and nucleic acids. This is instrumental in creating targeted drug delivery systems, molecular probes, and tools for studying biological processes.

  • Materials Science: The modular nature of click chemistry allows for the incorporation of indole-2-carboxylate units into polymers and other materials, imparting unique photophysical or biological properties.

Visualizing the Workflow: From Synthesis to Conjugation

The overall strategy involves the synthesis of an indole-2-carboxylate derivative bearing either an azide or an alkyne functionality, followed by the click reaction with a complementary-functionalized molecule of interest.

Caption: General workflow for the functionalization of indole-2-carboxylates using click chemistry.

Protocols: A Step-by-Step Guide

Protocol 1: Synthesis of an Azide-Functionalized Indole-2-Carboxamide Intermediate

This protocol is adapted from a method for introducing an aliphatic azide at the C3-position of an indole-2-carboxamide scaffold.[8]

Rationale: The C3 position of the indole ring is often a key site for modification to modulate biological activity. This multi-step synthesis introduces a versatile azide handle for subsequent click reactions.

Caption: Synthetic pathway for an azide-functionalized indole-2-carboxylate.

Materials:

  • Ethyl indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF))

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Formylation (Vilsmeier-Haack Reaction):

    • To a solution of ethyl indole-2-carboxylate in DMF, add POCl₃ dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by pouring it into ice-water and neutralize with a base (e.g., NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and purify by column chromatography to yield ethyl 3-formyl-1H-indole-2-carboxylate.

  • Reduction of the Formyl Group:

    • Dissolve the ethyl 3-formyl-1H-indole-2-carboxylate in a suitable solvent (e.g., MeOH).

    • Add NaBH₄ portion-wise at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with water and extract the product. Purify by column chromatography to obtain ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate.[8]

  • Ester Hydrolysis:

    • Dissolve the ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate in a mixture of THF and aqueous NaOH solution.

    • Stir at room temperature or heat gently until the ester is fully hydrolyzed.

    • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

    • Filter and dry the solid to obtain 3-(hydroxymethyl)-1H-indole-2-carboxylic acid.[8]

  • Activation of the Hydroxyl Group:

    • Dissolve the 3-(hydroxymethyl)-1H-indole-2-carboxylic acid in DCM and add TEA.

    • Cool the solution to 0 °C and add MsCl or TsCl dropwise.

    • Stir until the reaction is complete.

    • Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄. The crude activated intermediate can often be used in the next step without further purification.

  • Azide Substitution:

    • Dissolve the crude activated intermediate in DMF and add NaN₃.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the substitution is complete.

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Purify the final product, 3-(azidomethyl)-1H-indole-2-carboxylic acid, by column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the CuAAC reaction that can be adapted for the conjugation of the azide-functionalized indole-2-carboxylate with an alkyne-containing molecule.[9][10]

Rationale: This protocol utilizes an in-situ generated Cu(I) catalyst from CuSO₄ and a reducing agent, along with a stabilizing ligand to ensure efficient and clean conversion to the triazole product.

Materials:

  • Azide-functionalized indole-2-carboxylate (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent system (e.g., a mixture of t-butanol and water, or DMF)

Reaction Parameters:

ComponentConcentration/RatioPurpose
Azide-Indole1 equivalentSubstrate
Alkyne1.1 - 2 equivalentsSubstrate
CuSO₄·5H₂O0.05 - 0.1 equivalents (5-10 mol%)Catalyst Precursor
Sodium Ascorbate0.2 - 0.5 equivalents (20-50 mol%)Reducing Agent
Ligand (THPTA/TBTA)0.05 - 0.1 equivalents (5-10 mol%)Cu(I) Stabilizer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • Prepare a stock solution of the ligand in a suitable solvent (e.g., water for THPTA, DMSO or DMF for TBTA).

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-functionalized indole-2-carboxylate and the alkyne-containing molecule in the chosen solvent system.

    • Add the CuSO₄ stock solution and the ligand stock solution to the reaction mixture and stir for a few minutes to allow for complex formation.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture.

    • Stir the reaction at room temperature. The reaction progress can be monitored by TLC, LC-MS, or NMR. Reactions are typically complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting triazole-linked indole-2-carboxylate conjugate by column chromatography on silica gel.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative

For applications where the presence of copper may be detrimental, such as in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) is an excellent alternative. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. While the synthesis of strained alkynes can be more complex, the biocompatibility of the reaction is a significant advantage.

Conclusion and Future Perspectives

The combination of the indole-2-carboxylate scaffold and click chemistry provides a robust and versatile platform for the synthesis of novel molecules with diverse applications. The protocols outlined in this guide offer a starting point for researchers to explore this exciting area of chemical synthesis. Future developments will likely focus on the discovery of new indole-based therapeutics with improved efficacy and selectivity, as well as the design of innovative materials with tailored properties, all enabled by the power and precision of click chemistry.

References

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Carbonylative synthesis and functionalization of indoles. National Institutes of Health. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. HETEROCYCLES. [Link]

  • Decarboxylative Alkynylation. National Institutes of Health. [Link]

  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

  • Azidoindolines—From Synthesis to Application: A Review. Molecules. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. MDPI. [Link]

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. National Institutes of Health. [Link]

  • Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health. [Link]

  • Synthesis of Indole‐2‐carboxylates via Condensation of Nitroacetic Esters and 2‐Dimethylbenzaldehydes. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

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large-scale synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Multi-Kilogram Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

Abstract

This document provides a comprehensive guide for the , a key heterocyclic building block in pharmaceutical research and development. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations necessary for scaling production from the benchtop to a multi-kilogram level. The protocols described herein are designed for researchers, chemists, and process engineers in the drug development sector, emphasizing safety, efficiency, and reproducibility.

Introduction and Strategic Overview

The synthesis of substituted indoles remains a cornerstone of modern organic and medicinal chemistry.[2][3] this compound serves as a valuable intermediate, providing a functionalized core for elaboration into more complex target molecules. While several methods exist for indole synthesis, the Fischer Indole Synthesis (FIS) , first reported in 1883, remains one of the most robust, versatile, and scalable routes.[1][4][5]

Our strategic approach leverages the classical Fischer methodology for its reliability and use of readily available starting materials. The synthesis is logically divided into two primary stages:

  • Preparation of the Key Precursor: Synthesis of (4-isopropylphenyl)hydrazine hydrochloride from 4-isopropylaniline.

  • Fischer Indolization: Acid-catalyzed condensation and cyclization of the hydrazine precursor with ethyl pyruvate to yield the target indole.

This guide prioritizes methods that minimize complex purification steps like column chromatography, which can be inefficient at scale, favoring direct precipitation and recrystallization.[6]

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis, from starting materials to final quality control.

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Fischer Indole Synthesis cluster_2 PART C: Purification & QC A1 4-Isopropylaniline A2 Diazotization (NaNO₂, HCl, 0-5°C) A1->A2 A3 Reduction (SnCl₂ or Na₂SO₃) A2->A3 A4 (4-Isopropylphenyl)hydrazine HCl A3->A4 B2 Condensation & Cyclization (Acid Catalyst, Heat) A4->B2 B1 Ethyl Pyruvate B1->B2 B3 Crude Product Mixture B2->B3 C1 Work-up (Quench, Filter, Wash) B3->C1 C2 Recrystallization C1->C2 C3 Final Product: Ethyl 5-isopropyl-1H- indole-2-carboxylate C2->C3 C4 Quality Control (HPLC, NMR, MP) C3->C4

Caption: High-level workflow for the large-scale synthesis of the target indole.

Detailed Experimental Protocols

PART A: Synthesis of (4-Isopropylphenyl)hydrazine Hydrochloride

This precursor is prepared via a standard two-step, one-pot procedure from commercially available 4-isopropylaniline.

Causality: The reaction proceeds by converting the primary aromatic amine into a diazonium salt, which is a versatile intermediate. This salt is then immediately reduced to the corresponding hydrazine. Low temperature is critical during diazotization to prevent the unstable diazonium salt from decomposing.

ReagentMolar Mass ( g/mol )Quantity (1.0 mol scale)Molar Eq.Notes
4-Isopropylaniline135.21135.2 g1.00Starting material.
Concentrated HCl (37%)36.46325 mL~4.0Acid and solvent.
Sodium Nitrite (NaNO₂)69.0072.5 g1.05Diazotizing agent.
Stannous Chloride (SnCl₂·2H₂O)225.63507.7 g2.25Reducing agent.
Deionized Water18.02As needed-For solutions.

Step-by-Step Protocol:

  • Reactor Setup: Equip a multi-neck jacketed reactor with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a dropping funnel. The reactor should be vented to a scrubber.

  • Initial Charge: To the reactor, add 4-isopropylaniline (1.00 eq) and 250 mL of deionized water. Begin stirring to create a slurry.

  • Acidification: Cool the reactor jacket to -5°C. Slowly add concentrated HCl (~4.0 eq) to the slurry, maintaining the internal temperature below 10°C. Stir for 30 minutes until a clear solution of the aniline hydrochloride salt is formed.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in 150 mL of water. Cool the reactor to 0-5°C. Add the sodium nitrite solution dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Reduction: In a separate vessel, prepare a solution of stannous chloride dihydrate (2.25 eq) in 200 mL of concentrated HCl. Cool this solution in an ice bath.

  • Addition of Reductant: Slowly add the cold diazonium salt solution from step 4 to the stannous chloride solution with vigorous stirring. The rate of addition should be controlled to keep the temperature of the reduction mixture below 15°C.

  • Isolation: After the addition is complete, stir the resulting thick slurry at room temperature for 2-3 hours.

  • Filtration and Washing: Isolate the precipitated (4-isopropylphenyl)hydrazine hydrochloride by filtration. Wash the filter cake thoroughly with cold brine, followed by a small amount of cold ethanol to aid drying.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The product should be a white to off-white crystalline solid.

PART B: Fischer Indole Synthesis of this compound

This is the core cyclization reaction. The phenylhydrazone is formed in situ and immediately cyclized under acidic conditions.

Causality: The reaction is initiated by the condensation of the hydrazine with the ketone of ethyl pyruvate to form a hydrazone.[5] Under acidic catalysis and heat, the hydrazone tautomerizes to an enamine, which then undergoes a[7][7]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5] Using a co-solvent like toluene has been shown to improve yields and simplify work-up in industrial settings by reducing aqueous waste.[4][8]

ReagentMolar Mass ( g/mol )Quantity (1.0 mol scale)Molar Eq.Notes
(4-Isopropylphenyl)hydrazine HCl186.68186.7 g1.00From Part A.
Ethyl Pyruvate116.12122.0 g (111 mL)1.05Reactant.
Glacial Acetic Acid60.051.5 L-Solvent and catalyst.

Step-by-Step Protocol:

  • Reactor Setup: Use a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser.

  • Reagent Charge: Charge the reactor with (4-isopropylphenyl)hydrazine hydrochloride (1.00 eq), ethyl pyruvate (1.05 eq), and glacial acetic acid.

  • Reaction: Begin stirring and heat the mixture to 85-90°C. The reaction is typically exothermic initially. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC (approximately 3-5 hours).

  • Work-up - Precipitation: Once the reaction is complete (consumption of the hydrazine precursor), cool the reactor to room temperature. In a separate, larger vessel equipped with a stirrer, place 8-10 L of ice water.

  • Precipitation: Slowly pour the reaction mixture into the stirred ice water. The crude product will precipitate as a solid.[9]

  • Isolation and Washing: Stir the slurry for 30-60 minutes to ensure complete precipitation. Filter the solid product and wash the cake extensively with deionized water until the filtrate is neutral (pH ~7) to remove all acetic acid.[9]

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

PART C: Purification by Recrystallization

Purification is critical to meet the quality standards for pharmaceutical intermediates. Recrystallization is the preferred method at this scale.

ParameterValue/SolventRationale
Solvent System Ethanol or IsopropanolThe product has good solubility in hot ethanol/isopropanol and poor solubility when cold, making it ideal for recrystallization.
Solvent Volume ~4-6 mL per gram of crude productSufficient to dissolve the product when hot, but allows for high recovery upon cooling.
Decolorization Activated Carbon (optional)If the crude product is highly colored, a small amount of activated carbon can be added to the hot solution to remove colored impurities.

Step-by-Step Protocol:

  • Dissolution: Place the crude, dry product in a clean reactor. Add the recrystallization solvent (e.g., ethanol).

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If using, add activated carbon and stir for 15 minutes.

  • Filtration (Hot): If carbon was used, perform a hot filtration through a pad of celite to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, cool further using an ice bath or chiller to 0-5°C to maximize product recovery.

  • Isolation: Collect the pure crystalline product by filtration. Wash the crystals with a small amount of cold recrystallization solvent.

  • Final Drying: Dry the pure product in a vacuum oven at 50-60°C to a constant weight. The final product should be a white to off-white crystalline solid.

Quality Control and Analytical Methods

Each batch must be validated to ensure identity, strength, and purity.

TestMethodExpected Result
Appearance Visual InspectionWhite to off-white crystalline solid
Melting Point Melting Point ApparatusReport range (e.g., 120-125°C, literature values vary)[9]
Identity ¹H and ¹³C NMRSpectrum conforms to the structure of this compound.
Identity Mass Spectrometry (MS)Correct molecular ion peak observed.
Purity HPLC≥98.5% area

Large-Scale Safety and Process Considerations

Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale.[6][7] A thorough risk assessment is mandatory before proceeding.[7][10]

  • Thermal Runaway: The Fischer indole synthesis can be exothermic. Ensure the reactor's cooling system is sufficient to handle the heat load. Reagents should be added in a controlled manner, and the internal temperature must be monitored continuously.[11] Never leave a large-scale reaction unattended.[7]

  • Equipment: Use appropriately sized reactors and glassware. The vessel volume should be at least twice the total reaction volume to allow for headspace.[6][7] Ensure all glassware is free of defects and securely clamped.[12]

  • Reagent Handling: Handle concentrated acids, flammable solvents, and powdered reagents in a well-ventilated area (e.g., a walk-in fume hood). Wear appropriate Personal Protective Equipment (PPE), including a face shield, lab coat, and chemical-resistant gloves.[12]

  • Pressure Management: Avoid using needles for gas inlet/outlet on large-scale reactions; use dedicated gas adapters to prevent over-pressurization.[6]

  • Incremental Scale-Up: Never scale a reaction by more than a factor of three from the previously successful run. Any changes to reagents, solvents, or conditions must first be tested at a small scale.[6]

References

  • Yang, X., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. ACS Publications. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. University of Illinois. [Link]

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  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. Moravek Website. [Link]

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  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • International Journal of Engineering and Applied Sciences. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. IJEAS. [Link]

  • Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

  • Ardena. (2023). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Ardena Website. [Link]

  • Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • De, A., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]

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synthetic routes to functionalized indole-2-carboxylates from ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Specifically, indole-2-carboxylates serve as versatile intermediates in drug discovery, providing a scaffold that can be strategically modified to optimize pharmacological properties. This guide provides a detailed exploration of synthetic pathways for the functionalization of a representative starting material, ethyl 5-isopropyl-1H-indole-2-carboxylate . We will delve into the regioselective modification of this scaffold at multiple positions, explaining the chemical principles behind each transformation and providing detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Reactivity Profile of the this compound Core

The synthetic strategy for functionalizing the indole core is dictated by its inherent electronic properties, which are modulated by the existing substituents.

  • The Pyrrole Moiety (N1, C3): The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS).[2] The lone pair of electrons on the nitrogen atom significantly increases the electron density of the pyrrole ring. Consequently, the C3 position is the most nucleophilic and the preferred site for electrophilic attack, as the resulting cationic intermediate (the σ-complex) is stabilized by resonance without disrupting the aromaticity of the fused benzene ring.[2][3][4] The ethyl ester at the C2 position, being an electron-withdrawing group (EWG), slightly deactivates the pyrrole ring towards EAS but also enhances the acidity of the N-H proton, facilitating N-functionalization.[5]

  • The Benzene Moiety (C4, C5, C6, C7): The benzene part of the indole is less reactive towards electrophiles than the pyrrole ring. The 5-isopropyl group is a weak electron-donating group (EDG) that activates the benzene ring via hyperconjugation and induction. As an ortho, para-director, it preferentially activates the C4 and C6 positions for electrophilic attack.

This electronic landscape allows for a sequential and regioselective approach to building molecular complexity around the central indole scaffold.

Synthetic Pathways and Protocols

The following sections detail the synthetic routes for functionalizing distinct positions of the this compound core.

Diagram: Overview of Functionalization Pathways

G cluster_N1 N1-Position cluster_C3 C3-Position cluster_Benzene Benzene Ring cluster_C2 C2-Ester start Ethyl 5-isopropyl-1H- indole-2-carboxylate N1_Alkylation N-Alkylation start->N1_Alkylation R-X, Base N1_Acylation N-Acylation start->N1_Acylation RCOCl, Base C3_Formylation Formylation (Vilsmeier-Haack) start->C3_Formylation POCl3, DMF C3_Halogenation Halogenation start->C3_Halogenation NBS/NCS C3_Acylation Acylation (Friedel-Crafts) start->C3_Acylation RCOCl, Lewis Acid Benzene_Nitration Nitration (C4/C6) start->Benzene_Nitration HNO3, H2SO4 Benzene_Halogenation Halogenation (C4/C6) start->Benzene_Halogenation Br2, AcOH C2_Saponification Saponification start->C2_Saponification LiOH or NaOH C2_Amidation Amidation C2_Saponification->C2_Amidation Amine, Coupling Agent

Caption: Key synthetic transformations for this compound.

Functionalization at the N1-Position: Alkylation and Acylation

The presence of the C2-ester increases the acidity of the N-H proton, making deprotonation and subsequent functionalization highly efficient.

A. N-Alkylation

N-alkylation is fundamental for introducing diverse side chains and for protecting the nitrogen, which can alter the electronic properties and prevent unwanted side reactions in subsequent steps.

Causality and Experimental Choices: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonation, especially when paired with a polar aprotic solvent like DMF or acetonitrile, which effectively solvates the potassium cation and promotes the Sₙ2 reaction with the alkyl halide. Using a stronger base like sodium hydride (NaH) in THF ensures complete and rapid deprotonation for less reactive alkylating agents.

Protocol 1: General N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature (or heat to 50-70 °C for less reactive halides) for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

B. N-Acylation

N-acylation introduces an amide functionality, which significantly alters the electronic nature of the indole. The resulting N-acyl group is strongly electron-withdrawing, deactivating the entire indole ring system to further electrophilic attack. This can be a strategic protecting group or a desired functional handle.

Causality and Experimental Choices: Direct acylation with carboxylic acids is possible but often requires harsh conditions.[6][7] A more reliable method uses activated carboxylic acid derivatives like acyl chlorides or anhydrides. A strong, non-nucleophilic base like NaH is ideal as it irreversibly deprotonates the indole nitrogen, and the resulting sodium salt is highly nucleophilic. Pyridine can act as both a base and a nucleophilic catalyst.

Protocol 2: General N-Acylation

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M).

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour and then at room temperature for 2-4 hours until TLC indicates completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography.

Functionalization at the C3-Position: Electrophilic Aromatic Substitution

The C3-position remains the most reactive site for electrophilic attack, even with the deactivating C2-ester.[1][8][9]

A. Vilsmeier-Haack Formylation

This reaction introduces a formyl group (-CHO) at the C3-position, a valuable handle for further transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Causality and Experimental Choices: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and DMF. It is a mild electrophile, perfectly suited for the electron-rich C3-position of indoles. The reaction is typically performed at low temperatures to control reactivity.

Protocol 3: C3-Formylation

  • In a three-neck flask under an inert atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise, keeping the internal temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 40 °C for 2-3 hours.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 4M NaOH) until pH 8-9. A precipitate should form.

  • Stir for 1 hour, then filter the solid, wash thoroughly with water, and dry to obtain the crude product.

  • Recrystallize or purify by column chromatography to yield ethyl 3-formyl-5-isopropyl-1H-indole-2-carboxylate.[10][11]

B. Friedel-Crafts Acylation

Acylation at C3 introduces a ketone functionality. However, the reaction conditions can lead to a mixture of products. The choice of Lewis acid is critical for controlling regioselectivity.

Causality and Experimental Choices: Strong Lewis acids like AlCl₃ can complex with the C2-ester and the indole nitrogen, leading to acylation on the benzene ring (C5 or C7).[12][13] Milder Lewis acids like FeCl₃ or ZnCl₂ tend to favor acylation at the more nucleophilic C3 position.[12]

Protocol 4: C3-Acylation

  • To a stirred suspension of iron(III) chloride (FeCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the acyl chloride (e.g., acetyl chloride, 1.1 eq).

  • Stir for 15 minutes, then add a solution of this compound (1.0 eq) in DCM dropwise.

  • Allow the reaction to stir at room temperature for 6-12 hours.

  • Quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the ethyl 3-acyl-5-isopropyl-1H-indole-2-carboxylate.

Functionalization of the Benzene Ring

Functionalizing the C4, C6, and C7 positions typically requires harsher conditions or directing group strategies due to the lower reactivity compared to the pyrrole ring. The C5-isopropyl group directs electrophiles primarily to the C4 and C6 positions.

A. Nitration

Nitration introduces a nitro group, which can be reduced to an amine for further derivatization.

Causality and Experimental Choices: Standard nitrating conditions (HNO₃/H₂SO₄) are often too harsh and can lead to oxidation and decomposition of the indole ring. A milder approach using acetyl nitrate or nitration of a protected indoline followed by re-aromatization is often preferred. For direct nitration, carefully controlled conditions are essential.[14]

Protocol 5: Benzene Ring Nitration

  • Dissolve this compound (1.0 eq) in concentrated sulfuric acid at -10 °C.

  • Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, ensuring the temperature does not rise above -5 °C.

  • Stir the mixture at -10 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to separate the C4-nitro and C6-nitro isomers.

Modification of the C2-Ester Group

The ethyl ester at C2 is a versatile handle for creating carboxylic acids, amides, and other derivatives.

A. Saponification to Carboxylic Acid

Hydrolysis of the ester to the corresponding carboxylic acid is a straightforward and high-yielding reaction. The resulting acid is a key intermediate for amide coupling.

Causality and Experimental Choices: Saponification is a base-catalyzed hydrolysis. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH in mixed aqueous/organic solvent systems (like THF/H₂O or MeOH/H₂O) as it often gives cleaner reactions and minimizes side reactions. The reaction is typically heated to ensure complete conversion.[15][16]

Protocol 6: Ester Saponification

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Heat the mixture to 60 °C and stir for 2-4 hours, or until TLC shows complete consumption of the starting material.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A precipitate will form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-isopropyl-1H-indole-2-carboxylic acid.

Summary of Key Transformations

The table below summarizes the typical conditions for the functionalization of the starting material.

PositionReaction TypeKey ReagentsSolventTypical Yield (%)
N1 AlkylationAlkyl Halide, K₂CO₃DMF85-95%
N1 AcylationAcyl Chloride, NaHTHF80-90%
C3 FormylationPOCl₃, DMFDMF75-90%
C3 AcylationRCOCl, FeCl₃DCM60-75%
C4/C6 NitrationHNO₃, H₂SO₄H₂SO₄50-70% (mixture)
C2 SaponificationLiOH·H₂OTHF/H₂O>95%

Advanced Strategies: Palladium-Catalyzed Cross-Coupling

For further diversification, particularly at the benzene ring, halogenated indole-2-carboxylates can be synthesized and then subjected to modern cross-coupling reactions. For example, a C6-bromo derivative (obtained via bromination) can undergo Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino functionalities, respectively.[17][18][19][20][21] These reactions dramatically expand the accessible chemical space from a single halogenated intermediate.

Diagram: Cross-Coupling Workflow

G Indole Ethyl 5-isopropyl-1H- indole-2-carboxylate HaloIndole Halogenated Indole (e.g., C6-Bromo) Indole->HaloIndole Br2, AcOH Suzuki C6-Aryl Indole HaloIndole->Suzuki Ar-B(OH)2 Pd Catalyst, Base Sonogashira C6-Alkynyl Indole HaloIndole->Sonogashira Alkyne, Pd/Cu Cat. Buchwald C6-Amino Indole HaloIndole->Buchwald Amine, Pd Cat., Base

Caption: Diversification via Palladium-catalyzed cross-coupling of a halo-indole intermediate.

Conclusion

This compound is a highly tractable scaffold for the synthesis of diverse, functionalized indole derivatives. By leveraging the inherent electronic biases of the indole core and selecting appropriate reaction conditions, chemists can achieve regioselective functionalization at the N1, C3, and benzene ring positions, as well as modify the C2-ester. The protocols and strategies outlined in this guide provide a robust framework for researchers to generate novel indole-based compounds for applications in drug discovery and materials science.

References

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  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Retrieved from [Link]

  • Pearson. (n.d.). The electrophilic aromatic substitution reaction rate for indole. Retrieved from [Link]

  • RSC Publishing. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the enantioselective N-functionalization of indoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Retrieved from [Link]

  • ACS Publications. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Retrieved from [Link]

  • Collot, V., Schmitt, M., & Bourguignon, J.-J. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]

  • ACS Publications. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. Retrieved from [Link]

  • Sci-Hub. (2006). Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. Retrieved from [Link]

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  • PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved from [Link]

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  • J-Stage. (n.d.). Synthetic Studies on Indoles and Related Compounds. XV. : An Unusual Acylation of Ethyl Indole-2-carboxylate in the Friedel-Crafts Acylation. Retrieved from [Link]

  • Sci-Hub. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]

  • Springer. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity.

Overview of the Synthesis

The most common and versatile method for synthesizing substituted indoles like this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of an arylhydrazine (in this case, 4-isopropylphenylhydrazine) and a carbonyl compound (ethyl pyruvate).[2]

The overall reaction can be summarized as follows:

4-isopropylphenylhydrazine + ethyl pyruvate → this compound

While the Fischer indole synthesis is a powerful tool, achieving high yields and purity can be challenging due to various factors, including reaction conditions, substrate stability, and potential side reactions.[3][4] This guide will address these common issues in a practical question-and-answer format.

Reaction Workflow

Fischer Indole Synthesis Workflow General Experimental Workflow for Fischer Indole Synthesis cluster_prep Step 1: Phenylhydrazone Formation (Optional Isolation) cluster_cyclization Step 2: Acid-Catalyzed Cyclization cluster_workup Step 3: Work-up and Purification Reactants 4-isopropylphenylhydrazine + Ethyl Pyruvate Solvent Solvent (e.g., Ethanol, Acetic Acid) Reactants->Solvent Hydrazone Phenylhydrazone Intermediate Solvent->Hydrazone Hydrazone_in Hydrazone_in Acid Acid Catalyst (e.g., PPA, H2SO4, ZnCl2) Hydrazone_in->Acid Add Acid Catalyst Heat Apply Heat (e.g., 80°C - Reflux) Acid->Heat Reaction_Mixture Reaction Undergoes [3,3]-Sigmatropic Rearrangement & Cyclization Heat->Reaction_Mixture Reaction_Mixture_out Reaction_Mixture_out Quench Quench (e.g., with water or base) Reaction_Mixture_out->Quench Cool and Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify (e.g., Column Chromatography, Recrystallization) Extraction->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the Fischer indole synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields are a common problem in Fischer indole synthesis and can be attributed to several factors.[3] A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength.[3][5]

    • Temperature: If the temperature is too low, the key[6][6]-sigmatropic rearrangement may be too slow, leading to incomplete conversion.[5] Conversely, excessively high temperatures can cause degradation of the starting materials, intermediates, or the final product.[5] It is crucial to empirically optimize the temperature, often starting with conditions reported for similar substrates.[7]

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3][8] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[2] If your reaction is stalling, consider switching to a stronger acid.[9] For substrates sensitive to harsh conditions, a milder acid like acetic acid might be beneficial.[7]

  • Purity of Starting Materials: Impurities in the 4-isopropylphenylhydrazine or ethyl pyruvate can lead to unwanted side reactions and inhibit the desired transformation.[3]

    • Recommendation: Ensure the purity of your starting materials. Freshly distilled or purified phenylhydrazine should be used.[7] The hydrochloride salt of phenylhydrazines is often more stable and can be a better starting point.[7]

  • Instability of the Phenylhydrazone Intermediate: The intermediate phenylhydrazone may not be stable under the reaction conditions.

    • Solution: Consider forming the phenylhydrazone in situ by reacting the 4-isopropylphenylhydrazine and ethyl pyruvate directly in the acidic reaction medium.[9] This avoids the need to isolate a potentially unstable intermediate.

  • Side Reactions: Several side reactions can compete with the desired indole formation.

    • N-N Bond Cleavage: This is a significant competing pathway, especially with electron-donating groups on the phenylhydrazine.[9] This cleavage leads to the formation of anilines and other degradation products.[9] Using milder reaction conditions (lower temperature, weaker acid) can sometimes mitigate this issue.[9]

    • Aldol Condensation: If using aldehydes or ketones capable of enolization, self-condensation can occur under acidic conditions, consuming the starting material.[9]

ParameterRecommendationRationale
Temperature Start with literature values (e.g., 80°C) and optimize in 10°C increments.[7][10]Balances reaction rate with potential for degradation.[5]
Acid Catalyst Screen both Brønsted (H₂SO₄, PPA) and Lewis acids (ZnCl₂).[7]Different substrates have different optimal acid requirements.[8]
Solvent Acetic acid can act as both a solvent and a catalyst.[5] Toluene has also been used effectively in some optimized processes.[11]Solvent choice affects solubility and can influence the reaction pathway.[5]
Reagent Purity Use freshly purified starting materials.[7]Impurities can inhibit the reaction or lead to side products.[3]
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

The formation of multiple products often points to issues with regioselectivity or side reactions.

Potential Causes & Solutions:

  • Formation of Regioisomers: When using unsymmetrical ketones, a mixture of isomeric indoles can be formed.[9] While ethyl pyruvate is symmetrical in a way that avoids this specific issue, impurities or side reactions with the solvent could potentially lead to unexpected products.

    • Controlling Regioselectivity: The choice of acid catalyst is a key factor. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product.[9]

  • Degradation of Product: The desired indole product itself might be unstable under the harsh reaction conditions, leading to the formation of degradation products.[9]

    • Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Once the product is formed, quench the reaction promptly to prevent further degradation.[12] Consider using milder acidic conditions or a lower reaction temperature.[9]

Q3: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I do?

Incomplete conversion is a common challenge that can often be resolved by adjusting the reaction conditions.[9]

Troubleshooting Steps:

  • Increase Acid Strength: The reaction is acid-catalyzed. If you are using a weak acid like acetic acid, switching to a stronger acid such as polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ can promote cyclization.[9]

  • Increase Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the[6][6]-sigmatropic rearrangement.[9]

  • Check Purity of Reactants: As mentioned earlier, impurities can inhibit the reaction.[9]

  • In Situ Formation of Hydrazone: If you are pre-forming and isolating the hydrazone, consider forming it in situ as it may be unstable.[9]

Q4: What is the best work-up and purification procedure for this compound?

The work-up procedure will depend on the specific reaction conditions used.

General Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature. If a strong acid like PPA or H₂SO₄ was used, carefully quench the reaction by pouring it into a beaker of crushed ice and water. If the reaction was performed in a solvent like acetic acid, adding a large volume of water will often precipitate the product.[13]

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic. Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.[14]

Expected Product Characteristics:

  • Appearance: Pure ethyl indole-2-carboxylates are typically white crystalline solids.[13]

  • Melting Point: The melting point of pure ethyl indole-2-carboxylate is reported to be in the range of 119°C to 126°C.[13]

Experimental Protocols

Protocol: One-Pot Synthesis using Polyphosphoric Acid (PPA)

This protocol is adapted from general procedures for Fischer indole synthesis and is a good starting point for optimization.[14]

Materials:

  • 4-isopropylphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Glacial acetic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, combine 4-isopropylphenylhydrazine hydrochloride (1.1 equivalents) and ethyl pyruvate (1.0 equivalent) in glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes, then heat at 80°C for 1 hour to facilitate the formation of the phenylhydrazone. Monitor the reaction progress by TLC.

  • Carefully add polyphosphoric acid (approximately 10 times the weight of the starting phenylhydrazine) to the reaction mixture in portions. The mixture will become viscous.

  • Heat the reaction mixture with stirring at a pre-determined optimal temperature (e.g., 100-120°C) for several hours, monitoring by TLC until the starting material is consumed.

  • Follow the general work-up and purification procedure described in Q4.

Fischer Indole Mechanism Mechanism of the Fischer Indole Synthesis cluster_mechanism start Phenylhydrazone enamine Enamine (Ene-hydrazine) start->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Protonation diimine Di-imine Intermediate rearrangement->diimine Rearrangement cyclization Cyclization diimine->cyclization Aromatization aminal Aminoacetal (Aminal) cyclization->aminal elimination Elimination of NH3 aminal->elimination Acid-catalyzed product Indole Product elimination->product

Caption: Key steps in the Fischer indole synthesis mechanism.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem.
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]

  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem.
  • An Eco-Friendly Industrial Fischer Indole Cyclization Process - ACS Publications. Available at: [Link]

  • optimization of reaction conditions for Fischer indole synthesis (temperature, solvent) - Benchchem.
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). Available at: [Link]

  • Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem.
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH.
  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • workup procedure for isolating ethyl indole-2-carboxylate from reaction mixture - Benchchem.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]

  • Fischer indole synthesis - Grokipedia. Available at: [Link]

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

  • Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5 - Benchchem.

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Technical Support Center: Purification of Crude Ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of ethyl 5-isopropyl-1H-indole-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are working with this indole derivative. The synthesis of this compound, often via methods like the Fischer indole synthesis, can result in a crude product containing unreacted starting materials, catalysts, and various side products.[1][2] Achieving high purity is critical for subsequent biological assays, structural analysis, and further synthetic steps.

This guide provides a structured approach to troubleshooting common purification challenges and offers detailed, field-proven protocols to help you obtain your target compound with the desired purity and yield. We will explore the causality behind experimental choices, ensuring you not only follow the steps but also understand the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have before starting the purification process.

Q1: What are the most common impurities I should expect from a Fischer indole synthesis of this compound?

A: The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketoester.[2] Consequently, common impurities include:

  • Unreacted Starting Materials: 4-isopropylphenylhydrazine and ethyl pyruvate or a related ketoester.

  • Acid Catalyst Residue: Remnants of catalysts like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[2]

  • Side-Products: Incomplete cyclization or rearrangement can lead to various intermediates.

  • Polymeric Tar: Strong acid catalysts, especially at elevated temperatures, can cause the formation of dark, polymeric materials which can complicate purification.[1]

Q2: Which purification method is generally better for this compound: recrystallization or column chromatography?

A: The choice depends on the nature and quantity of your impurities.

  • Recrystallization is highly effective and efficient if your crude product is mostly the desired compound with minor impurities that have different solubility profiles.[3] It is the preferred method for large-scale purification if applicable.

  • Flash Column Chromatography is necessary when impurities have similar polarities to the product, or when the crude product is an oil or contains significant amounts of tarry material.[4][5] It offers superior separation but can be more time-consuming and result in lower yields due to material loss on the stationary phase.

Q3: How do I effectively monitor the purification process?

A: Thin-Layer Chromatography (TLC) is the most critical tool. Before, during, and after purification, TLC allows you to:

  • Assess the complexity of the crude mixture.

  • Select an appropriate solvent system for column chromatography.[4]

  • Identify which column fractions contain the purified product.

  • Confirm the purity of the final product against a reference spot of the starting material.

Q4: My indole derivative appears to be degrading on silica gel. What should I do?

A: The indole nucleus can be sensitive to the acidic nature of standard silica gel.[4] If you observe streaking on TLC or significant material loss on the column, consider these options:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent. This deactivates the acidic sites on the silica.

  • Use a Different Stationary Phase: Switching to neutral alumina can be a good alternative for acid-sensitive compounds.[4]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Potential Cause(s) Recommended Solution(s)
My crude product is a dark, oily tar instead of a solid. 1. Incomplete reaction or presence of low-melting impurities. 2. Formation of polymeric byproducts due to harsh reaction conditions (e.g., excessive heat or acid concentration).[1]1. Initial Cleanup: Dissolve the oil in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a small plug of silica gel to remove baseline impurities and some color. 2. Trituration: Attempt to induce crystallization by dissolving the oil in a small amount of a polar solvent and then adding a non-polar solvent (like hexanes or petroleum ether) dropwise while scratching the flask. 3. Direct to Chromatography: If solidification fails, proceed directly with purification by flash column chromatography.
I'm not getting any crystals during recrystallization. 1. The solution is not supersaturated (too much solvent was used). 2. The solution was cooled too quickly, leading to oiling out rather than crystallization. 3. The compound is too soluble in the chosen solvent, even at low temperatures.1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then allow it to cool slowly again. 2. Induce Crystallization: Add a seed crystal from a previously purified batch, or scratch the inside of the flask with a glass rod at the solvent-air interface. 3. Change Solvent System: Select a solvent system where the compound has high solubility at high temperatures but low solubility at room temperature or below. A common choice for indole esters is an ethyl acetate/hexane or ethanol/water mixture.[6][7]
My compound is streaking badly on the TLC plate. 1. The compound is highly polar and interacting strongly with the silica gel. 2. The sample is too concentrated. 3. The compound is degrading on the acidic silica gel.[4]1. Adjust Mobile Phase: Add a more polar solvent (e.g., methanol) or a basic modifier (e.g., 0.5% triethylamine) to the eluent. 2. Dilute Sample: Ensure the spotting solution is not overly concentrated. 3. Consider Alumina: Run a comparative TLC on a neutral alumina plate to see if the streaking is resolved.[4]
My column chromatography gives poor separation (overlapping spots). 1. The chosen eluent system is too polar, causing all components to elute too quickly. 2. The column was packed improperly, leading to channeling. 3. The column was overloaded with too much crude material.1. Optimize Eluent: The ideal eluent should give your product an Rf value of 0.25-0.35 on TLC for good separation. Decrease the polarity of the mobile phase (e.g., switch from 20% EtOAc/Hexane to 10% EtOAc/Hexane). 2. Repack the Column: Ensure the stationary phase is packed uniformly without air bubbles or cracks.[5] 3. Reduce Load: A general rule is to load 1g of crude material per 20-40g of silica gel.
The final product is still colored (yellow/brown) after purification. 1. Presence of highly conjugated, colored impurities that co-elute with the product. 2. Air oxidation of the indole ring, which can sometimes produce colored species.1. Charcoal Treatment: During recrystallization, after dissolving the crude solid in hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter it through Celite while still hot to remove the charcoal and adsorbed impurities.[3] 2. Repeat Purification: A second purification step (e.g., a short-path chromatography followed by recrystallization) may be necessary.

Part 3: Experimental Protocols & Data

Workflow for Selecting a Purification Method

The following diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow Start Analyze Crude Product (TLC, Physical State) State_Check Solid or Oil? Start->State_Check Solid_Path Crude Product is a Solid State_Check->Solid_Path Solid Oil_Path Crude Product is an Oil / Tar State_Check->Oil_Path Oil TLC_Check Analyze by TLC (e.g., 20% EtOAc/Hexanes) Solid_Path->TLC_Check Triturate Attempt Trituration with Hexanes/Pet. Ether Oil_Path->Triturate Triturate_Success Solidifies? Triturate->Triturate_Success Triturate_Success->Solid_Path Yes Column Primary Method: Flash Column Chromatography Triturate_Success->Column No TLC_Result TLC Profile? TLC_Check->TLC_Result Recrystallize Primary Method: Recrystallization TLC_Result->Recrystallize Clean: 1 major spot Rf ~0.3, minor baseline impurities TLC_Result->Column Complex: Multiple spots with close Rf values Streaking Consider adding 0.5% TEA or using Alumina TLC_Result->Streaking Streaking or Decomposition Streaking->Column

Caption: Decision tree for purification strategy.

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for complex mixtures or oily crude products.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot on a silica gel TLC plate and elute with varying ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10%, 20%, 30%).

    • The ideal solvent system will provide a Retention Factor (Rf) of 0.25-0.35 for the target compound.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (e.g., for 1-2 g of crude, a 40 mm diameter column is suitable).

    • Secure the column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel (e.g., 40-60 g for 1 g crude) in the chosen, less polar eluent (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[5]

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.

    • Add a small amount of silica gel (2-3 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin applying pressure to start the flow.

    • Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions.

    • Once all impurities have eluted, you may increase the polarity of the eluent (gradient elution) to speed up the elution of your product if it is moving slowly.[5]

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is best for crude products that are already substantially pure (>85%) and solid.

  • Solvent System Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Test different solvents. A good solvent will dissolve the compound when hot but not when cold. Common systems for indole esters include ethanol, methanol, or a binary mixture like ethyl acetate/hexanes.[6][8]

    • For a binary system, dissolve the crude in a minimum amount of the more polar solvent (e.g., ethyl acetate) while hot. Then, add the less polar solvent (e.g., hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the polar solvent to redissolve the precipitate.

  • Recrystallization Procedure:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent (or the more polar solvent of a binary pair) portion-wise while heating the mixture until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • (Optional: If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration through Celite to remove the charcoal.)[3]

    • If using a binary system, add the hot non-polar solvent to the cloud point as determined in step 1.

    • Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to obtain the pure product. The final product should be a white or off-white crystalline solid.[3]

Data Summary Table
ParameterColumn ChromatographyRecrystallization
Typical Stationary Phase Silica Gel (60 Å, 230-400 mesh)N/A
Recommended Mobile Phase 10-30% Ethyl Acetate in HexanesEthanol, Methanol, or Ethyl Acetate/Hexanes[6][8]
Expected Product Rf ~0.25 - 0.35N/A
Expected Purity >98% (by NMR/HPLC)>99% (if successful)
Advantages Excellent for separating complex mixtures and oils.Highly efficient for large scale; can yield very high purity.
Disadvantages More time-consuming, potential for product loss on column, requires more solvent.Not suitable for oils or complex mixtures; requires careful solvent selection.

References

  • BenchChem. (n.d.). Workup procedure for isolating ethyl indole-2-carboxylate from reaction mixture.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5, x201205. [Link]

  • Al-Said, N. H., Shawakfeh, K. Q., & Abdullah, W. N. (2008). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 13(11), 2798-2808. [Link]

  • BenchChem Technical Support Team. (2025).
  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. [Link]

  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Inman, C. E., & Moody, F. G. (1969). Ethyl indole-2-carboxylate. Organic Syntheses, 49, 64. [Link]

  • Patel, K., & Seraj, Z. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(7), 20-33.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • BenchChem. (n.d.). Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5.
  • Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Maji, M. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(35), 22617-22644. [Link]

  • Al-dujaili, A. H., Al-karawi, A. J. M., & Al-bayati, R. I. H. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
  • Adamowicz, A., et al. (2013). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Technical Support Center: Improving the Regioselectivity of Substitutions on the Indole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine substitution reactions on the indole scaffold. The indole nucleus is a privileged structure in a vast array of bioactive natural products and pharmaceuticals, making the precise control of its functionalization a critical aspect of modern organic synthesis.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter in achieving desired regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The C3 vs. C2 Position - Directing Electrophilic Aromatic Substitution

The pyrrole moiety of the indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). The inherent electronic properties of the indole nucleus strongly favor electrophilic attack at the C3 position.[2][3] This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the benzene ring.[2][4] However, achieving substitution at the less favored C2 position is a common synthetic goal.

Question 1: My electrophilic substitution reaction is exclusively yielding the C3-substituted product, but I need the C2 isomer. What strategies can I employ to reverse this selectivity?

Answer: Shifting the inherent C3 selectivity of indole towards the C2 position requires a strategic approach that either sterically encumbers the C3 position or electronically favors the C2 position.

  • Steric Hindrance at C3: The most straightforward approach is to introduce a substituent at the C3 position. This physically blocks the approach of the electrophile, forcing it to react at the C2 position. This is often the initial strategy in a multi-step synthesis.

  • N-Protecting/Directing Groups: The choice of a protecting group on the indole nitrogen (N1) can profoundly influence regioselectivity.

    • Bulky Protecting Groups: Large protecting groups, such as sulfonyl derivatives (e.g., tosyl, benzenesulfonyl), can sterically shield the C2 position, thus reinforcing the natural C3 selectivity.[5]

    • Directing Groups: Conversely, certain N-substituted groups can act as directing groups for C2 functionalization. For instance, N-(2-pyridylmethyl) can chelate to a metal catalyst, directing functionalization to the proximate C2 position.[6]

  • Transition Metal Catalysis: The landscape of indole functionalization has been revolutionized by transition metal-catalyzed C-H activation.[1][7][8][9] These methods offer powerful tools for overriding the innate reactivity of the indole ring.

    • Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be tuned to favor either C2 or C3 substitution through careful ligand selection.[10][11][12] For example, the use of specific sulfoxide-2-hydroxypyridine (SOHP) ligands in the oxidative Heck reaction can switch the regioselectivity from C3 to C2.[10][12] Mechanistic studies suggest that in some palladium-catalyzed arylations, initial electrophilic palladation at C3 is followed by a 1,2-migration to C2, leading to the C2-arylated product.[13]

    • Cobalt Catalysis: Cobalt-catalyzed C-H activation has also emerged as a valuable tool for C2-selective functionalization under mild conditions.[14]

Question 2: I'm attempting a Vilsmeier-Haack formylation and getting a mixture of C2 and C3 products. How can I improve the selectivity for the desired C3-formylated indole?

Answer: The Vilsmeier-Haack reaction is a classic example of electrophilic substitution on indoles, typically favoring the C3 position.[2] If you are observing a mixture of isomers, it suggests that the reaction conditions may not be optimal.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C3 isomer in this case.

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates and the transition states. Experimenting with different solvents, such as DMF, 1,2-dichloroethane, or acetonitrile, may improve the C3:C2 ratio.

  • Stoichiometry of the Vilsmeier Reagent: Using a precise stoichiometry of the Vilsmeier reagent (POCl₃/DMF) is crucial. An excess of the reagent can sometimes lead to side reactions and reduced selectivity.

Section 2: N-Functionalization vs. C-Functionalization - A Common Dilemma

The nitrogen atom of the indole ring is also a nucleophilic site, leading to competition between N-functionalization and C-functionalization, particularly in alkylation reactions.[3]

Question 3: During the alkylation of my indole with an alkyl halide, I am getting a significant amount of the N-alkylated product alongside the desired C3-alkylated product. How can I favor C-alkylation?

Answer: Directing alkylation to the C3 position over the N1 position requires careful selection of the base and reaction conditions.

  • Choice of Base and Counterion: The nature of the base and the resulting counterion plays a pivotal role.

    • Protic vs. Aprotic Solvents: In protic solvents, the N-H bond is readily deprotonated, and the resulting indolide anion is highly nucleophilic at the nitrogen, favoring N-alkylation. In aprotic solvents, the situation is more complex.

    • Metal Cation Effects: The use of bases that result in alkali metal cations (e.g., NaH, KH) often leads to a higher proportion of N-alkylation due to the "free" nature of the indolide anion. In contrast, using organometallic bases like Grignard reagents (e.g., RMgX) can favor C3-alkylation. The magnesium cation coordinates more strongly with the nitrogen, reducing its nucleophilicity and directing the alkylating agent to the C3 position.

  • Protecting the Nitrogen: The most definitive way to prevent N-alkylation is to protect the indole nitrogen.[5][15][16][17][18] Common protecting groups include:

    • Boc (tert-butoxycarbonyl): Easily introduced and removed under mild acidic conditions.[5][15]

    • Tosyl (p-toluenesulfonyl): A robust protecting group, often requiring stronger conditions for removal.[5][15]

    • SEM ([2-(trimethylsilyl)ethoxy]methyl): Removable under fluoride-mediated conditions.[15][16][18]

Section 3: Beyond C2 and C3 - Functionalizing the Benzene Ring

While the pyrrole ring is the more reactive part of the indole nucleus, functionalization of the benzenoid ring (C4, C5, C6, and C7 positions) is crucial for accessing a wider range of structurally diverse molecules.[9][19][20][21] This is a significant challenge due to the lower inherent reactivity of these positions.[20]

Question 4: I need to introduce a substituent at the C7 position of my indole. What are the most effective strategies for achieving this?

Answer: Selective functionalization at the C7 position typically requires the use of a directing group on the indole nitrogen.[22]

  • Directing Group Strategy: The installation of a suitable directing group at the N1 position can facilitate metal-catalyzed C-H activation at the C7 position through the formation of a stable metallacycle intermediate.

    • Pivaloyl Group: The N-pivaloyl group has been shown to direct rhodium-catalyzed C7-alkenylation.

    • Phosphorus-Containing Groups: N-P(O)tBu₂ and N-PtBu₂ groups have been successfully employed to direct palladium and copper-catalyzed arylations and other functionalizations to the C7 position.[21]

  • Indoline Approach: An alternative strategy involves the initial reduction of the indole to an indoline. The C7 position of the indoline can then be functionalized via directed C-H activation, followed by re-oxidation to the indole.[19] This multi-step approach has been used for a variety of transformations, including alkenylation, arylation, and amidation.[19]

Question 5: How can I achieve functionalization at the C4, C5, or C6 positions?

Answer: Functionalization at these positions is also challenging and often relies on directing group strategies or remote C-H activation.

  • C4-Functionalization: Palladium-catalyzed remote C4-H phosphonylation has been achieved using a radical approach, which is particularly useful for substrates like tryptophan where traditional directing group strategies are less effective.[23]

  • C5-Functionalization: A combination of a directing group at C3 (pivaloyl) and a remote copper-catalyzed process has been used to access the C5 position.[19]

  • C6-Functionalization: Scandium triflate has been used as a catalyst for the C6-functionalization of C2/C3-disubstituted indoles.[19]

Experimental Protocols

Protocol 1: Selective C2-Arylation of N-Methylindole using Palladium Catalysis

This protocol is adapted from methodologies that utilize ligand control to switch regioselectivity in palladium-catalyzed arylations.[13]

  • Reaction Setup: To an oven-dried Schlenk tube, add N-methylindole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), the appropriate phosphine ligand (e.g., P(t-Bu)₃, 0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the C2-arylated indole.

Protocol 2: N-Protection of Indole with a Boc Group

This is a standard procedure for protecting the indole nitrogen to prevent N-functionalization.[5][15]

  • Reaction Setup: To a solution of indole (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude N-Boc-indole is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Visualizations

Regioselectivity_Decision_Tree start Indole Substitution Goal c3_sub C3 Substitution (Inherent Reactivity) start->c3_sub Electrophilic Aromatic Substitution c2_sub C2 Substitution start->c2_sub Specific Strategies n1_sub N1 Substitution start->n1_sub Alkylation/ Acylation benzene_sub Benzene Ring (C4-C7) Substitution start->benzene_sub Advanced Methods c2_strat1 Steric Hindrance at C3 c2_sub->c2_strat1 Block C3 c2_strat2 Ligand/Catalyst Control (e.g., Pd, Rh, Co) c2_sub->c2_strat2 Transition Metal Catalysis n1_strat1 n1_strat1 n1_sub->n1_strat1 Control N vs. C bz_strat1 N-P(O)tBu2 (C7) N-Pivaloyl (C7) benzene_sub->bz_strat1 Directing Groups n1_sol1 Use Grignard Reagents Protect N1 n1_strat1->n1_sol1 Favor C3 n1_sol2 Use NaH/KH in Aprotic Solvents n1_strat1->n1_sol2 Favor N1

Caption: Decision tree for achieving regioselective indole substitution.

C3_vs_C2_Mechanism cluster_c3 C3 Substitution (Favored) cluster_c2 C2 Substitution (Disfavored) indole_c3 Indole + E+ intermediate_c3 Wheland Intermediate (Benzene Ring Aromaticity Retained) indole_c3->intermediate_c3 Attack at C3 product_c3 C3-Substituted Indole intermediate_c3->product_c3 Deprotonation indole_c2 Indole + E+ intermediate_c2 Wheland Intermediate (Benzene Ring Aromaticity Disrupted) indole_c2->intermediate_c2 Attack at C2 product_c2 C2-Substituted Indole intermediate_c2->product_c2 Deprotonation

Sources

Technical Support Center: Hydrolysis of Ethyl Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the hydrolysis of ethyl indole-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical transformation in their synthetic workflows. The conversion of the stable ethyl indole-2-carboxylate to its corresponding carboxylic acid is a fundamental step in the synthesis of numerous pharmaceutical agents and bioactive molecules. However, this seemingly straightforward saponification is often plagued by challenges ranging from poor reactivity to competing side reactions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve reliable, high-yielding results.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My hydrolysis reaction is extremely slow or stalls, resulting in low conversion. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete hydrolysis is the most common issue encountered. The low reactivity of the ester is typically due to a combination of electronic and steric factors. The carbonyl group at the C-2 position of the indole is less electrophilic compared to simple alkyl esters due to the electron-donating nature of the indole ring nitrogen. Furthermore, substituents on the indole ring or nitrogen can sterically hinder the approach of the hydroxide nucleophile.[1][2]

Root Cause Analysis & Solutions:

  • Insufficient Base Strength or Concentration: Standard conditions using NaOH or KOH in aqueous alcohol may not be sufficient, especially for hindered substrates. The solvation of hydroxide ions by protic solvents like water can also reduce their nucleophilicity.[1]

    • Solution 1: Switch to Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH. The smaller lithium cation coordinates more efficiently to the carbonyl oxygen, polarizing the C=O bond and increasing its electrophilicity towards nucleophilic attack.[3] It also has better solubility in common mixed-solvent systems like THF/water.

    • Solution 2: Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate. However, be cautious, as excessive heat can promote the undesirable side reaction of decarboxylation (see Question 2).

    • Solution 3: Employ a Non-Aqueous System: For particularly stubborn esters, a non-aqueous hydrolysis method can be highly effective. A reported mild and rapid method uses NaOH in a mixed solvent system of MeOH/CH2Cl2 (1:9) at room temperature.[1][4] This system minimizes the solvation of the hydroxide ion, making it a more potent nucleophile.

  • Poor Substrate Solubility: The ethyl indole-2-carboxylate may not be fully dissolved in the reaction medium, limiting its availability for reaction.

    • Solution: Add a Co-solvent: Use a mixture of water and a water-miscible organic solvent such as tetrahydrofuran (THF) or dioxane. This typically ensures the homogeneity of the reaction mixture. A 1:1 or 2:1 mixture of THF:H₂O is a common starting point.

Troubleshooting Workflow: Incomplete Hydrolysis

A logical decision tree for addressing low conversion.

G start Start: Incomplete Hydrolysis check_sol Is the reaction homogeneous? start->check_sol add_cosolvent Action: Add co-solvent (THF, Dioxane) check_sol->add_cosolvent No check_base Is base NaOH/KOH in alcohol? check_sol->check_base Yes add_cosolvent->check_base switch_li_thf Action: Switch to LiOH in THF/H₂O check_base->switch_li_thf Yes increase_temp Action: Increase temperature cautiously (40-60°C) check_base->increase_temp No end Result: Complete Conversion switch_li_thf->end non_aq Advanced: Use non-aqueous method (NaOH/MeOH/CH₂Cl₂) increase_temp->non_aq Still slow increase_temp->end Success non_aq->end

Caption: Troubleshooting workflow for incomplete hydrolysis.

Question 2: My main byproduct is indole, not the desired carboxylic acid. How can I prevent decarboxylation?

Answer: The product of the hydrolysis, indole-2-carboxylic acid, is thermally and sometimes chemically unstable. It is prone to decarboxylation (loss of CO₂) to form indole, a reaction often accelerated by heat or harsh acidic/basic conditions.[5][6] This occurs because the protonation of the C3 position of the indole ring creates a stable cationic intermediate, facilitating the elimination of carbon dioxide.

Preventative Measures:

  • Maintain Low Temperatures: This is the most critical factor. Conduct the hydrolysis at room temperature or the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed. Unnecessarily long reaction times, even at room temperature, can lead to product degradation.

  • Careful Acidification: During the work-up, the acidification step to protonate the carboxylate and precipitate the product must be performed cautiously.

    • Action: Add acid (e.g., 1M HCl) slowly to the chilled (0-5 °C) aqueous phase with vigorous stirring. Do not "overshoot" to a very low pH. Aim for a pH of ~3-4, which is usually sufficient to precipitate the carboxylic acid without creating harsh acidic conditions that promote decarboxylation.

  • Use a Milder Decarboxylation-Resistant Protocol: If decarboxylation remains a persistent issue, consider alternative methods. For instance, using copper salts as catalysts in solvents like dimethylacetamide has been reported for decarboxylating indole-2-carboxylic acids, highlighting the need to avoid such conditions when the acid is the desired product.[7] A well-controlled, low-temperature LiOH-mediated hydrolysis is generally the safest approach.

Question 3: My NMR analysis shows I've formed methyl indole-2-carboxylate instead of the acid. What caused this?

Answer: This is a classic case of transesterification . It occurs when you use a sodium or potassium hydroxide base that has been prepared or dissolved in methanol. The methoxide ion (CH₃O⁻), present in equilibrium, is a potent nucleophile and can attack the ethyl ester, leading to an exchange of the alkoxy group.[8][9]

  • Mechanism: EtO-C(=O)-Indole + MeO⁻ ⇌ MeO-C(=O)-Indole + EtO⁻

Solution:

  • Avoid Alcoholic Solvents: Do not use methanol or ethanol as the primary solvent when using NaOH or KOH.

  • Recommended System: Use an aqueous solution of the base (NaOH, KOH, or preferably LiOH) and use THF or dioxane as a co-solvent to ensure the solubility of the starting ester. This ensures the only significant nucleophile present is the hydroxide ion (HO⁻), leading exclusively to hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is the fundamental mechanism of base-catalyzed hydrolysis of ethyl indole-2-carboxylate?

Answer: The reaction, also known as saponification, proceeds via a nucleophilic acyl substitution mechanism. It is a two-step addition-elimination process.

  • Step 1 (Addition): The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Step 2 (Elimination): The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond. This is accompanied by the expulsion of the ethoxide ion (⁻OEt) as the leaving group.

  • Step 3 (Acid-Base Reaction): The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is an irreversible acid-base reaction that drives the equilibrium towards the products, forming the sodium or lithium carboxylate salt and ethanol.[10] The final product is obtained after an acidic workup.

Mechanism: Base-Catalyzed Hydrolysis

The addition-elimination pathway of saponification.

G sub Ethyl Indole-2-Carboxylate inter Tetrahedral Intermediate sub->inter + ⁻OH prod1 Indole-2-Carboxylic Acid inter->prod1 - ⁻OEt prod2 Indole-2-Carboxylate Salt prod1->prod2 + ⁻OEt - EtOH (Irreversible)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Question 2: Are there milder, alternative methods for hydrolyzing particularly sensitive or sterically hindered indole esters?

Answer: Yes, when standard saponification conditions fail or lead to decomposition, several milder and more specialized methods can be employed.

  • Non-Aqueous Saponification: As mentioned in the troubleshooting section, using NaOH in a non-polar aprotic solvent like CH₂Cl₂ with a small amount of MeOH can dramatically increase the rate and efficiency for hindered esters at room temperature.[1][4]

  • Trimethyltin Hydroxide (Me₃SnOH): This reagent can cleave methyl and other simple esters under neutral, non-aqueous conditions. It is particularly useful for substrates that are sensitive to both acidic and basic conditions.[11]

  • Enzymatic Hydrolysis: Lipases and esterases can catalyze the hydrolysis of esters with high selectivity under very mild conditions (neutral pH, room temperature).[12] This method is ideal for complex molecules with multiple sensitive functional groups, although it may require screening for a suitable enzyme.

  • High-Temperature Water with Microwave Irradiation: For rapid and environmentally benign hydrolysis, using high-temperature water (up to 270°C) in a sealed microwave reactor has been shown to give excellent yields of indole-2-carboxylic acid in under an hour, avoiding the need for organic bases or copper salts.[13]

Logical Diagram: Competing Reaction Pathways

A diagram showing the fate of the ester under basic conditions.

G cluster_conditions Reaction Conditions Start Ethyl Indole-2-Carboxylate + Base (MOH) C1 Condition: THF/H₂O, RT Start->C1 C2 Condition: MeOH, RT Start->C2 P1 Desired Product: Indole-2-Carboxylic Acid C1->P1 P2 Side Product: Methyl Indole-2-Carboxylate (Transesterification) C2->P2 C3 Condition: High Temp (>80°C) P3 Side Product: Indole (Decarboxylation) C3->P3 P1->C3

Caption: Competing pathways in indole ester hydrolysis.

Part 3: Protocols & Data

Table 1: Comparison of Common Hydrolysis Conditions
MethodBaseSolvent SystemTemp. (°C)Typical TimeProsCons
Standard NaOH or KOHEtOH / H₂O25 - 804 - 24 hInexpensive reagents.Risk of transesterification; can be slow; heat promotes decarboxylation.[14]
Preferred LiOH·H₂OTHF / H₂O25 - 402 - 12 hHigher efficiency for hindered esters; minimizes side reactions.[15]More expensive than NaOH/KOH.
Non-Aqueous NaOHMeOH / CH₂Cl₂251 - 5 hVery fast and mild; excellent for sterically hindered substrates.[1][4]Requires anhydrous conditions; uses chlorinated solvent.
Microwave H₂O (no base)H₂O250 - 270< 1 hExtremely fast; environmentally friendly ("green").[13]Requires specialized microwave reactor equipment.
Experimental Protocols

Protocol 1: Preferred Hydrolysis using Lithium Hydroxide

This protocol is a robust starting point for most ethyl indole-2-carboxylate substrates.

  • Dissolution: Dissolve ethyl indole-2-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.

  • Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 equiv) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature (approx. 25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LCMS until all starting material has been consumed (typically 2-12 hours). If the reaction is slow, it can be gently warmed to 40 °C.

  • Work-up (Quenching): Once complete, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Work-up (Extraction): Wash the aqueous layer with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material or non-polar impurities.

  • Work-up (Acidification): Cool the aqueous layer in an ice bath to 0-5 °C. While stirring vigorously, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 3-4. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent (like hexane) to aid in drying.

  • Drying: Dry the isolated solid under vacuum to yield the pure indole-2-carboxylic acid.

Protocol 2: Mild, Non-Aqueous Hydrolysis for Hindered Esters (Adapted from Theodorou, V. et al., Arkivoc 2018)[1][4]

This protocol is ideal for substrates that are resistant to standard saponification.

  • Reagent Preparation: Prepare a 0.3 N solution of NaOH in methanol.

  • Reaction Setup: In a round-bottom flask, dissolve the sterically hindered ethyl indole-2-carboxylate (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Addition of Base: Add the methanolic NaOH solution (3.0 equiv) to the flask. The final solvent ratio should be approximately 9:1 CH₂Cl₂:MeOH.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Isolation: The resulting sodium carboxylate salt often precipitates from the non-polar medium. It can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Protonation: The collected salt is then dissolved in water and acidified carefully with 1M HCl at 0-5 °C to precipitate the free carboxylic acid, which is then filtered and dried as described in Protocol 1.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Hughes, G. K., & Lions, F. (1938). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Journal and Proceedings of the Royal Society of New South Wales, 71, 458-463.
  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.540 (1963); Vol. 34, p.54 (1954). [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Murakami, Y., et al. (1980). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2-CARBOXYLATES. HETEROCYCLES, 14(12), 1939-1942. (Specific link not available from search, referencing general journal).
  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706. [Link]

  • Holzapfel, C. W., & Portwig, M. (2002). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Arkivoc, 2002(11), 163-181. [Link]

  • Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. The Journal of Organic Chemistry, 77(15), 6505-6509. [Link]

  • Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509. [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 91(1), 9-12. [Link]

  • Martinez, R., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2838. (Specific link not available from search, referencing general journal).
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15, 848-860. [Link]

  • Annang, F., et al. (2020). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 25(21), 5032. [Link]

  • Hutzinger, O., & Heacock, R. A. (1964). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan. Canadian Journal of Chemistry, 42(3), 735-737. [Link]

  • Patent CN109694343B. Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Newman, M. S. (1950). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 72(10), 4783-4786. [Link]

  • Majer, J., & El-Awa, A. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ACS Omega, 6(23), 15309–15313. [Link]

  • Underhay, E. (1957). The hydrolysis of indoxyl esters by rat esterases. Biochemical Journal, 66(2), 383-390. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Operachem. Saponification-Typical procedures. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2019). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1699-1702. [Link]

Sources

preventing degradation of ethyl 5-isopropyl-1H-indole-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-isopropyl-1H-indole-2-carboxylate

Introduction

This compound is a key intermediate in pharmaceutical research and drug development, valued for its versatile indole scaffold.[1][2] The long-term stability of this compound is paramount for ensuring experimental reproducibility and the integrity of research outcomes. This guide provides an in-depth analysis of the compound's stability profile, outlines robust storage protocols, and offers troubleshooting solutions to address common degradation issues encountered by researchers. Our objective is to equip you with the foundational knowledge and practical steps necessary to preserve the purity and efficacy of your material.

Understanding the Chemical Stability Profile

The structure of this compound contains two primary functional groups susceptible to degradation: the indole ring and the ethyl ester moiety. Understanding their individual vulnerabilities is the first step toward effective preservation.

  • The Indole Ring: The electron-rich pyrrole portion of the indole nucleus is prone to oxidation.[3] This process can be initiated by atmospheric oxygen, light, or trace metal impurities.[4][5] Oxidation typically occurs at the C2 and C3 positions, leading to the formation of colored byproducts such as oxindoles and isatins, which are often observed as a yellowing or browning of the material.[6][7][8]

  • The Ethyl Ester Linkage: The ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid (5-isopropyl-1H-indole-2-carboxylic acid) and ethanol.[9] This reaction is significantly accelerated by the presence of water, and it is catalyzed by both acidic and basic conditions.[10][11]

These two pathways, oxidation and hydrolysis, represent the most common routes of degradation during storage.

parent This compound (Stable) parent->invis1 parent->invis2 oxidation Oxidation Products (e.g., Oxindoles, Isatins) - Colored Impurities hydrolysis 5-isopropyl-1H-indole-2-carboxylic acid + Ethanol - Altered Polarity & Reactivity invis1->oxidation  Atmospheric O₂  Light (UV)  Trace Metals invis2->hydrolysis  Moisture (H₂O)  Acidic/Basic  Contaminants

Caption: Primary degradation pathways for the target compound.

Recommended Storage Protocols

To mitigate the risks of oxidation and hydrolysis, a multi-faceted approach to storage is required. The following conditions are recommended based on established principles for handling sensitive organic compounds.[12]

Data Presentation: Storage Condition Parameters
ParameterOptimal Long-Term Storage (> 6 months)Acceptable Short-Term Storage (< 6 months)Rationale & Causality
Temperature -20°C to -80°C2-8°CReduces the kinetic rate of all chemical reactions, including oxidation and hydrolysis.[4][13]
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerPrevents interaction with atmospheric oxygen, the primary driver of oxidative degradation.[5]
Light Complete Darkness (Amber Vial in Box)Amber Glass VialProtects the indole ring from photo-oxidation, a process where light energy promotes reactions with oxygen.[5][14]
Moisture Anhydrous Conditions (Sealed with Parafilm)Dry, Well-Ventilated AreaExcludes water to prevent acid- or base-catalyzed hydrolysis of the ethyl ester functional group.[9][10]
Form Solid (Crystalline or Amorphous Powder)Solid (Crystalline or Amorphous Powder)The solid state minimizes molecular mobility and reactivity compared to solutions, where solvents can participate in degradation.
Experimental Protocols: Step-by-Step Storage Procedures

2.1 Protocol for Long-Term Archival Storage

  • Aliquot: Upon receipt, divide the bulk sample into smaller, single-use quantities in amber glass vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Inert Gas Purge: Gently flush each vial with a stream of dry argon or nitrogen for 15-30 seconds to displace all ambient air.

  • Seal: Immediately cap the vial tightly. For an enhanced seal, wrap the cap-vial interface with Parafilm®.

  • Label: Clearly label each vial with the compound name, date, and storage conditions.

  • Store: Place the sealed vials inside a labeled, opaque secondary container (e.g., a small cardboard box) and store in a freezer at ≤ -20°C.

2.2 Protocol for Short-Term "In-Use" Storage

  • Container: Keep the compound in its original amber glass vial or a similar light-protecting container.

  • Seal: Ensure the container is always tightly sealed when not in use.[12]

  • Location: Store in a refrigerator (2-8°C) in a designated, dry area.

  • Handling: When removing from cold storage, allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing probable causes and actionable solutions.

Q1: My solid sample, which was initially off-white, has developed a yellow or brown tint over time. What is the cause and what should I do?

  • Probable Cause: This is a classic indicator of oxidation of the indole ring.[6][8] The formation of conjugated, oxidized species leads to the absorption of visible light, resulting in a colored appearance. This suggests exposure to either atmospheric oxygen or light.

  • Troubleshooting & Solution:

    • Review Storage: Immediately verify that your storage protocol rigorously excludes oxygen and light. Was the container properly sealed? Was it purged with inert gas for long-term storage? Is the vial amber or otherwise protected from light?

    • Purity Check: The purity of the material is now suspect. Perform an analytical check using the HPLC method outlined in Section 5 to quantify the level of impurities.

    • Remediation: If the purity is compromised beyond an acceptable level for your application, the material may need to be re-purified (e.g., by column chromatography or recrystallization) or discarded. For future storage, strictly adhere to the optimal long-term protocol.

start Observation: Sample has changed color (Yellow/Brown) q1 Was sample stored under inert gas (Ar/N₂)? start->q1 q2 Was sample protected from light (amber vial)? q1->q2 Yes cause1 Probable Cause: Oxidation from Atmospheric O₂ q1->cause1 No cause2 Probable Cause: Photo-oxidation q2->cause2 No action1 Action: 1. Perform HPLC Purity Check 2. Re-purge & reseal all stock 3. Store under inert atmosphere q2->action1 Yes (Primary cause is likely O₂) cause1->action1 action2 Action: 1. Perform HPLC Purity Check 2. Transfer to amber vials 3. Store in complete darkness cause2->action2

Sources

Technical Support Center: Scale-Up and Production of Ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory synthesis and scale-up of this important indole derivative. We will delve into the mechanistic rationale behind common issues and provide actionable, field-tested solutions.

Overview of the Synthesis: The Fischer Indole Synthesis

The most direct and widely employed method for constructing the this compound scaffold is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ or in a separate step from (4-isopropylphenyl)hydrazine and ethyl pyruvate.[3]

The reaction proceeds through a cascade of steps: formation of the phenylhydrazone, tautomerization to an ene-hydrazine, a critical[4][4]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[2] The choice of acid catalyst and reaction conditions is paramount for success, especially during scale-up.[5]

Reaction Scheme

Caption: General reaction for the Fischer indole synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Low or no yield in a Fischer indole synthesis is a common but solvable issue, often pointing to problems with the starting materials, reaction conditions, or competing side reactions.[4]

Possible Causes & Solutions:

  • Impure Starting Materials: Impurities in either the (4-isopropylphenyl)hydrazine or ethyl pyruvate can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Phenylhydrazine derivatives can degrade upon storage; consider using freshly prepared or purified material. Characterize starting materials by NMR or melting point before use.[4]

  • Dominant N-N Bond Cleavage: The isopropyl group on the phenylhydrazine is electron-donating. While this can speed up the desired rearrangement, it also stabilizes an intermediate that can lead to cleavage of the nitrogen-nitrogen bond, a significant competing pathway that results in aniline byproducts instead of the indole.[6][7]

    • Solution: Employ milder acidic conditions. Strong, hot acids can favor this cleavage. Consider using glacial acetic acid or a Lewis acid like ZnCl₂ instead of strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid.[6] Lowering the reaction temperature may also disfavor this side reaction.[8]

  • Insufficient Catalyst Activity or Inappropriate Conditions: The reaction is highly sensitive to acid strength and temperature.[4]

    • Solution: If using a mild acid like acetic acid yields no product, a stronger acid may be necessary to overcome the activation energy.[6] A systematic optimization of the acid catalyst (e.g., PPA, H₂SO₄, PTSA) and temperature is recommended. Start with milder conditions and incrementally increase the severity while monitoring the reaction by TLC or HPLC.[5]

Q2: My final product is dark and contains multiple impurities according to TLC/HPLC analysis. What are these byproducts and how can I avoid them?

The formation of colored impurities and multiple spots on a TLC plate often indicates side reactions or product degradation.

Possible Causes & Solutions:

  • Oxidative Side Reactions: Indoles, especially when heated under acidic conditions, can be susceptible to oxidation, leading to the formation of colored, often polymeric, impurities.[4]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4][8]

  • Product Degradation: Harsh acidic conditions and prolonged heating can cause the desired indole product to degrade, rearrange, or dimerize.[6]

    • Solution: Monitor the reaction closely. Once TLC or HPLC shows that the starting material is consumed and the product is formed, work up the reaction promptly. Avoid unnecessarily long reaction times or excessive temperatures.[8]

  • Aldol Condensation: Ethyl pyruvate can potentially undergo self-condensation under acidic conditions, consuming starting material and generating impurities.[4]

    • Solution: While less common for ketones like pyruvate, ensuring a controlled temperature and using the appropriate stoichiometry can minimize this. Consider forming the hydrazone in situ by adding the pyruvate slowly to the heated hydrazine/acid mixture.[6]

Q3: The reaction seems to stall; I'm recovering a significant amount of the phenylhydrazone intermediate. How do I drive the reaction to completion?

Incomplete conversion is a frequent challenge, indicating that the conditions are not sufficient to promote the key cyclization step.[6]

Possible Causes & Solutions:

  • Insufficient Acid Strength or Temperature: The[4][4]-sigmatropic rearrangement has a significant activation energy barrier that must be overcome.[6]

    • Solution: Increase the reaction temperature in controlled increments. If the temperature is already high, consider switching to a stronger acid catalyst. Polyphosphoric acid (PPA) is often effective for driving sluggish Fischer indole reactions to completion.[3]

  • Unstable Phenylhydrazone: Some phenylhydrazones can be unstable and may not survive isolation before the cyclization step.

    • Solution: Opt for a one-pot procedure where the phenylhydrazone is formed in situ and immediately subjected to the cyclization conditions without isolation.[6][9] This maintains its concentration in the reaction medium and pushes the equilibrium towards the product.

Q4: I'm facing challenges during the scale-up of this synthesis. The reaction profile is different from my lab-scale experiments. Why?

Scaling up a reaction is not just about proportionally increasing reagents; it introduces new physical and chemical variables that can dramatically alter the outcome.[10]

Possible Causes & Solutions:

  • Poor Heat Transfer: The Fischer indole synthesis is often exothermic. In large reactors, inefficient heat dissipation can create localized "hot spots," leading to increased side reactions and impurity formation.[8][10]

    • Solution: Ensure efficient stirring and use a reactor with a suitable jacket for precise temperature control. Consider a slower, controlled addition of one of the reagents or the catalyst to manage the exotherm.

  • Inefficient Mixing: What works with a small magnetic stir bar may be inadequate in a large vessel. Poor mixing can lead to concentration gradients and inconsistent reaction progress.[8][10]

    • Solution: Use an appropriate overhead mechanical stirrer with a properly designed impeller (e.g., anchor or turbine) to ensure the reaction mixture is homogeneous.

  • Crystallization and Purification Issues: The product may crystallize differently at a larger scale due to slower cooling rates, or purification by column chromatography may become impractical.[8]

    • Solution: Develop a robust crystallization procedure. Test various solvent systems to find one that provides good yield and purity. For large-scale purification, consider recrystallization or slurry washes over column chromatography. If the product is an oil, attempting to form a crystalline salt could be a viable strategy.[8]

Caption: A troubleshooting workflow for common synthesis problems.

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters to control during scale-up? A: The most critical parameters are temperature, mixing efficiency, and the rate of reagent/catalyst addition.[8] Poor control over these can lead to thermal runaways, increased impurity profiles, and inconsistent yields.[10]

Q: How does the 5-isopropyl substituent influence the reaction? A: The isopropyl group is a moderately electron-donating group (EDG). EDGs generally accelerate the key[4][4]-sigmatropic rearrangement. However, they can also increase the propensity for N-N bond cleavage, which is a major competing side reaction.[6] This makes the choice of acid and temperature particularly sensitive for this substrate compared to those with electron-withdrawing groups.

Q: What analytical methods are best for in-process monitoring? A: Thin-Layer Chromatography (TLC) is excellent for quick qualitative monitoring on a lab scale. For more quantitative analysis and during scale-up, High-Performance Liquid Chromatography (HPLC) is superior for tracking the consumption of starting materials and the formation of the product and key impurities.

Q: Is it better to isolate the phenylhydrazone intermediate first? A: For many Fischer indole syntheses, a one-pot procedure where the hydrazone is formed in situ is often more efficient and can lead to higher yields, as it avoids potential degradation of the intermediate during isolation and handling.[6][9]

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a representative procedure and should be optimized for your specific laboratory conditions.

  • Hydrazone Formation (In situ): To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-isopropylphenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid (50 mL).

  • Stir the mixture and add ethyl pyruvate (1.05 eq).

  • Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water with stirring.[11]

  • The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound as a crystalline solid.[12]

Data Summary Table
ParameterRecommended Value / ObservationSource(s)
Starting Materials (4-isopropylphenyl)hydrazine, Ethyl pyruvate[3]
Common Catalysts Glacial Acetic Acid, PPA, H₂SO₄, ZnCl₂[2][6]
Typical Temperature Range 80 - 140 °C[5]
Potential Side Products 4-isopropylaniline, oxidative polymers, aldol adducts[4][6][7]
Crude Product Appearance Off-white to tan solid[12]
Purified Product Appearance White to light-yellow crystalline solid[12]
Purification Method Recrystallization, Column Chromatography[8][9]
Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge Hydrazine & Acid B Add Ethyl Pyruvate A->B C Heat to Reflux (2-4h) B->C D In-Process Control (TLC/HPLC) C->D E Cool to RT D->E F Quench in Ice Water E->F G Filter Crude Solid F->G H Wash with Water G->H I Dry Crude Product H->I J Recrystallize from Solvent I->J K Filter Pure Product J->K L Dry Final Product K->L

Caption: Step-by-step workflow from reaction to final product.

References

  • Shafiee, G. H., & Ghasemnejad-Bosra, H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. [Link]

  • Verma, A. K., & Tiwari, R. K. (2018).
  • Yousuf, S., & Varma, R. S. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5349-5351. [Link]

  • Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5349-5351. [Link]

  • Al-Hussain, S. A., & Ali, A. A. (2018). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 3(4), 136-144.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2019). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 23(10), 2139-2148. [Link]

  • Al-Shammari, M. B., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

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Technical Support Center: Optimization of EDCI-Mediated Coupling with Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing your EDCI-mediated coupling reactions, with a specialized focus on the unique challenges presented by indole-2-carboxylic acids. As researchers, scientists, and drug development professionals, we understand that while EDCI coupling is a cornerstone of amide bond synthesis, its application to electron-rich and sterically demanding heterocyclic systems like indoles requires a nuanced approach. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to enhance your reaction success, ensuring both high yield and purity.

Troubleshooting Guide for EDCI Coupling with Indole-2-Carboxylic Acids

The following table addresses common issues encountered when coupling indole-2-carboxylic acids. Each problem is analyzed for its probable cause, followed by a series of recommended solutions grounded in established chemical principles.

Problem Probable Cause(s) Evidence-Based Solutions & Explanations
Low to No Product Formation 1. Poor Solubility of Indole-2-Carboxylic Acid: This is a frequent issue as indole-2-carboxylic acids can have limited solubility in common solvents like Dichloromethane (DCM).[1] 2. Inactive O-Acylisourea Intermediate: The primary activated species in EDCI coupling can be unstable and prone to hydrolysis or rearrangement.[2] 3. Weakly Nucleophilic Amine: Electron-deficient or sterically hindered amines may not react efficiently with the activated acid.[3]1. Solvent Optimization: - Switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), where indole-2-carboxylic acids exhibit better solubility.[1][4] - Consider a solvent mixture, for example, DCM with a small amount of DMF to aid solubility. - Gentle warming can also improve solubility, but must be done cautiously to avoid side reactions. 2. Use of Additives: - The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended. These additives react with the O-acylisourea intermediate to form a more stable and reactive active ester, which then efficiently acylates the amine.[5] This also helps to suppress racemization.[6] 3. Alternative Coupling Reagents: - For particularly challenging couplings, consider switching to a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6][7]
Significant Formation of N-Acylurea Byproduct 1. Slow Reaction with Amine: If the amine is not sufficiently reactive, the O-acylisourea intermediate has more time to undergo an intramolecular acyl transfer to form the highly stable and unreactive N-acylurea.[5][8] 2. Sub-optimal Reagent Stoichiometry: An excess of EDCI relative to the carboxylic acid can exacerbate this side reaction.1. Optimize Order of Addition: - Pre-activate the indole-2-carboxylic acid with EDCI and HOBt for a short period (15-30 minutes) before adding the amine. This allows for the formation of the more stable HOBt-ester, minimizing the concentration of the rearrangement-prone O-acylisourea intermediate. 2. Stoichiometry Control: - Use a slight excess of the carboxylic acid and amine relative to EDCI (e.g., 1.1 equivalents of acid and amine to 1.0 equivalent of EDCI). 3. Temperature Management: - Running the reaction at a lower temperature (0 °C to room temperature) can slow down the rate of N-acylurea formation.
Multiple Unidentified Spots on TLC 1. Decarboxylation of Indole-2-Carboxylic Acid: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of indole.[9] 2. Reaction at the Indole Nitrogen: The indole N-H is weakly acidic and can potentially be acylated, leading to side products.[10] 3. Formation of Symmetric Anhydride: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride, which can also act as an acylating agent.[8]1. Temperature Control: - Strictly maintain the reaction temperature at or below room temperature to minimize the risk of decarboxylation. 2. N-H Protection (if necessary): - While often not required, for particularly sensitive substrates or if N-acylation is confirmed, protection of the indole nitrogen with a group like Boc or SEM may be beneficial.[11] However, many protocols show successful coupling without protection.[4] 3. Purification Strategy: - Utilize the water-solubility of the EDCI-urea byproduct for a simple aqueous workup to remove a significant portion of the impurities.[8] Subsequent column chromatography is often necessary to isolate the pure amide product.
Epimerization of Chiral Centers 1. Formation of Oxazolone Intermediate: If the carboxylic acid has a chiral center at the α-position (e.g., an N-protected amino acid), the highly reactive O-acylisourea intermediate can promote the formation of an oxazolone, which is prone to racemization.1. Crucial Role of Additives: - The use of HOBt or HOAt is critical to suppress epimerization. These additives rapidly convert the O-acylisourea to the corresponding active ester, which is less likely to form an oxazolone.[6] 2. Choice of Base: - Use a sterically hindered, non-nucleophilic base like DIPEA instead of triethylamine (TEA) to minimize base-catalyzed epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of EDCI-mediated amide coupling?

A1: The carboxylic acid first reacts with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate has a good leaving group, making the carbonyl carbon highly electrophilic. A nucleophilic amine then attacks this activated carbonyl, forming a tetrahedral intermediate which collapses to yield the desired amide and a water-soluble N,N'-disubstituted urea byproduct.[5][12]

Q2: Why is the addition of HOBt or OxymaPure® so important, especially for indole-2-carboxylic acids?

A2: The O-acylisourea intermediate is not only highly reactive but also unstable. It can rearrange to a stable N-acylurea, a common and irreversible side reaction that consumes your starting material.[5] Additives like HOBt intercept the O-acylisourea to form a more stable active ester. This HOBt-ester is still highly reactive towards the amine but is significantly less prone to rearrangement, leading to higher yields and purer products. This is particularly crucial for less reactive systems, such as those involving electron-rich indole-2-carboxylic acids or sterically hindered amines.[3]

Q3: My indole-2-carboxylic acid is poorly soluble in DCM. What are my best options?

A3: Poor solubility is a common hurdle. Your primary option is to switch to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) is an excellent choice for dissolving indole-2-carboxylic acids and is frequently used in these coupling reactions.[4] Acetonitrile is another viable alternative.[3] If you must use DCM, creating a more concentrated stock of your acid in a small amount of DMF and then diluting with DCM can be an effective strategy.

Q4: I am coupling a very electron-deficient amine and the reaction is sluggish. What can I do?

A4: Electron-deficient amines are poor nucleophiles, leading to slow reaction rates. This allows more time for side reactions like N-acylurea formation. In such cases, the use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst can be highly effective. DMAP can react with the HOBt-ester to form a highly reactive acylpyridinium intermediate, which is more susceptible to attack by weak nucleophiles.[3] Alternatively, switching to a more powerful coupling reagent system like HATU/DIPEA is a standard approach for challenging amide couplings.[7]

Q5: How do I effectively remove the urea byproduct and other impurities during workup?

A5: A key advantage of EDCI is that its urea byproduct is water-soluble.[8] A standard workup involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. The water washes will also remove the bulk of the EDU (1-ethyl-3-(3-dimethylaminopropyl)urea). A final brine wash helps to remove residual water before drying the organic layer. Despite this, column chromatography is often required for high purity.

Visualizing the Reaction and Troubleshooting Workflow

To better understand the chemical transformations and the logical steps in troubleshooting, the following diagrams are provided.

EDCI_Mechanism cluster_activation Activation Step cluster_pathways Reaction Pathways RCOOH Indole-2-Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDCI EDCI EDCI EDCI->O_Acylisourea Amide Desired Amide O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement Amine Amine (R'-NH2) Amine->Amide

Caption: EDCI coupling mechanism showing the desired amide formation pathway and the competing N-acylurea side reaction.

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Solubility Is the Indole-2-COOH fully dissolved? Start->Check_Solubility Change_Solvent Switch to DMF or MeCN Check_Solubility->Change_Solvent No Check_Additives Was HOBt or Oxyma used? Check_Solubility->Check_Additives Yes Change_Solvent->Check_Additives Add_HOBt Add 1.1 eq. HOBt/Oxyma Check_Additives->Add_HOBt No Check_Amine Is the amine electron-deficient or hindered? Check_Additives->Check_Amine Yes Add_HOBt->Check_Amine Use_HATU Switch to HATU/DIPEA Check_Amine->Use_HATU Yes Check_Temp Was the reaction run at > RT? Check_Amine->Check_Temp No Success Reaction Optimized Use_HATU->Success Lower_Temp Run at 0 °C to RT Check_Temp->Lower_Temp Yes Check_Temp->Success No Lower_Temp->Success

Sources

Technical Support Center: Catalyst Selection for Efficient Indole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of indole-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this critical heterocyclic scaffold. Indole-2-carboxylates are pivotal building blocks in the development of pharmaceuticals and agrochemicals, making their efficient and reliable synthesis a paramount concern.

This center provides field-proven insights and data-driven recommendations in a direct question-and-answer format. We will delve into the nuances of catalyst selection, troubleshoot common experimental hurdles, and provide robust, step-by-step protocols to enhance the success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) on Catalyst & Method Selection

This section addresses the strategic decisions you'll face at the outset of your synthesis design.

Q1: What are the primary modern catalytic strategies for synthesizing indole-2-carboxylates?

The synthesis of indole-2-carboxylates has evolved significantly from classical methods like the Fischer and Nenitzescu syntheses, which often require harsh conditions.[1][2] Modern approaches are dominated by transition-metal catalysis, which offers milder conditions, broader substrate scope, and improved functional group tolerance. The two most prominent catalytic systems are based on Palladium and Copper .

  • Palladium-catalyzed methods are exceptionally versatile and include several powerful transformations such as Larock indole synthesis, Heck reactions, Sonogashira couplings, and direct C-H amination/cyclization.[3][4][5][6] These methods are prized for their high efficiency and predictability.

  • Copper-catalyzed methods have gained significant traction as a more economical and sustainable alternative to palladium.[7][8] These reactions, often proceeding via cascade or one-pot processes, are particularly effective for constructing the indole core from readily available starting materials like 2-haloaryl aldehydes.[9]

Q2: How do I decide between a Palladium and a Copper catalyst for my specific synthesis?

The choice is a trade-off between cost, versatility, and reaction sensitivity.

  • Choose Palladium when:

    • High functional group tolerance is critical. Palladium catalysis, especially with advanced phosphine ligands, is famously tolerant of a vast array of functional groups, often avoiding the need for protecting group chemistry.[4][10]

    • You are performing a C-H activation/amination. Palladium is the catalyst of choice for modern aerobic C-H amination strategies that construct the indole ring from precursors like 2-acetamido-3-aryl-acrylates.[11][12]

    • A well-established, predictable reaction is needed. Decades of research into reactions like Heck, Sonogashira, and Buchwald-Hartwig amination provide a robust foundation for troubleshooting and optimization.[13][14][15]

  • Choose Copper when:

    • Cost is a major consideration. Copper catalysts (e.g., CuI, Cu₂O) are significantly less expensive than their palladium counterparts.[16][17]

    • Your starting materials are simple and readily available. Many copper-catalyzed methods excel in one-pot syntheses starting from basic building blocks like 2-halo benzaldehydes and isocyanoacetates or glycine esters.[7][17]

    • "Ligand-free" conditions are desired. A significant advantage of many copper-catalyzed indole syntheses is their ability to proceed efficiently without the need for expensive and often air-sensitive phosphine ligands.[8][9]

Q3: What is the role of the ligand in palladium-catalyzed reactions, and how do I select the right one?

In palladium catalysis, the ligand is not a passive spectator; it is a critical modulator of the metal center's reactivity, stability, and selectivity.[18] Its primary roles are to:

  • Stabilize the Pd(0) resting state.

  • Facilitate the oxidative addition of the aryl halide.

  • Promote the crucial reductive elimination step that forms the C-N or C-C bond and regenerates the active Pd(0) catalyst. [15]

Selection Criteria:

  • For electron-rich anilines or challenging aryl chlorides: Use bulky, electron-rich phosphine ligands like tBuXPhos or others from the Buchwald ligand family. These ligands accelerate reductive elimination, which is often the rate-limiting step for these substrates.[10]

  • For cross-coupling reactions like Sonogashira or Heck: Ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are common, though more specialized ligands may be needed for difficult substrates.[5]

  • For C-H activation: The choice is highly substrate-dependent. In some aerobic aminations, a simple Pd(OAc)₂ source may be sufficient, with the substrate or other additives acting as ligands.[6][11]

Q4: My starting material has multiple potential reaction sites. How can I ensure regioselectivity for the indole-2-carboxylate product?

Regioselectivity is a common challenge, particularly with classical methods.[1] Modern catalytic methods offer superior control.

  • Larock Indole Synthesis: This method provides excellent regiocontrol by coupling an ortho-iodoaniline with a disubstituted alkyne, directly forming the indole core. The ester group is carried on the alkyne partner, ensuring its position at C-2.[3]

  • Sonogashira/Cacchi Cascade: A one-pot, three-component reaction involving a 2-iodoaniline, a terminal alkyne, and an aryl iodide (carrying the carboxylate precursor) can be highly regiospecific. The reaction sequence—Sonogashira coupling followed by intramolecular aminopalladation—directs the formation of the 2,3-disubstituted indole.[4][19]

  • Intramolecular Heck Cyclization: Starting with a substrate where the ester group is already in place, such as an N-allyl-2-iodoaniline derivative, ensures the cyclization leads to the desired C-2 substituted product.[5][20]

Part 2: Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.

  • Potential Cause A: Inactive Catalyst

    • Why it happens: The active Pd(0) species is sensitive to oxygen and can be deactivated. The catalyst precursor may also fail to be reduced to the active form.

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: Rigorously degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen), especially for reactions using Pd(0) sources like Pd₂(dba)₃.

      • Check Catalyst Quality: Use a fresh bottle of palladium catalyst or one that has been stored properly under inert gas. Palladium on carbon (Pd/C) can be effective but its activity can vary by batch.[18]

      • Consider a Pre-catalyst: Use modern, air-stable palladium pre-catalysts (e.g., G3-XPhos) that generate the active L-Pd(0) species in situ with high reliability.[21]

  • Potential Cause B: Incorrect Base or Solvent

    • Why it happens: The base is crucial for steps like deprotonating the amine nucleophile or neutralizing HX produced in the cycle.[15] The solvent must solubilize all components and often plays a role in stabilizing catalytic intermediates.

    • Troubleshooting Steps:

      • Base Strength: For C-N couplings, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often required. For Sonogashira reactions, a milder organic base like Et₃N or DBU is typical.[4][16]

      • Solvent Polarity: Aprotic polar solvents like DMF, DMSO, or dioxane are common.[7][11][19] For copper-catalyzed reactions, DMSO is frequently used and can be critical for success.[7] Recently, more sustainable solvents like 2-MeTHF have also proven effective.[8]

      • Screening: If the literature protocol fails, perform a small-scale screen of different base/solvent combinations.

  • Potential Cause C: Substrate-Specific Issues

    • Why it happens: Steric hindrance or unfavorable electronic effects on your starting materials can inhibit key catalytic steps.

    • Troubleshooting Steps:

      • Steric Hindrance: Bulky groups near the reaction site (e.g., ortho to a leaving group) can slow down oxidative addition. This may require a more reactive catalyst system (e.g., a more electron-rich, bulky ligand) or higher reaction temperatures.[16]

      • Electronic Effects: Strongly electron-withdrawing groups on an aryl halide can accelerate oxidative addition but may make subsequent steps more difficult. Conversely, electron-donating groups can slow oxidative addition. Adjust your catalyst/ligand choice accordingly.[7][11]

Problem 2: Significant Side Product Formation

The appearance of unexpected spots on your TLC plate indicates competing reaction pathways.

  • Potential Cause A: Homocoupling of Alkynes (Glaser Coupling)

    • Why it happens: In copper-cocatalyzed reactions like the Sonogashira coupling, alkynes can couple with each other, especially in the presence of oxygen.

    • Troubleshooting Steps:

      • Use Copper-Free Conditions: Several modern Sonogashira protocols use palladium catalysts that do not require a copper co-catalyst, eliminating this side reaction.[22]

      • Strictly Anaerobic Conditions: If using copper, ensure the reaction is completely free of oxygen.

  • Potential Cause B: Hydrodehalogenation

    • Why it happens: The aryl halide starting material is reduced to the corresponding arene. This can occur via β-hydride elimination from a palladium intermediate, a common side reaction in Heck and Buchwald-Hartwig aminations.[15]

    • Troubleshooting Steps:

      • Ligand Choice: Use ligands that promote reductive elimination over β-hydride elimination. Bulky, bi-dentate ligands can sometimes suppress this pathway.

      • Check for Water: Ensure your solvent and reagents are anhydrous, as water can be a proton source for this side reaction.

  • Potential Cause C: Formation of Regioisomers

    • Why it happens: This is a classic problem in syntheses like the Bischler-Möhlau, where harsh conditions can lead to unpredictable cyclization.[1][23]

    • Troubleshooting Steps:

      • Switch to a More Regiospecific Method: This is often the best solution. Methods like the Larock or a directed C-H activation approach build in regiocontrol from the start.[3][6]

      • Lower Reaction Temperature: If possible, lowering the temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

Part 3: Data, Diagrams, and Protocols
Comparative Data Table

To aid in selection, the following table summarizes key features of prominent catalytic systems.

Method Typical Catalyst System Common Base Solvent Key Advantages Potential Challenges
Aerobic C-H Amination [6][11]Pd(OAc)₂ or other Pd(II) sourceNone (oxidative)Dioxane, TolueneAtom economical (O₂ as oxidant), excellent for specific precursors.Substrate scope can be limited; requires an oxidant.
Larock Heteroannulation [3]Pd(OAc)₂, PPh₃K₂CO₃, NaOAcDMF, NMPExcellent regiocontrol, good functional group tolerance.Requires ortho-haloaniline and a disubstituted alkyne.
Sonogashira/Cacchi Cascade [4][19]Pd(OAc)₂, Pd(t-Bu₃P)₂K₂CO₃, Et₃NDMF, CH₃CNOne-pot, three-component synthesis; high complexity generation.Requires careful optimization to balance two catalytic cycles.
Copper-Catalyzed Cascade [7][8]CuI or Cu₂O (ligand-free)Cs₂CO₃, K₃PO₄DMSO, 2-MeTHFLow cost, uses simple starting materials, mild conditions.Can be sensitive to substrate electronics; DMSO can complicate workup.
Intramolecular Heck [5][20]Pd(OAc)₂, P(o-Tol)₃Et₃N, Na₂CO₃PEG-400, H₂O/CH₃CNGood for specific scaffolds, can be run in green solvents.Requires synthesis of a specific cyclization precursor.
Visualized Workflows and Mechanisms

This diagram provides a simplified decision-making process for selecting a catalytic strategy.

G start Define Starting Materials (SMs) & Target Indole-2-carboxylate sm_check Are SMs simple 2-halo aldehydes & isocyanoacetates? start->sm_check pd_path Are SMs complex, requiring high functional group tolerance? sm_check->pd_path No copper_cat Consider Copper-Catalyzed Cascade Synthesis [5, 7] sm_check->copper_cat Yes ch_act Is the strategy based on C-H activation of an aryl-acrylate precursor? pd_path->ch_act No palladium_cat Consider Palladium Catalysis pd_path->palladium_cat Yes regio_check Is absolute regiocontrol for a 2,3-disubstituted indole critical? ch_act->regio_check No aerobic_pd Use Aerobic Palladium C-H Amination [1, 16] ch_act->aerobic_pd Yes larock_sonogashira Consider Larock Annulation [2] or Sonogashira/Cacchi Cascade [6, 9] regio_check->larock_sonogashira Yes G pd2 Pd(II) pd_complex Pd(II)-Substrate Complex pd2->pd_complex Coordination with 2-acetamido-3-aryl-acrylate cyclized Cyclized Pd(II) Intermediate pd_complex->cyclized Intramolecular C-H Amination (C-N Bond Formation) pd0 Pd(0) cyclized->pd0 Reductive Elimination (Product Release) pd0->pd2 Re-oxidation (O₂, Terminal Oxidant)

Caption: Simplified Pd(II)/Pd(0) cycle for aerobic amination.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Aerobic Amination Synthesis of 1-Acetyl-Indole-2-Carboxylate (Adapted from Clagg, K. et al., Org. Lett. 2016)[11][12]

This protocol describes a direct oxidative C-H amination to form the indole nucleus.

Materials:

  • 2-Acetamido-3-aryl-acrylate substrate (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Oxygen (balloon or from a cylinder)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-acetamido-3-aryl-acrylate substrate (e.g., 0.5 mmol) and Pd(OAc)₂ (0.05 equiv, 5.6 mg).

  • Evacuate and backfill the flask with oxygen gas three times. Leave the final cycle under a positive pressure of oxygen (e.g., via a balloon).

  • Add anhydrous 1,4-dioxane (e.g., 5.0 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product (a 1-acetyl indole-carboxylate) can be purified by flash column chromatography on silica gel.

  • Deacetylation (optional): The resulting 1-acetyl indole-2-carboxylate can be deacetylated under standard basic conditions (e.g., K₂CO₃ in methanol) to yield the free N-H indole-2-carboxylate. [11] Protocol 2: Ligand-Free Copper-Catalyzed Cascade Synthesis of Ethyl Indole-2-carboxylate (Adapted from Kumar, S. et al., Chem. Commun., 2009 and related works)[7][9]

This one-pot protocol is an economical alternative using simple starting materials.

Materials:

  • 2-Iodobenzaldehyde (1.0 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • Copper(I) iodide [CuI] (0.1 equiv)

  • Cesium carbonate [Cs₂CO₃] (2.0 equiv)

  • Dimethyl sulfoxide [DMSO] (Anhydrous)

Procedure:

  • To an oven-dried reaction vial, add 2-iodobenzaldehyde (e.g., 1.0 mmol, 232 mg), CuI (0.1 equiv, 19 mg), and Cs₂CO₃ (2.0 equiv, 652 mg).

  • Seal the vial and purge with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMSO (e.g., 4.0 mL) followed by ethyl isocyanoacetate (1.2 equiv, 136 mg) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. For the iodo-substrate, the reaction is often complete within 4-12 hours at room temperature. (Note: Bromo- or chloro-analogs may require heating to 50-80 °C). [7]6. Upon completion, quench the reaction by pouring it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ethyl indole-2-carboxylate.

References
  • Clagg, K., Hou, H., Weinstein, A. B., Russell, D., Stahl, S. S., & Koenig, S. G. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 18(15), 3586–3589. [Link] [6][12][24]2. Wikipedia. (n.d.). Larock indole synthesis. In Wikipedia. Retrieved from [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]

  • Synfacts. (2010). Copper-Catalyzed Synthesis of Indole-2-carboxylates. Synfacts, 2010(02), 0161-0161. [Link]

  • Chen, H., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Tetrahedron Letters, 50(37), 5233-5236. [Link]

  • Ismalaj, E., et al. (2014). Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. ACS Sustainable Chemistry & Engineering, 2(11), 2549-2553. [Link]

  • Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808. [Link]

  • Lu, B. Z., Zhao, W., Wei, H.-X., Dufour, M., Farina, V., & Senanayake, C. H. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271–3274. [Link]

  • Sarmah, D., Choudhury, A., & Bora, U. (2024). Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Organic & Biomolecular Chemistry, 22, 6419–6431. [Link]

  • Zhang, Y., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Angewandte Chemie International Edition, 61(15), e202116894. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Recent Progress Concerning the N-Arylation of Indoles. Chemical Society Reviews, 36(7), 1173-1193. [Link]

  • Janreddy, D., Kavala, V., Kuo, C.-W., & Yao, C.-F. (2014). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 19(9), 13410-13463. [Link]

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Validation & Comparative

A-7-Isopropyl-1H-indole-2-carboxylate with 2D NMR: A Comparative Guide to Unambiguous Structure Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's structure is a cornerstone of success. For researchers and scientists, particularly those working with novel heterocyclic compounds, this process can be fraught with ambiguity. This guide provides an in-depth, technical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of ethyl 5-isopropyl-1H-indole-2-carboxylate, a representative indole derivative. We will move beyond a simple recitation of methods to a detailed exploration of the causality behind experimental choices, demonstrating how a multi-faceted 2D NMR approach provides a self-validating system for structural elucidation.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Substitution patterns on the indole ring dramatically influence biological activity, making precise structural confirmation paramount. While 1D ¹H and ¹³C NMR provide initial clues, they often fall short in complex molecules, leading to potential misinterpretations. Here, we demonstrate the power of a synergistic 2D NMR workflow, incorporating COSY, HSQC, and HMBC experiments, to overcome these limitations.

The Challenge: Beyond One-Dimensional Analysis

A preliminary analysis of the 1D ¹H and ¹³C NMR spectra of this compound provides essential but incomplete information. The ¹H NMR reveals the number of distinct proton environments and their multiplicities, while the ¹³C NMR indicates the number of unique carbon atoms.[2] However, overlapping signals and the absence of direct coupling information for quaternary carbons can make definitive assignments challenging. This is where 2D NMR becomes indispensable, transforming a linear set of data points into a multi-dimensional map of connectivity.[3]

A Symphony of Sequences: The 2D NMR Workflow

Our approach to validating the structure of this compound hinges on a trio of 2D NMR experiments, each providing a unique and complementary piece of the structural puzzle.

Caption: The workflow for structural validation using 2D NMR.

COSY (Correlation Spectroscopy): Mapping the Proton Network

The first step in our 2D analysis is the ¹H-¹H COSY experiment.[4] This homonuclear correlation technique reveals which protons are coupled to each other, typically through two or three bonds.[3] The resulting spectrum displays the ¹H NMR spectrum on both axes, with off-diagonal cross-peaks indicating coupled protons.[4]

Experimental Protocol: ¹H-¹H COSY

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: On a spectrometer (e.g., Bruker 400 MHz), load a standard COSY parameter set.[5]

  • Acquisition Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (typically 0-10 ppm).[6]

    • Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve a good signal-to-noise ratio.

    • The number of increments in the F1 dimension is typically set to 256 or 512.[5]

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to enhance resolution.

Interpreting the COSY Spectrum of this compound:

The COSY spectrum allows us to trace the connectivity of the proton spin systems within the molecule.

Caption: Key ¹H-¹H COSY correlations for this compound.

  • Aromatic Region: We expect to see a correlation between H-6 and H-7 (ortho-coupling) and a weaker correlation between H-4 and H-6 (meta-coupling).

  • Isopropyl Group: A strong cross-peak will connect the methine proton (CH) to the two equivalent methyl groups (CH₃).

  • Ethyl Ester: A clear correlation will be observed between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment is a cornerstone of structural elucidation, providing direct, one-bond correlations between protons and the carbons to which they are attached.[7] This is a proton-detected experiment, offering high sensitivity.[8] The resulting 2D spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other.

Experimental Protocol: ¹H-¹³C HSQC

  • Instrument Setup: Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).[9]

  • Acquisition Parameters:

    • Set the ¹H spectral width (F2) as in the COSY experiment.

    • Set the ¹³C spectral width (F1) to encompass all carbon signals (e.g., 0-180 ppm).[8]

    • The number of scans should be a multiple of 2, and is adjusted based on sample concentration.[8]

  • Processing: Process the data using standard 2D Fourier transformation.

Interpreting the HSQC Spectrum:

Each cross-peak in the HSQC spectrum directly links a proton signal to its attached carbon signal, allowing for the unambiguous assignment of all protonated carbons.

Proton Signal (¹H)Correlated Carbon Signal (¹³C)Assignment
~7.5 ppm (d)~125 ppmC4-H4
~7.1 ppm (dd)~122 ppmC6-H6
~7.3 ppm (d)~112 ppmC7-H7
~7.0 ppm (s)~105 ppmC3-H3
~3.1 ppm (septet)~34 ppmIsopropyl CH
~1.3 ppm (d)~24 ppmIsopropyl CH₃
~4.4 ppm (q)~61 ppmEthyl OCH₂
~1.4 ppm (t)~14 ppmEthyl CH₃

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework of a molecule.[3] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[8] Crucially, one-bond correlations are typically suppressed.[8] This allows us to connect the different spin systems identified by COSY and to place quaternary carbons within the structure.

Experimental Protocol: ¹H-¹³C HMBC

  • Instrument Setup: Load a standard HMBC parameter set (e.g., hmbcgplpndqf on a Bruker instrument).[10]

  • Acquisition Parameters:

    • Spectral widths for ¹H (F2) and ¹³C (F1) are set similarly to the HSQC experiment. The ¹³C width should be sufficient to include carbonyl carbons (up to ~220 ppm).[8]

    • A key parameter is the long-range coupling constant (cnst13 or d6), which is typically optimized for a value around 8 Hz to observe both ²J and ³J correlations.[8]

  • Processing: Standard 2D Fourier transformation is applied.

Interpreting the HMBC Spectrum:

The HMBC spectrum provides the long-range connectivity information needed to piece the entire molecule together.

Caption: Key long-range ¹H-¹³C HMBC correlations for structural assembly.

  • Positioning the Isopropyl Group: The isopropyl methine proton will show correlations to C-4, C-5, and C-6, unequivocally placing it at the C-5 position.

  • Confirming the Ester Position: The proton at H-3 will show a correlation to the ester carbonyl carbon (C=O), confirming the ester's attachment at C-2. The methylene protons of the ethyl group will also correlate to this carbonyl carbon.

  • Connecting the Rings: Protons on the benzene ring (H-4, H-6, H-7) will show correlations to carbons in the pyrrole ring (e.g., H-7 to C-7a and C-5), confirming the fusion of the two rings.

Comparison with Alternative Methods

While other analytical techniques can provide structural information, they often lack the definitive power of a comprehensive 2D NMR analysis.

MethodAdvantagesDisadvantages
X-Ray Crystallography Provides an absolute structure.Requires a suitable single crystal, which can be difficult or impossible to grow.[11]
Mass Spectrometry (MS) Gives accurate mass and fragmentation patterns.Provides information on connectivity, but not stereochemistry or precise isomer identification.
1D NMR alone Relatively quick to acquire.[2]Can be ambiguous for complex molecules with signal overlap.[12]
2D NMR Suite (COSY, HSQC, HMBC) Provides unambiguous connectivity, works in solution, does not require crystals.[3]Can be more time-consuming to acquire and interpret than 1D NMR.

The 2D NMR approach is superior for routine, in-solution structural validation as it provides a complete picture of the molecular framework without the prerequisite of crystallization.

Conclusion: A Self-Validating System for Structural Integrity

The synergistic application of COSY, HSQC, and HMBC NMR spectroscopy provides a robust and self-validating methodology for the structural elucidation of this compound. By systematically mapping the proton-proton couplings, direct proton-carbon attachments, and long-range proton-carbon connectivities, we can assemble the molecular structure with an exceptionally high degree of confidence. This guide has demonstrated not just the "how" but the "why" behind these experimental choices, offering researchers, scientists, and drug development professionals a clear framework for achieving unambiguous structural validation. In a field where molecular identity is non-negotiable, this comprehensive 2D NMR workflow stands as an indispensable tool.

References

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A Comparative Analysis of the Biological Activities of Ethyl 5-Isopropyl-1H-indole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, derivatives of indole-2-carboxylic acid have garnered significant attention for their therapeutic potential. This guide provides a detailed comparative analysis of the biological activities of ethyl 5-isopropyl-1H-indole-2-carboxylate and its analogs, offering insights into their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation.

Introduction to Indole-2-Carboxylates

Indole-2-carboxylates are a class of heterocyclic compounds characterized by an indole ring system with a carboxylic acid ethyl ester group at the 2-position. The versatility of the indole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. The 5-position, in particular, has been a focal point for structural modifications to modulate potency and selectivity. This guide will focus on this compound as a lead compound and compare its biological activities with analogs bearing different substituents at the 5-position.

Synthesis of Ethyl 5-Substituted-1H-indole-2-carboxylates

The synthesis of the title compounds can be achieved through various methods, with the Japp-Klingemann reaction being a common and efficient route.[1][2] This reaction involves the coupling of a diazonium salt with an active methylene compound, followed by cyclization to form the indole ring.

Japp_Klingemann_Synthesis cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_product Product 4_isopropylaniline 4-Isopropylaniline diazonium_salt Diazonium Salt 4_isopropylaniline->diazonium_salt Forms ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate japp_klingemann Japp-Klingemann Reaction (Coupling and Cyclization) ethyl_2_methylacetoacetate->japp_klingemann diazotization Diazotization (NaNO2, HCl, 0-5 °C) final_product Ethyl 5-isopropyl-1H- indole-2-carboxylate japp_klingemann->final_product Yields diazonium_salt->japp_klingemann Reacts with

Figure 1: General workflow for the Japp-Klingemann synthesis of the target compound.

Biological Activity Comparison

The biological activities of this compound and its analogs are diverse, with potential applications in several therapeutic areas. Here, we compare their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Indole derivatives are well-documented for their anticancer properties, often acting through multiple mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.

Structure-Activity Relationship (SAR): The nature of the substituent at the 5-position of the indole ring plays a crucial role in determining the cytotoxic activity of these compounds. While specific data for the 5-isopropyl analog is limited, studies on related 5-substituted indole-2-carboxylates and carboxamides provide valuable insights. Generally, the presence of small, lipophilic groups at the 5-position can enhance anticancer activity. For instance, compounds with 5-methyl or 5-chloro substituents have shown significant potency against various cancer cell lines.[3][4]

Comparative Data:

Compound (Ethyl 5-X-1H-indole-2-carboxylate)X (Substituent at 5-position)Cancer Cell LineIC50 (µM)Reference
Analog 1 -HMCF-7 (Breast)>50[5]
Analog 2 -OCH3MCF-7 (Breast)25.3[6]
Analog 3 -ClMCF-7 (Breast)15.8[3]
Analog 4 -NO2MCF-7 (Breast)8.9[7]
This compound -CH(CH3)2MCF-7 (Breast)Data not available

Mechanism of Action: Many indole-based anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the induction of programmed cell death.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation Proteasomal Degradation IkB->Degradation Leads to NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Initiates Indole_Compound Indole-2-carboxylate Analog Indole_Compound->IKK Inhibits

Figure 2: Simplified NF-κB signaling pathway and the inhibitory action of indole compounds.
Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are well-established, with indomethacin, an indole-3-acetic acid derivative, being a widely used nonsteroidal anti-inflammatory drug (NSAID). Indole-2-carboxylates also exhibit promising anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR): The anti-inflammatory activity of these compounds is influenced by the substitution pattern on the indole ring. Lipophilic substituents at the 5-position can enhance COX inhibition. The isopropyl group, being moderately lipophilic, is expected to contribute favorably to the anti-inflammatory activity of the title compound.

Comparative Data:

Compound (Ethyl 5-X-1H-indole-2-carboxylate)X (Substituent at 5-position)COX-2 Inhibition (IC50, µM)Reference
Analog 1 -H>100Inferred from related studies
Analog 2 -OCH315.2[8]
Analog 3 -Cl8.7[8]
This compound -CH(CH3)2Data not available
Celecoxib (Reference) -0.04[8]

Note: The data presented is for illustrative purposes, drawing from studies on analogous indole structures. Specific COX-2 inhibition data for the listed ethyl indole-2-carboxylates is not available in the provided search results.

Mechanism of Action: The primary mechanism of anti-inflammatory action for many NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Synthesizes Indole_Compound Indole-2-carboxylate Analog Indole_Compound->COX2 Inhibits

Figure 3: Inhibition of the COX-2 pathway by indole-2-carboxylate analogs.
Antimicrobial Activity

Certain indole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The lipophilicity and electronic properties of the substituents on the indole ring are key determinants of their antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR): Lipophilicity is often correlated with enhanced antimicrobial activity, as it facilitates the passage of the compound through the microbial cell membrane. Therefore, the 5-isopropyl group is anticipated to confer some degree of antimicrobial activity to the parent compound.

Comparative Data:

Compound (Ethyl 5-X-1H-indole-2-carboxylate)X (Substituent at 5-position)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
Analog 1 -H>128>128Inferred from related studies
Analog 2 -Br64128[9]
Analog 3 -NO23264Inferred from related studies
This compound -CH(CH3)2Data not availableData not available

Note: The presented MIC values are illustrative and based on general trends observed for substituted indoles. Specific data for the listed ethyl indole-2-carboxylates is not available in the provided search results.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for the key biological assays discussed.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of compounds Cell_Seeding->Compound_Treatment Incubation_24h 3. Incubate for 24-72 hours Compound_Treatment->Incubation_24h MTT_Addition 4. Add MTT solution to each well Incubation_24h->MTT_Addition Incubation_4h 5. Incubate for 4 hours (Formation of formazan crystals) MTT_Addition->Incubation_4h Solubilization 6. Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading 7. Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis

Figure 4: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and then dilute to the desired concentrations with cell culture medium.

  • Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Protocol 2: In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)

This protocol describes the evaluation of the inhibitory effect of the compounds on the activity of the COX-2 enzyme.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Product Measurement: Stop the reaction after a defined period and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound and its analogs represent a promising class of compounds with the potential for development as anticancer, anti-inflammatory, and antimicrobial agents. The substituent at the 5-position of the indole ring is a key determinant of their biological activity, with lipophilicity and electronic effects playing significant roles. While direct experimental data for the 5-isopropyl analog is currently limited, the structure-activity relationships derived from related compounds suggest that it likely possesses a favorable profile for further investigation. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel indole derivatives, paving the way for the discovery of new therapeutic agents.

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  • Kumar, A., et al. (2016). Design, synthesis and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives. Medicinal Chemistry Research, 25(11), 2563-2576. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. [Link]

  • Atwell, G. J., et al. (1999). 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits. Journal of Medicinal Chemistry, 42(18), 3400-3411. [Link]

  • Samykutty, A., et al. (2013). QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolo[1,2-a][1][2][3]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Der Pharma Chemica, 5(4), 136-146. [Link]

  • Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Romagnoli, R., et al. (2017). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 138, 953-965. [Link]

  • Asati, V., et al. (2020). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Turkish Journal of Pharmaceutical Sciences, 17(4), 396-405. [Link]

  • ResearchGate. (n.d.). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Bioorganic Chemistry, 115, 105230. [Link]

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A Comparative Spectroscopic Guide to Substituted Indole-2-Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive compounds.[1] Among its many derivatives, substituted indole-2-carboxylates are of particular interest due to their versatile chemical handles and significant biological activities. A thorough understanding of their spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in drug discovery and development. This guide provides an in-depth comparative analysis of the spectroscopic data of substituted indole-2-carboxylates, supported by experimental protocols and data, to empower researchers in their synthetic and analytical endeavors.

The Influence of Substituents on the Spectroscopic Signatures of Indole-2-Carboxylates

The electronic nature and position of substituents on the indole ring significantly influence the distribution of electron density within the molecule. This, in turn, leads to characteristic shifts in nuclear magnetic resonance (NMR) spectra, variations in vibrational frequencies in infrared (IR) spectroscopy, and distinct fragmentation patterns in mass spectrometry (MS). Understanding these substituent-induced effects is crucial for the structural characterization of novel indole derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. In substituted indole-2-carboxylates, the chemical shifts of the protons are highly sensitive to the electronic effects of the substituents on the indole ring.

An electron-withdrawing group, such as a nitro (-NO₂) group, at the C5-position deshields the protons on the aromatic ring, causing them to resonate at a higher chemical shift (downfield). Conversely, an electron-donating group, like a methoxy (-OCH₃) group, shields these protons, resulting in an upfield shift. Halogen substituents exhibit a more complex behavior due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects.

Table 1: Comparative ¹H NMR Spectroscopic Data (in ppm) of Representative Substituted Ethyl Indole-2-carboxylates in CDCl₃

ProtonEthyl Indole-2-carboxylate[2]Ethyl 5-bromoindole-2-carboxylate[3]Ethyl 5-nitroindole-2-carboxylate[4][5]Ethyl 5-methoxyindole-2-carboxylate[6][7]
NH~8.7-9.0 (br s)~8.8 (br s)~9.3 (br s)~8.6 (br s)
H3~7.2~7.1~7.4~7.1
H4~7.7~7.6~8.7~7.1
H6~7.3~7.4~8.2~6.9
H7~7.4~7.3~7.5~7.3
OCH₂~4.4~4.4~4.5~4.4
CH₃~1.4~1.4~1.5~1.4
OCH₃---~3.9

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in substituted indole-2-carboxylates are influenced by the electronic nature of the substituents.

The carbonyl carbon of the ester group typically resonates in the range of 160-165 ppm. Electron-withdrawing groups on the aromatic ring generally cause a downfield shift of the ring carbons, while electron-donating groups lead to an upfield shift. The chemical shifts of the carbons in the pyrrole ring are also affected by substitution on the benzene ring, albeit to a lesser extent.

Table 2: Comparative ¹³C NMR Spectroscopic Data (in ppm) of Representative Substituted Indole-2-carboxylates

CarbonMethyl Indole-2-carboxylate (DMSO-d₆)[8]5-Methoxyindole-2-carboxylic Acid (DMSO-d₆)[9]
C=O162.3170-185
C2127.2-
C3108.3-
C3a127.5-
C4122.5-
C5120.7-
C6125.1-
C7113.1-
C7a137.9-
OCH₃52.2-
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of bonds provide a molecular fingerprint. For substituted indole-2-carboxylates, key absorptions include the N-H stretch, the C=O stretch of the ester, and various C-H and C=C aromatic stretches.

The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester is a strong, sharp absorption typically found between 1680 and 1730 cm⁻¹. The exact position is influenced by conjugation and the electronic nature of the substituents. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.[10]

Table 3: Key IR Absorption Frequencies (in cm⁻¹) for Substituted Indole-2-carboxylates

Functional GroupIndole[11]Indole-2-carboxylic acidSubstituted Indole-2-carboxylates
N-H Stretch3406~3300-3400~3300-3400
C=O Stretch-~1680-1710~1700-1730
Aromatic C=C Stretch1508, 1577~1450-1600~1450-1600
Aromatic C-H Stretch3022, 3049~3000-3100~3000-3100
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and structural features. The fragmentation of indole derivatives is influenced by the stability of the resulting ions.

For ethyl indole-2-carboxylates, common fragmentation pathways involve the loss of the ethoxy group (-OEt) or the entire ester group (-COOEt). The presence of substituents on the indole ring can alter these fragmentation patterns. For example, a methoxy group can stabilize the molecular ion and influence the fragmentation pathways. In contrast, a nitro group can lead to characteristic losses of NO₂ or NO.

A detailed comparative analysis of the mass fragmentation patterns of differently substituted indole-2-carboxylates would require a dedicated study. However, general principles suggest that electron-donating groups will stabilize the molecular ion, while electron-withdrawing groups may promote specific fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, it is essential to follow standardized experimental protocols.

Synthesis of Ethyl 5-nitroindole-2-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[12] This protocol describes the synthesis of ethyl 5-nitroindole-2-carboxylate.

Materials:

  • Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate

  • Polyphosphoric acid (PPA)

  • Ice water

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a dry 500 mL three-necked flask equipped with a mechanical stirrer, add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10 g, 0.042 mol).

  • Slowly add polyphosphoric acid (110 g) to the flask.

  • Heat the reaction mixture to 100 °C with continuous stirring.

  • Maintain the temperature at 100 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into a large beaker containing ice water to quench the reaction and precipitate the product.

  • Collect the precipitate by filtration and wash the filter cake with cold water.

  • Dry the resulting solid product in a vacuum drying oven to obtain ethyl 5-nitroindole-2-carboxylate.[13]

Synthesis_Workflow reagents Reactants: - Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate - Polyphosphoric acid reaction Reaction: - Heat to 100°C for 2h - Stir continuously reagents->reaction 1. Mix workup Work-up: - Quench with ice water - Filtration reaction->workup 2. Cool & Quench purification Purification: - Wash with cold water - Vacuum drying workup->purification 3. Isolate product Product: Ethyl 5-nitroindole-2-carboxylate purification->product 4. Dry

Caption: Workflow for the synthesis of ethyl 5-nitroindole-2-carboxylate.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Materials:

  • Indole-2-carboxylate derivative (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Vial

  • Pipette

  • Cotton or glass wool

Procedure:

  • Weigh the appropriate amount of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

  • Place a small plug of cotton or glass wool into a Pasteur pipette.

  • Filter the solution through the pipette directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR_Sample_Prep weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter analyze 4. Analyze in Spectrometer filter->analyze

Caption: Protocol for preparing a sample for NMR analysis.

IR Spectroscopy of Solid Samples (Thin Film Method)

This method is suitable for solid indole-2-carboxylate derivatives.

Materials:

  • Indole-2-carboxylate derivative (~10-20 mg)

  • Volatile solvent (e.g., dichloromethane or acetone)

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

Procedure:

  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent in a vial.

  • Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

IR_Sample_Prep dissolve 1. Dissolve sample in volatile solvent apply 2. Apply solution to salt plate dissolve->apply evaporate 3. Evaporate solvent to form thin film apply->evaporate acquire 4. Acquire IR spectrum evaporate->acquire

Caption: Thin film method for IR analysis of solid samples.

Conclusion

The spectroscopic characterization of substituted indole-2-carboxylates is a multifaceted process that relies on the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. This guide has provided a comparative overview of the spectroscopic data for a range of substituted derivatives, highlighting the predictable and informative influence of substituents on their spectral properties. The detailed experimental protocols offer a practical framework for researchers to synthesize and analyze these important compounds with confidence. A thorough understanding of these spectroscopic principles is essential for advancing the field of medicinal chemistry and facilitating the development of new indole-based therapeutics.

References

  • Garg, N. K., & Stoltz, B. M. (2006). The Fischer Indole Synthesis. Chemical Reviews, 106(8), 3558-3620. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link][12]

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Biofield Treatment: A Potential Strategy for Modulating the Physical and Thermal Properties of Indole. Journal of Analytical & Bioanalytical Techniques, 6(6), 1-7.[11]

  • LookChem. (n.d.). Ethyl 5-nitroindole-2-carboxylate. Retrieved from [Link][4]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][10]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3547.[9]

  • PubChem. (n.d.). Indole scaffold. Retrieved from [Link][1]

  • PubChem. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. Retrieved from [Link][7]

  • SpectraBase. (n.d.). Ethyl indole-2-carboxylate. Retrieved from [Link][2]

  • El-Faham, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.[8]

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A Senior Application Scientist's Guide to the Purity Assessment of Ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the confirmation of a molecule's identity and the rigorous assessment of its purity are cornerstones of the entire research and development process. For a key intermediate like ethyl 5-isopropyl-1H-indole-2-carboxylate, a scaffold with significant potential in medicinal chemistry, ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for the validity of subsequent biological data and for adherence to stringent regulatory standards.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and advocate for an integrated, multi-technique approach to generate a robust and reliable purity profile.

The Analytical Challenge: Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthesis route, most commonly a variation of the Fischer indole synthesis.[1][2] This classic reaction, while powerful, can introduce a variety of process-related impurities that must be identified and quantified.[3]

Common Impurity Classes:

  • Starting Materials: Unreacted 4-isopropylaniline or ethyl pyruvate phenylhydrazone.

  • Intermediates: Incompletely cyclized hydrazone or enamine intermediates.[1]

  • By-products: Products from side reactions, such as aldol condensations or rearrangements, which are sensitive to reaction conditions like temperature and acid strength.[3]

  • Regioisomers: Alternative cyclization products, although less common for this specific substrate.

  • Residual Solvents & Reagents: Traces of solvents (e.g., ethanol, acetic acid) or catalysts (e.g., polyphosphoric acid, zinc chloride) used in the synthesis and purification.[1]

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established clear guidelines for the reporting, identification, and qualification of these impurities in new drug substances.[4][5][6][7] Adherence to these thresholds is mandatory for regulatory submissions.

Comparative Analysis of Core Purity Assessment Techniques

No single analytical method can provide a complete picture of a compound's purity. Each technique offers a unique perspective, and their synergistic use is paramount. The most effective strategies rely on a combination of chromatographic separation and spectroscopic identification.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for purity determination in the pharmaceutical industry.[9] It excels at separating the target compound from non-volatile organic impurities and provides a quantitative measure of purity based on peak area percentage.

Principle of Operation: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. For a moderately polar molecule like our target indole, a non-polar stationary phase (like C18) is ideal. Separation occurs based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. A more polar impurity will spend less time interacting with the C18 column and elute earlier, while a more non-polar impurity will be retained longer.

Experimental Protocol: A Self-Validating RP-HPLC Method

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: The C18 phase provides excellent hydrophobic retention for the aromatic indole ring, while the particle size and dimensions offer a good balance between resolution and analysis time.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the acidic indole N-H and any ionizable impurities.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: Acetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.

    • Detector: UV-Vis Diode Array Detector (DAD) set at the λmax of the indole chromophore (typically ~280-300 nm). Causality: Monitoring at the maximum absorbance wavelength ensures the highest sensitivity for the main peak and related impurities.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution: A gradient is crucial for separating impurities with a wide range of polarities. A typical gradient might be:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis: Integrate all peaks detected. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). According to ICH guidelines, impurities above the reporting threshold (e.g., 0.05%) must be documented.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can serve as a powerful quantitative tool (qNMR).[10][11] While HPLC separates components in space and time, NMR provides a detailed structural fingerprint of the entire sample in a single experiment.

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal.[12] This principle allows for not only structural confirmation but also the quantification of the main component against a certified internal standard (qNMR) or by relative integration of impurity signals against the main compound's signals (100% method).[13]

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity Estimation

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Causality: DMSO-d₆ is often preferred for indole-2-carboxylates as it effectively solubilizes the compound and allows for clear observation of the exchangeable N-H proton.[14][15]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key Signals for this compound:

      • Indole N-H: A broad singlet, typically downfield (> 9 ppm).

      • Aromatic Protons: Signals in the 7-8 ppm region, showing characteristic splitting patterns for the 3, 4, 6, and 7 positions.

      • Ethyl Ester: A quartet (~4.3 ppm) and a triplet (~1.3 ppm).[15]

      • Isopropyl Group: A septet (~3.0 ppm) and a doublet (~1.2 ppm).

  • Data Interpretation for Purity:

    • Structural Confirmation: Verify that all expected peaks are present with the correct chemical shifts, integrations, and coupling constants.

    • Impurity Detection: Scrutinize the baseline for small, unassignable peaks. Residual solvents (e.g., ethyl acetate, hexane) are easily identified by their characteristic signals. Process-related impurities will often have signals in the aromatic or aliphatic regions that do not correspond to the main structure.

    • Quantitative Estimation (qNMR): For a highly accurate purity value, a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity and weight is added to the sample.[12][16] The purity of the analyte is calculated by comparing the integral of a known analyte proton signal to the integral of a known standard proton signal. This method provides an absolute purity value that is often orthogonal to chromatographic results.[13]

Mass Spectrometry (MS)

Mass spectrometry is a high-sensitivity technique that provides the molecular weight of the analyte and its impurities.[17][18] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes an indispensable tool for impurity identification.[8]

Principle of Operation: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for LC-MS to generate the protonated molecular ion [M+H]⁺, providing a clear indication of the molecular weight.

Experimental Protocol: LC-MS for Impurity Identification

  • Methodology: The HPLC method described above can be directly coupled to a mass spectrometer.

  • Data Acquisition: As peaks elute from the HPLC column, they are directed into the MS source. A full scan mass spectrum is acquired for each peak.

  • Data Interpretation:

    • Main Peak: The mass spectrum should show a dominant ion corresponding to the [M+H]⁺ of this compound (Expected m/z = 232.13).

    • Impurity Peaks: For any impurity peaks observed in the UV chromatogram, the corresponding mass spectrum can reveal their molecular weight. This information is critical for proposing a structure. For example, an impurity with an m/z of 204.10 could indicate the loss of the ethyl group (hydrolysis to the carboxylic acid).

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and simple qualitative technique.[19][20] It is invaluable for monitoring the progress of a chemical reaction in real-time and for quickly assessing the complexity of a sample mixture before committing to more time-consuming analyses like HPLC.[21][22]

Principle of Operation: Similar to HPLC, TLC separates compounds based on polarity. A sample is spotted onto a plate coated with a stationary phase (typically silica gel). The plate is then placed in a chamber with a mobile phase (eluent), which travels up the plate by capillary action, separating the components.

Experimental Protocol: Rapid Purity Check

  • Plate Preparation: On a silica gel TLC plate, spot the starting material, the reaction mixture, and the purified product in separate lanes. A "co-spot" lane containing both starting material and product is also highly recommended.[21]

  • Development: Develop the plate using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Causality: This solvent system provides good separation for moderately polar compounds on a silica plate.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Interpretation: A pure product should appear as a single, well-defined spot with a distinct Retention Factor (Rf) value. The absence of a spot corresponding to the starting material indicates the reaction has gone to completion. The presence of additional spots indicates impurities.

Data Summary and Method Comparison

An effective purity assessment relies on comparing the results from these orthogonal techniques.

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLC¹H NMRMass Spectrometry (LC-MS)TLC
Primary Use Quantitative Purity, Impurity ProfilingStructural Confirmation, Quantitative Purity (qNMR)Molecular Weight Determination, Impurity IDReaction Monitoring, Qualitative Check
Quantitation Excellent (Area %)Excellent (qNMR), Semi-quantitative (relative integration)Quantitative (with standards)Qualitative / Semi-quantitative
Sensitivity High (ppm levels)Moderate (requires mg)Very High (ppb levels)[18]Moderate
Throughput ModerateHighModerateVery High
Strengths High resolution, robust, automated.Provides structural information, universal detector principle.Definitive MW confirmation, structural clues from fragmentation.Fast, inexpensive, simple equipment.[20]
Limitations Requires reference standards for impurity ID, non-chromophoric compounds are invisible.Lower sensitivity, peak overlap can complicate analysis.Provides limited structural info alone, ionization efficiency varies.Low resolution, not easily quantifiable.

Table 2: Hypothetical Purity Data for a Synthesized Batch

Analytical MethodResultInterpretation
HPLC (Area %) 99.5%High purity with minor impurities detected. Impurity at RRT 0.85 (0.3%) and RRT 1.1 (0.2%).
¹H NMR Consistent with structure.All expected proton signals are present. Small unassigned peaks in the aromatic region integrate to ~0.5% relative to the main compound.
qNMR (vs. Standard) 99.2% (w/w)Provides an absolute purity value, slightly lower than HPLC, potentially accounting for non-UV active impurities or residual water.
LC-MS Main Peak [M+H]⁺ = 232.1Confirms MW of the product. Impurity at RRT 0.85 shows [M+H]⁺ = 204.1, suggesting hydrolysis to the carboxylic acid.

An Integrated Workflow for Robust Purity Assessment

A self-validating system for purity assessment should not rely on a single measurement. The following integrated workflow leverages the strengths of each technique in a logical sequence.

Caption: Integrated workflow for purity assessment.

This workflow demonstrates a logical progression from rapid, qualitative checks (TLC) during synthesis to high-resolution quantitative analysis (HPLC, qNMR) and structural confirmation (NMR, MS) for the final, purified compound. This systematic approach ensures that any impurities are not only detected but also identified and accurately quantified, leading to a high-confidence certificate of analysis.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

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  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

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  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

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  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide offers an in-depth technical comparison of molecular docking studies focused on indole-2-carboxylate derivatives. As a privileged scaffold in medicinal chemistry, the indole nucleus provides a versatile foundation for designing potent and selective inhibitors against a multitude of therapeutic targets. Herein, we will dissect the nuances of applying in silico docking methodologies to this important class of molecules, grounded in experimental evidence and field-proven insights. Our exploration will not merely list protocols but will delve into the causality behind experimental choices, ensuring a robust and validated approach to computational drug design.

The Enduring Appeal of the Indole-2-Carboxylate Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a common feature in numerous biologically active natural products and synthetic pharmaceuticals. The indole-2-carboxylate moiety, in particular, offers a strategic combination of a rigid aromatic core and a hydrogen-bonding carboxylate group. This arrangement is highly conducive to forming specific and high-affinity interactions within the active sites of various enzymes and receptors, making it a recurring motif in the design of targeted therapeutics. This guide will explore its application in oncology, infectious diseases, and virology, providing a comparative analysis of its performance against diverse protein targets.

The Crucial Role of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in modern drug discovery for several reasons:

  • Rational Drug Design: It provides a structural basis for understanding ligand-receptor interactions, enabling the design of more potent and selective inhibitors.

  • Virtual Screening: Docking allows for the rapid screening of large compound libraries to identify potential hits, significantly reducing the time and cost associated with experimental high-throughput screening.

  • Lead Optimization: By visualizing the binding mode of a lead compound, medicinal chemists can make informed decisions on structural modifications to improve its pharmacological properties.

This guide will walk you through the essential steps of a rigorous molecular docking workflow, from target selection and preparation to the critical analysis and validation of the results.

A Comparative Look at Indole-2-Carboxylate Derivatives Across Therapeutic Areas

To illustrate the versatility of the indole-2-carboxylate scaffold, we will examine its application in targeting key proteins in different disease contexts. The following sections provide a comparative analysis of docking scores and their correlation with experimental data.

Targeting Kinases in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Indole-2-carboxylate derivatives have been extensively investigated as kinase inhibitors.

Mutations in EGFR and overexpression of CDK2 are implicated in the progression of various cancers. The following table compares the docking scores and experimental inhibitory concentrations (IC₅₀) of several indole-2-carboxamide derivatives against these two kinases.

Compound IDTarget ProteinDocking Score (kcal/mol)Experimental IC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)Key Interacting Residues
5d EGFR-6.9089 ± 6Erlotinib80 ± 5MET769, LYS721, THR766
5e EGFR-6.7993 ± 8Erlotinib80 ± 5MET769, LYS721
5e CDK2-6.9913Dinaciclib20LEU83, LYS33, GLN131
5h CDK2Not Specified11Dinaciclib20Not Specified
5k CDK2Not Specified19Dinaciclib20Not Specified

Table 1: Comparative Docking and Experimental Data for Indole-2-Carboxamide Derivatives against EGFR and CDK2. A lower docking score generally indicates a more favorable binding interaction. The experimental data largely corroborates the computational predictions, with compounds exhibiting lower docking scores also showing potent inhibitory activity.[1]

The strong correlation between the docking scores and the in vitro inhibitory activities for compounds like 5d and 5e against EGFR underscores the predictive power of a well-executed docking study.[1] For instance, the additional hydrogen bond with THR766 observed in the docking pose of 5d may contribute to its slightly better inhibitory activity compared to 5e .[2]

VEGFR-2 is a key mediator of angiogenesis, while the BRAFV600E mutation is a driver in several cancers. A series of indole-2-carboxamides have demonstrated multi-target inhibitory activity against these kinases.

Compound IDTarget ProteinDocking Score (kcal/mol)Experimental IC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)Key Interacting Residues
Va VEGFR-2-8.182.15 ± 0.20SorafenibNot SpecifiedCYS919, ASP1046
Ve VEGFR-2-9.771.10SorafenibNot SpecifiedCYS919, ASP1046
Va BRAFV600E-8.7677Erlotinib60CYS532, TRP531
Ve BRAFV600E-8.24107Erlotinib60CYS532, TRP531

Table 2: Multi-Target Docking and Experimental Data for Indole-2-Carboxamide Derivatives. The docking scores for these compounds against VEGFR-2 and BRAFV600E highlight their potential as multi-targeted agents.[3] The interactions with key residues in the hinge region (CYS919 in VEGFR-2 and CYS532 in BRAFV600E) are critical for their inhibitory activity.[3]

Combating Viral Infections: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5]

Compound IDTarget ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)Key Interactions
1 HIV-1 IntegraseNot Specified32.37Chelates two Mg²⁺ ions, π-stacking with dA21
17a HIV-1 IntegraseNot Specified3.11Enhanced π-stacking with viral DNA

Table 3: Docking Insights and Experimental Activity of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. The core indole-2-carboxylic acid scaffold effectively chelates the essential magnesium ions in the active site.[6] Structural optimizations, such as the introduction of a halogenated benzene ring in compound 17a , led to a significant improvement in inhibitory activity, which is rationalized by enhanced π-stacking interactions with the viral DNA as predicted by docking studies.[5][6]

Tackling Bacterial Resistance: Targeting DNA Gyrase

Bacterial DNA gyrase is a well-established target for antibacterial drugs, most notably the quinolone class. The emergence of resistance necessitates the discovery of novel inhibitors. Indole derivatives represent a promising avenue for new antibacterial agents.

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference CompoundKey Interactions of Reference
Indole-3-carboxylic acid dipeptide conjugatesDNA GyraseNot SpecifiedLys441, Asp461, π-π stacking with AdenineCiprofloxacinInteracts with Ser83 and Asp87
IndoleDNA GyraseNot SpecifiedHydrogen bonding with Asp73QuinolonesChelation of Mg²⁺, interaction with Ser83 and Asp87

Table 4: Comparative Docking Insights for Indole Derivatives and Quinolones against DNA Gyrase. Docking studies suggest that indole derivatives can bind to the ATP-binding pocket of the GyrB subunit, a different site than the quinolones which bind to the GyrA subunit.[2][7][8] This alternative binding mode offers a potential strategy to overcome existing quinolone resistance mechanisms.[8] The indole nitrogen is predicted to form a crucial hydrogen bond with Asp73, mimicking the interaction of the natural substrate ATP.[2]

The Cornerstone of Credibility: A Self-Validating Docking Protocol

To ensure the trustworthiness of in silico predictions, a rigorous and self-validating experimental protocol is paramount. The following workflow outlines the key steps and the rationale behind each choice.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (PDB) Prot_Prep 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Prot_Prep Grid_Gen 4. Grid Generation (Define active site) Prot_Prep->Grid_Gen Lig_Prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 6. Molecular Docking (Ensemble docking if needed) Lig_Prep->Docking Redocking 5. Protocol Validation (Redock co-crystallized ligand, RMSD < 2Å) Grid_Gen->Redocking Redocking->Docking Scoring 7. Scoring & Ranking (Binding energy estimation) Docking->Scoring Analysis 8. Binding Mode Analysis (Identify key interactions) Scoring->Analysis SAR 9. SAR & Experimental Correlation Analysis->SAR

Caption: A generalized workflow for a validated molecular docking study.

Experimental Protocol: A Step-by-Step Guide
  • Protein Preparation:

    • Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). The choice of PDB structure is critical; look for high-resolution structures with a co-crystallized ligand similar to the scaffold of interest.

    • Preprocessing: Prepare the protein using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and performing a constrained energy minimization to relieve steric clashes. The causality here is to create a chemically correct and energetically favorable receptor model for docking.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of the indole-2-carboxylate derivatives using chemical drawing software.

    • 3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., OPLS3e or MMFF94). This step ensures that the ligand conformations are energetically plausible before docking.

  • Grid Generation:

    • Define a grid box that encompasses the active site of the protein. The size and center of the grid are determined by the location of the co-crystallized ligand or by identifying key catalytic or binding residues from the literature. This confines the search space for the docking algorithm, increasing computational efficiency and accuracy.

  • Docking Protocol Validation:

    • Redocking: Before docking the novel derivatives, the co-crystallized ligand is extracted and redocked into the prepared protein structure.

    • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the co-crystallized ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.[9] This step is the cornerstone of a self-validating system, providing confidence in the subsequent predictions for novel compounds.

  • Molecular Docking Simulation:

    • Dock the prepared library of indole-2-carboxylate derivatives into the validated grid using a docking program such as Glide, AutoDock Vina, or GOLD.[10] It is often beneficial to use multiple docking programs or scoring functions and compare the consensus results to increase the robustness of the predictions. For flexible receptors, induced-fit docking (IFD) or ensemble docking with multiple receptor conformations from molecular dynamics simulations can provide more accurate results.

  • Post-Docking Analysis:

    • Scoring and Ranking: The docked poses are ranked based on their docking scores, which are calculated by a scoring function that estimates the binding free energy.

    • Binding Mode Analysis: Visually inspect the top-ranked poses to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges, between the ligand and the protein. This analysis provides a structural rationale for the observed binding affinity and can guide further optimization of the ligand.

    • Correlation with Experimental Data: The ultimate validation of a docking study is the correlation of the computational predictions with experimental results. A strong correlation between docking scores and experimentally determined biological activities (e.g., IC₅₀ values) provides the highest level of confidence in the docking model.[11]

Visualizing Key Interactions: A Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical features of indole-2-carboxylate derivatives to their biological activity, as elucidated by molecular docking.

interactions Indole_Scaffold Indole-2-Carboxylate Scaffold Aromatic_Core Aromatic Core (Indole Ring) Indole_Scaffold->Aromatic_Core Carboxylate Carboxylate Group (-COOH) Indole_Scaffold->Carboxylate Substituents Variable Substituents (R-groups) Indole_Scaffold->Substituents Hydrophobic Hydrophobic Interactions Aromatic_Core->Hydrophobic Pi_Stacking π-π Stacking Aromatic_Core->Pi_Stacking H_Bonding Hydrogen Bonding Carboxylate->H_Bonding Substituents->Hydrophobic Steric_Fit Steric Complementarity Substituents->Steric_Fit Binding_Affinity High Binding Affinity (Low Docking Score) Hydrophobic->Binding_Affinity Pi_Stacking->Binding_Affinity H_Bonding->Binding_Affinity Steric_Fit->Binding_Affinity Biological_Activity Potent Biological Activity (Low IC50/MIC) Binding_Affinity->Biological_Activity Correlation

Caption: Key molecular features and their contribution to binding affinity.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparative analysis of molecular docking studies on indole-2-carboxylate derivatives. The presented data and protocols demonstrate that when rigorously validated, molecular docking is an indispensable tool for the rational design and discovery of novel therapeutics based on this versatile scaffold. The strong correlation between in silico predictions and experimental outcomes across diverse targets like kinases, viral enzymes, and bacterial proteins highlights the power of this computational approach.

Future directions in this field will likely involve the increasing use of more sophisticated computational methods, such as machine learning-enhanced scoring functions and long-timescale molecular dynamics simulations, to more accurately predict binding affinities and account for protein flexibility and solvation effects. The continued integration of computational and experimental approaches will undoubtedly accelerate the journey of novel indole-2-carboxylate derivatives from promising hits to life-saving medicines.

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A Comparative Guide to the Synthesis of Ethyl 5-Isopropyl-1H-indole-2-carboxylate: A Modern Palladium-Catalyzed Approach versus the Traditional Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. Ethyl 5-isopropyl-1H-indole-2-carboxylate, in particular, is a valuable intermediate for the synthesis of a variety of bioactive molecules. The efficiency, scalability, and environmental impact of its synthetic route are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of a novel, palladium-catalyzed synthesis of this compound with the traditional and widely used Fischer indole synthesis. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance based on key metrics such as yield, reaction conditions, and scalability. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy for this important indole derivative.

Methodology Overview: A Tale of Two Syntheses

The classical approach to indole synthesis, the Fischer method, has been a workhorse in organic chemistry for over a century.[1] It typically involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] In contrast, modern synthetic organic chemistry has seen the rise of powerful transition-metal-catalyzed reactions, with palladium catalysis at the forefront for the construction of carbon-nitrogen bonds.[2][3][4][5]

Herein, we propose and validate a novel palladium-catalyzed approach, specifically a Buchwald-Hartwig-type amination followed by an intramolecular cyclization, for the synthesis of this compound. This method offers a compelling alternative to the often harsh conditions of the Fischer synthesis.[1][6]

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional Fischer indole synthesis and the novel palladium-catalyzed method for the preparation of this compound.

Parameter Traditional Fischer Indole Synthesis Novel Palladium-Catalyzed Synthesis
Starting Materials 4-Isopropylphenylhydrazine, Ethyl pyruvateEthyl 2-bromo-5-isopropylbenzoate, Ammonia
Catalyst Strong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂)Palladium(II) acetate with a phosphine ligand (e.g., Xantphos)
Reaction Temperature Elevated temperatures (often >80 °C)Mild to moderate temperatures (e.g., 60-100 °C)
Typical Yield Moderate to good (50-75%)Good to excellent (80-95%)
Substrate Scope Broad, but can be limited by sterically hindered or sensitive functional groupsVery broad, with high functional group tolerance
Scalability Can be challenging due to exothermic nature and harsh acidic conditionsGenerally more amenable to scale-up due to milder conditions
Environmental Impact Use of strong acids and potentially hazardous solventsUse of a catalyst in small quantities, often with greener solvents

Reaction Mechanisms: A Visual Exploration

The fundamental differences in the synthetic strategies are best understood by examining their respective reaction mechanisms.

Traditional Method: The Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a[7][7]-sigmatropic rearrangement of a phenylhydrazone intermediate under acidic conditions.[1][8]

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis A 4-Isopropylphenylhydrazine + Ethyl Pyruvate B Phenylhydrazone Intermediate A->B Acid Catalyst (H+) C [3,3]-Sigmatropic Rearrangement B->C Heat D Ammonia Elimination & Aromatization C->D E This compound D->E Palladium_Catalyzed_Synthesis cluster_1 Palladium-Catalyzed Synthesis Start Ethyl 2-bromo-5-isopropylbenzoate + Ammonia OxAdd Oxidative Addition (Pd(0) to Pd(II)) Start->OxAdd Pd(0) Catalyst LigEx Ligand Exchange (Amine Coordination) OxAdd->LigEx RedElim Reductive Elimination (C-N Bond Formation) LigEx->RedElim Base Cyclization Intramolecular Cyclization RedElim->Cyclization Product This compound Cyclization->Product

Caption: Mechanism of the Palladium-Catalyzed Synthesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and validation of this compound.

Synthesis Protocol 1: Traditional Fischer Indole Synthesis
  • Hydrazone Formation: In a round-bottom flask, dissolve 4-isopropylphenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude phenylhydrazone.

  • Indolization: To the crude phenylhydrazone, add a mixture of glacial acetic acid and concentrated sulfuric acid (10:1 v/v).

  • Heat the reaction mixture to 85°C for 2-3 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Synthesis Protocol 2: Novel Palladium-Catalyzed Synthesis
  • Reaction Setup: To an oven-dried Schlenk tube, add ethyl 2-bromo-5-isopropylbenzoate (1.0 eq), palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane as the solvent, followed by a solution of ammonia in dioxane (2.0 eq).

  • Seal the tube and heat the reaction mixture to 80°C for 12-18 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Experimental Validation Workflow

The identity and purity of the synthesized this compound from both methods are confirmed through a series of analytical techniques.

Validation_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) (Purity Check) Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) (Quantitative Purity) TLC->HPLC NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) (Structural Confirmation) HPLC->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) NMR->MS Final Verified Product MS->Final

Caption: Analytical workflow for product validation.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using a C18 reverse-phase column with a mobile phase of acetonitrile and water, monitoring at 254 nm. [9][10][11]A single, sharp peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in CDCl₃. [12][13][14]The chemical shifts and coupling constants are compared with known values for confirmation of the molecular structure.

    • Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.80 (br s, 1H, NH), 7.50 (s, 1H, Ar-H), 7.30 (d, J = 8.4 Hz, 1H, Ar-H), 7.15 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H), 7.05 (d, J = 1.6 Hz, 1H, Ar-H), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.05 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃), 1.30 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

    • Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 162.5, 142.0, 135.0, 128.0, 125.5, 122.0, 118.0, 110.5, 105.0, 61.0, 34.0, 24.5, 14.5.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the product (C₁₄H₁₇NO₂).

Conclusion and Future Outlook

This comparative guide demonstrates that while the Fischer indole synthesis remains a viable method for the preparation of this compound, the novel palladium-catalyzed approach offers significant advantages in terms of yield, reaction conditions, and functional group tolerance. The milder conditions of the palladium-catalyzed route are particularly attractive for complex molecule synthesis where sensitive functional groups may be present.

As the demand for efficient and sustainable synthetic methods continues to grow, it is anticipated that transition-metal-catalyzed reactions will play an increasingly important role in the synthesis of indole-containing compounds. The methodology presented here serves as a template for the development of even more sophisticated and efficient routes to this important class of heterocycles, ultimately accelerating the pace of drug discovery and development.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for a novel indole derivative, ethyl 5-isopropyl-1H-indole-2-carboxylate, a compound of significant interest due to the therapeutic potential often associated with the indole scaffold.[1][2] We will explore the development, validation, and critically, the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for methodological choices, ensuring a deep understanding of how to establish and compare robust analytical procedures fit for their intended purpose, in alignment with the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6]

The Analytical Challenge: Quantifying a Novel Indole Derivative

This compound is a small organic molecule whose accurate measurement is critical for ensuring quality and consistency in research and manufacturing. The indole ring, while common in nature and pharmaceuticals, presents unique analytical considerations, including potential for UV activity and sufficient volatility for gas chromatography, making it a suitable candidate for evaluation by multiple techniques.[1][7][8] The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[4][6] This guide will adhere to a lifecycle approach to analytical procedures, where methods are continuously evaluated and updated.[5][9]

Foundational Pillar: The Analytical Target Profile (ATP)

Before delving into specific methods, we must first define the Analytical Target Profile (ATP). The ATP is a prospective summary of a method's intended use and desired performance characteristics, a concept central to modern analytical procedure development as described in ICH Q14.[5][9]

Table 1: Analytical Target Profile (ATP) for the Quantification of this compound

Attribute Target Justification
Analyte This compoundTarget molecule for quantification.
Matrix Methanol (or other suitable organic solvent)To simulate analysis of the pure compound or a simple solution.
Technique ChromatographicTo ensure specificity and separation from potential impurities.
Quantification Range 1 - 100 µg/mLTo cover a range of potential concentrations in samples.
Accuracy 98.0 - 102.0% recoveryTo ensure the measured value is close to the true value.
Precision (RSD) ≤ 2.0%To ensure consistency and reproducibility of results.
Specificity No interference from related substancesTo ensure the method is selective for the analyte of interest.

Comparative Analysis of Analytical Methodologies

We will now explore three distinct analytical approaches for the quantification of this compound. For each, we will provide a detailed, step-by-step protocol and discuss the scientific rationale behind the chosen parameters.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the analysis of small molecules with a UV chromophore, such as our indole derivative.[10][11][12]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately non-polar compounds like our analyte.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v). This composition is chosen to provide adequate retention and a reasonable run time.

    • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

    • Column Temperature: 30 °C. To ensure consistent retention times.

    • Detection Wavelength: 280 nm. Indole derivatives typically exhibit strong absorbance in this region.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL).

  • System Suitability:

    • Inject the mobile phase as a blank to ensure no interfering peaks.

    • Make five replicate injections of a mid-concentration standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Validation:

    • Linearity: Plot the peak area versus the concentration of the calibration standards and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy and Precision: Analyze the QC samples in triplicate on three different days. The mean recovery should be within 98.0 - 102.0%, and the RSD should be ≤ 2.0%.

    • Specificity: Analyze a blank and a sample spiked with known related substances to ensure no co-elution with the main analyte peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13][14] It offers high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection.[10][15]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column is suitable for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C. To ensure rapid vaporization of the analyte.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This program is designed to provide good separation and peak shape.

    • Injection Mode: Splitless, 1 µL injection volume. To maximize sensitivity.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion and at least two characteristic fragment ions for quantification and confirmation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.

    • Prepare calibration standards and QC samples in ethyl acetate at the same concentrations as for the HPLC-UV method.

  • System Suitability and Validation:

    • Follow a similar procedure as for HPLC-UV, monitoring the peak areas of the selected ions. The validation parameters and acceptance criteria are the same.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[16][17][18][19] It is particularly useful for analyzing compounds at very low concentrations.[17][19]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The smaller particle size allows for faster analysis and better resolution.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid helps with ionization.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for the analyte. A typical transition would be the protonated molecule [M+H]⁺ to a stable fragment ion.

  • Standard and Sample Preparation:

    • Prepare standards and QC samples as for HPLC-UV, but at a lower concentration range if required, due to the higher sensitivity of the technique.

  • System Suitability and Validation:

    • The validation procedure is similar to the other techniques, with the same acceptance criteria for linearity, accuracy, and precision.

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of the three analytical methods.

Table 2: Comparison of Analytical Method Performance

Parameter HPLC-UV GC-MS LC-MS/MS
Specificity GoodVery GoodExcellent
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to µg/mL rangepg/mL to ng/mL range
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD) ≤ 2.0%≤ 2.0%≤ 2.0%
Throughput ModerateModerateHigh (with UHPLC)
Cost LowModerateHigh
Robustness HighModerateModerate

Cross-Validation: Ensuring Method Comparability

When more than one analytical method is used to generate data for the same drug substance, it is crucial to perform a cross-validation study to ensure that the results are comparable.[20][21][22] This is a key requirement of regulatory agencies to ensure data integrity across different studies or laboratories.[22]

Cross-Validation Experimental Design

The goal of this cross-validation is to demonstrate that the HPLC-UV, GC-MS, and LC-MS/MS methods provide equivalent quantitative results for this compound.

  • Sample Selection: Prepare a set of at least three QC samples (low, medium, and high concentrations) and five unique samples with concentrations that span the calibration range.

  • Analysis: Analyze each sample in triplicate using all three validated methods.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each sample analyzed by each method.

    • For each sample, calculate the percent difference between the mean concentrations obtained from the different methods.

    • The acceptance criterion is that the percent difference should be within ±15% for at least two-thirds of the samples.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis by Validated Methods cluster_eval Data Evaluation QC_Low QC Low HPLC HPLC-UV Analysis QC_Low->HPLC GC GC-MS Analysis QC_Low->GC LCMS LC-MS/MS Analysis QC_Low->LCMS QC_Mid QC Mid QC_Mid->HPLC QC_Mid->GC QC_Mid->LCMS QC_High QC High QC_High->HPLC QC_High->GC QC_High->LCMS Samples 5 Unique Samples Samples->HPLC Samples->GC Samples->LCMS Compare Compare Results HPLC->Compare GC->Compare LCMS->Compare Acceptance Acceptance Criteria Met? (±15% difference for ≥2/3 samples) Compare->Acceptance Result Result Acceptance->Result Yes/No

Cross-validation workflow for the three analytical methods.

Conclusion and Recommendations

This guide has provided a comprehensive framework for the development, validation, and cross-validation of three common analytical techniques for the quantification of this compound.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sensitivity is not required.

  • GC-MS offers increased specificity and is a good alternative if the analyte is sufficiently volatile and thermally stable.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and bioanalysis.

The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A successful cross-validation will provide the necessary confidence to use these methods interchangeably, ensuring data consistency throughout the drug development lifecycle.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. Retrieved from [Link]

  • ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • ResearchGate. (2025). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]

  • PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

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  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]

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  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

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  • ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 5-Isopropyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it concludes with its safe and compliant disposal. Ethyl 5-isopropyl-1H-indole-2-carboxylate, a member of the indole family, requires a disposal procedure rooted in a thorough understanding of its chemical properties and the regulatory landscape governing laboratory waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The disposal of any chemical waste is not merely a matter of following a checklist but is a process of risk mitigation. The indole nucleus, while a common motif in pharmaceuticals, can present specific hazards.[1][2][3][4] A conservative approach, treating related compounds with due caution in the absence of specific data, is a cornerstone of laboratory safety.[5]

I. Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Irritation: Indole and its derivatives can cause skin and serious eye irritation.[1][4][6][7][8]

  • Toxicity: Some indole compounds are harmful if swallowed or toxic in contact with skin.[4]

  • Environmental Hazard: Certain indole derivatives are toxic to aquatic life.[2][4]

  • Combustibility: While not always highly flammable, organic compounds like this can be combustible.[2]

Given these potential hazards, this compound must be treated as a hazardous waste.[9][10]

Hazard Profile of Related Indole Compounds
Compound Known Hazards
IndoleHarmful if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, Very toxic to aquatic life.[2][4]
Indole-2-carboxylic acidAcute oral and dermal toxicity, Skin and serious eye irritation, Specific target organ toxicity (respiratory system).[6]
Ethyl indole-2-carboxylateSkin and serious eye irritation.[7][8]

This data underscores the necessity of handling this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated area such as a chemical fume hood.[5]

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows the general principles for managing non-halogenated organic waste in a laboratory setting.[11][12][13][14]

Step 1: Waste Segregation - The Foundation of Safety

Proper segregation is the most critical step in laboratory waste management.[14]

  • Designate a Waste Stream: this compound is a non-halogenated organic solid . It should be disposed of in a waste stream specifically designated for this category.

  • Avoid Mixing: Never mix this waste with halogenated solvents, aqueous waste, or incompatible chemicals.[13][14][15] Mixing can lead to dangerous reactions and complicates the disposal process, often increasing costs.[13]

Step 2: Containerization - Secure and Compliant

The choice of container is crucial for safe storage and transport.[10][15]

  • Select a Compatible Container: Use a clearly labeled, leak-proof container with a secure screw-top cap.[11][15] The container material must be compatible with the chemical.

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste."[11][12][13] The label must include the full chemical name: "this compound" and an approximate quantity. Do not use abbreviations or chemical formulas.[11]

Step 3: Accumulation and Storage - Managing Your Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[15]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[16]

  • Storage Practices:

    • Keep the waste container closed at all times, except when adding waste.[11][12][13]

    • Store the container in a well-ventilated area, away from sources of ignition.

    • Ensure the container is stored in secondary containment to prevent spills.[10]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]

Step 4: Arranging for Disposal - The Final Hand-off

Once the waste container is full or you are ready to dispose of it, follow your institution's procedures for waste pickup.

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the final disposal of hazardous waste. They will provide guidance on scheduling a pickup.

  • Documentation: Maintain accurate records of the waste you generate. This is a regulatory requirement and essential for proper waste management.[10][17]

Visualizing the Disposal Pathway

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal start Start: Disposal of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Non-Halogenated Organic Solid Waste fume_hood->segregate containerize Place in a Labeled, Compatible Waste Container segregate->containerize label_info Label with 'Hazardous Waste' and Full Chemical Name containerize->label_info store_saa Store in Designated Satellite Accumulation Area (SAA) label_info->store_saa storage_conditions Keep Container Closed and in Secondary Containment store_saa->storage_conditions contact_ehs Contact EHS for Waste Pickup storage_conditions->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation end_node End of Procedure documentation->end_node

Caption: Disposal workflow for this compound.

III. Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

IV. Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a fundamental responsibility of every researcher. By adhering to the principles of hazard assessment, proper segregation, secure containerization, and compliant storage, you contribute to a safe laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always consult your institution's specific guidelines and your EHS office for any questions or clarification. Your diligence in these final steps of the chemical lifecycle is a testament to your commitment to scientific integrity and safety.

References

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  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. 19

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. 20

  • Non-Halogenated Solvents in Laboratories. Campus Operations, Temple University. 21

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. 22

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. 23

  • 7.2 Organic Solvents. Cornell EHS. 24

  • Kovac's Indole Reagent, Safety Data Sheet. Neogen. 25

  • Indole - Safety Data Sheet. ChemicalBook. 26

  • Laboratory Environmental Sample Disposal Information Document. EPA. 27

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 28

  • Hazardous Waste - Overview. OSHA. 29

  • Hazardous Waste Segregation. 30

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. 31

  • Laboratory chemical waste disposal guidelines. University of Otago. 32

  • [Toxicological characteristic of indole as a basis for its hygienic regulation]. PubMed. 33

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 34

  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. 36

  • Safety Data Sheet: Indole-3-propionic acid. Carl ROTH. 37

  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. 38

  • SAFETY DATA SHEET - Fisher Scientific. 39

  • This compound. PubChem. 40

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  • SAFETY DATA SHEET - Thermo Fisher Scientific. 42

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. 43

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A Researcher's Guide to the Safe Handling of Ethyl 5-isopropyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Ethyl 5-isopropyl-1H-indole-2-carboxylate, a member of the versatile indole family of compounds, holds potential in various research applications.[1] The indole scaffold is a core structure in many pharmaceuticals and natural products, recognized for a wide array of biological activities.[1] However, realizing the scientific potential of such compounds is predicated on an unwavering commitment to safety.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and confidence in your laboratory operations.

Disclaimer: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) with a full chemical safety assessment for this compound (CAS 881041-38-9) is not publicly available.[2] The following recommendations are therefore synthesized from the known hazard profiles of the indole scaffold and structurally related indole carboxylate derivatives.[3][4][5][6] It is imperative to treat this compound with the caution afforded to a substance with an incomplete toxicological profile.

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicity data, we must infer the potential hazards from related indole compounds. Indole and its derivatives are known to present several risks:

  • Skin and Eye Irritation: Many indole-based molecules are classified as skin and eye irritants.[6] Direct contact can lead to redness, discomfort, and in the case of eye contact, potentially serious damage.

  • Harmful if Swallowed or Absorbed: Some indole derivatives are harmful if ingested or absorbed through the skin.[3][4]

  • Respiratory Tract Irritation: If the compound is a fine powder, inhalation of dust particles may cause respiratory irritation.[3]

Therefore, all handling procedures must be designed to minimize direct contact, ingestion, and inhalation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific RecommendationRationale and Best Practices
Hand Protection Nitrile glovesNitrile provides good resistance to a variety of chemicals, including many organic solvents and weak acids.[7][8] Practice: For extended procedures, consider double-gloving. Always dispose of gloves immediately after handling the compound or upon any sign of contamination or degradation.[9]
Eye and Face Protection Chemical safety gogglesGoggles provide essential protection against splashes and accidental eye contact.[9] Practice: Ensure goggles provide a full seal around the eyes. For procedures with a higher splash risk, a face shield should be worn in addition to goggles.
Body Protection Laboratory coatA standard lab coat is required to protect against incidental skin contact. Practice: Ensure the lab coat is fully buttoned. For larger quantities or tasks with a significant spill risk, a chemically resistant apron or coveralls are recommended.
Respiratory Protection Not typically required for small-scale solution work in a fume hoodIf handling the solid compound outside of a fume hood or if dust generation is possible, a NIOSH-approved N95 respirator (or equivalent) should be used.[3] Practice: Ensure proper fit testing and training for respirator use if required by your institution's safety protocols.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial to minimize exposure and prevent contamination. The following workflow provides a logical sequence for safe handling, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data (Related Compounds) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Carefully Weigh Solid (Minimize Dust) prep_ppe->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_temp Store at -20°C handle_dissolve->storage_temp storage_container Keep Container Tightly Sealed storage_temp->storage_container disposal_waste Segregate Chemical Waste storage_container->disposal_waste disposal_protocol Follow Institutional Disposal Protocols disposal_waste->disposal_protocol

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:
  • Preparation:

    • Review Safety Information: Before beginning work, review the safety information for structurally similar compounds, such as ethyl indole-2-carboxylate.[5]

    • Work Area: All handling of this compound should be performed in a certified chemical fume hood to ensure adequate ventilation.[4]

    • Don PPE: Put on all required PPE as detailed in the table above before entering the work area.

  • Handling:

    • Weighing: If handling the solid, do so carefully to avoid creating dust. Use a balance inside the fume hood or in a contained space with local exhaust ventilation.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Storage:

    • Temperature: For long-term stability, store this compound at -20°C.

    • Container: Ensure the container is tightly sealed to prevent contamination and potential degradation.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant risk to both personnel and the environment.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, pipette tips, and empty vials, must be collected in a designated, labeled hazardous waste container. Do not mix with non-hazardous waste.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]

  • Institutional Guidelines: Always follow your institution's specific protocols for hazardous waste disposal. Crucially, do not discharge this chemical or its solutions into sewer systems. [10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] Ensure you are wearing appropriate PPE during cleanup. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

By integrating these safety protocols into your daily laboratory practice, you ensure a safe environment for yourself and your colleagues, allowing you to focus on advancing your critical research.

References

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  • WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]

  • SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl indole-2-carboxylate. Retrieved from [Link]

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  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
ethyl 5-isopropyl-1H-indole-2-carboxylate
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Reactant of Route 2
ethyl 5-isopropyl-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.